molecular formula C7H8BrNO B1374906 3-Bromo-5-methoxy-2-methylpyridine CAS No. 1256823-49-0

3-Bromo-5-methoxy-2-methylpyridine

Cat. No.: B1374906
CAS No.: 1256823-49-0
M. Wt: 202.05 g/mol
InChI Key: FTRGCQAVQAKQBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-methoxy-2-methylpyridine is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-methoxy-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-7(8)3-6(10-2)4-9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRGCQAVQAKQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60721426
Record name 3-Bromo-5-methoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256823-49-0
Record name 3-Bromo-5-methoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-methoxy-2-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-methoxy-2-methylpyridine is a strategically important substituted pyridine derivative, serving as a versatile building block in the synthesis of complex organic molecules. Its unique arrangement of a bromine atom, a methoxy group, and a methyl group on the pyridine core provides multiple reactive sites for further chemical elaboration. This makes it a valuable intermediate in the development of novel pharmaceuticals and materials science applications. The bromine atom, for instance, acts as a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1] The methoxy and methyl groups, in turn, influence the electronic properties and steric environment of the pyridine ring, directing the course of subsequent reactions and contributing to the final properties of the target molecules.[1] This guide provides a comprehensive overview of the primary synthetic pathway to this compound, detailing the underlying chemical principles, experimental protocols, and critical considerations for researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and characterization.

PropertyValueSource
CAS Number 1256823-49-0[1]
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [1]
Boiling Point (Predicted) 223.7±35.0 °C[1]
Density (Predicted) 1.452±0.06 g/cm³[1]

Core Synthesis Pathway: Electrophilic Bromination

The most direct and widely employed method for the synthesis of this compound is the electrophilic aromatic substitution of its precursor, 5-methoxy-2-methylpyridine.[1] This reaction leverages the directing effects of the substituents on the pyridine ring to achieve regioselective bromination.

Mechanistic Rationale

The methoxy group (-OCH₃) at the 5-position is a strong electron-donating group, activating the pyridine ring towards electrophilic attack. Conversely, the methyl group (-CH₃) at the 2-position is a weaker activating group. The directing influence of the powerful methoxy group preferentially guides the incoming electrophile (bromine) to the ortho and para positions. In this specific case, the position ortho to the methoxy group (C4) and the position para to the methoxy group (C2, already substituted) are considered. However, the most significant activation occurs at the 3-position, which is ortho to the methyl group and meta to the methoxy group, but critically, it is the most electron-rich position due to the combined activating effects. Therefore, the electron-donating methoxy group at the 5-position ultimately directs the incoming bromine atom to the 3-position.[1]

Synthesis Pathway Diagram

Synthesis_Pathway 5-methoxy-2-methylpyridine 5-methoxy-2-methylpyridine Reaction Reaction 5-methoxy-2-methylpyridine->Reaction Brominating Agent (e.g., Br2) Brominating Agent (e.g., Br2) Brominating Agent (e.g., Br2)->Reaction Solvent (e.g., Acetic Acid) Solvent (e.g., Acetic Acid) Solvent (e.g., Acetic Acid)->Reaction This compound This compound Reaction->this compound

Caption: Electrophilic bromination of 5-methoxy-2-methylpyridine.

Experimental Protocol

This protocol outlines a standard procedure for the synthesis of this compound via electrophilic bromination.

Materials:

  • 5-methoxy-2-methylpyridine

  • Bromine (Br₂)

  • Acetic acid (glacial)

  • Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methoxy-2-methylpyridine in glacial acetic acid. Cool the solution in an ice bath.

  • Bromination: Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled pyridine solution with vigorous stirring. Maintain the temperature below 10 °C during the addition. The reaction mixture will typically change color.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice water. Quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange/brown color disappears.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8). Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic extracts and wash successively with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Synthesis of the Precursor: 5-methoxy-2-methylpyridine

The availability of the starting material, 5-methoxy-2-methylpyridine, is crucial. While commercially available, its synthesis from more common precursors is also a key aspect of the overall process. One common route involves the methylation of 2-methyl-5-hydroxypyridine.

Precursor Synthesis Diagram

Precursor_Synthesis 2-methyl-5-hydroxypyridine 2-methyl-5-hydroxypyridine Reaction Reaction 2-methyl-5-hydroxypyridine->Reaction Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3)->Reaction Methylating Agent (e.g., CH3I, (CH3)2SO4) Methylating Agent (e.g., CH3I, (CH3)2SO4) Methylating Agent (e.g., CH3I, (CH3)2SO4)->Reaction 5-methoxy-2-methylpyridine 5-methoxy-2-methylpyridine Reaction->5-methoxy-2-methylpyridine

Caption: Synthesis of 5-methoxy-2-methylpyridine.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.

TechniqueKey Features
¹H NMR Signals corresponding to the methoxy group protons, the methyl group protons, and the aromatic protons on the pyridine ring.[1]
Mass Spectrometry A molecular ion peak corresponding to the mass of the molecule, along with characteristic fragmentation patterns.[1]
Infrared (IR) Spectroscopy Absorption bands indicating the presence of C-Br, C-O (methoxy), and aromatic C-H bonds.[1]

Safety and Handling

This compound and the reagents used in its synthesis require careful handling due to their potential hazards.

  • This compound: May cause respiratory irritation.[2] It is advised to avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4] In case of inhalation, move the person to fresh air.[2] It can also cause skin and serious eye irritation.[4] Protective gloves, clothing, and eye/face protection should be worn.[3][4][5] In case of contact, wash skin with soap and plenty of water and rinse eyes thoroughly with water for at least 15 minutes.[2]

  • Bromine: Is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles.

  • Acetic Acid: Is corrosive and can cause severe skin burns and eye damage. Handle with care and use appropriate protective gear.

  • Sodium Hydride (used in precursor synthesis): Is a flammable solid and reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon).

Always consult the Safety Data Sheet (SDS) for each chemical before use for detailed safety information.[2][3][4][5][6]

Applications in Research and Development

The utility of this compound lies in its capacity to participate in a variety of chemical reactions to form more complex molecular structures.[1] The bromine atom is a versatile functional group that can be readily displaced by various nucleophiles or participate in cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to introduce new carbon-carbon or carbon-heteroatom bonds.[1] This reactivity makes it an invaluable intermediate in the synthesis of biologically active compounds and functional materials.

Conclusion

The synthesis of this compound via electrophilic bromination of 5-methoxy-2-methylpyridine is a robust and well-established method. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and adherence to safety guidelines are paramount for the successful and safe synthesis of this important chemical intermediate. Its versatile reactivity ensures its continued importance as a key building block in the fields of medicinal chemistry and materials science.

References

An In-Depth Technical Guide to 3-Bromo-5-methoxy-2-methylpyridine (CAS 1256823-49-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-methoxy-2-methylpyridine is a strategically functionalized heterocyclic compound, identified by CAS Number 1256823-49-0. As a substituted pyridine, it belongs to a class of structures that are integral to the fields of medicinal chemistry, agrochemicals, and materials science.[1] The specific arrangement of its substituents—a bromine atom, a methoxy group, and a methyl group—creates a versatile building block with multiple reactive sites. This guide provides a detailed examination of its properties, a plausible synthetic route, its reactivity profile, and its applications, with a focus on its utility in drug discovery and development. The bromine atom at the 3-position serves as a crucial handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures, while the methoxy and methyl groups modulate the electronic properties and steric environment of the pyridine ring.[2][3]

Physicochemical and Spectroscopic Properties

The core physical and chemical characteristics of this compound are summarized below. While exhaustive experimental data is not publicly available for all properties, predictions based on its structure provide valuable insights for experimental design.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 1256823-49-0[4]
Molecular Formula C₇H₈BrNO[4]
Molecular Weight 202.05 g/mol [4]
Appearance White powder[Vendor Data]
SMILES CC1=C(C=C(C=N1)OC)Br[4]
InChI Key FTRGCQAVQAKQBH-UHFFFAOYSA-N[5]
Boiling Point (Predicted) 223.7 ± 35.0 °C[2]
Density (Predicted) 1.452 ± 0.06 g/cm³[2]
Spectroscopic Analysis

The structural identity of this compound can be unequivocally confirmed using standard spectroscopic techniques.[2]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, a singlet for the methoxy group protons (-OCH₃), and a singlet for the methyl group protons (-CH₃).[2]

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands indicating the presence of C-Br, C-O (methoxy ether), and aromatic C-H and C=N bonds.[2]

Synthesis and Reactivity

Proposed Synthetic Pathway

G cluster_0 Step 1: Methylation cluster_1 Step 2: Bromination A 3-Hydroxy-6-methylpyridine B 5-Methoxy-2-methylpyridine A->B  KOH, Methanol, DMSO   C 5-Methoxy-2-methylpyridine D This compound (Target Compound) C->D  Br₂, Acetic Acid  

Proposed two-step synthesis of this compound.
Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 5-Methoxy-2-methylpyridine [6]

  • Reagent Preparation: In a suitable reaction vessel, dissolve potassium hydroxide (84 g) in methanol (400 ml) and dimethyl sulfoxide (500 ml).

  • Reaction Initiation: To the prepared solution, add 3-hydroxy-6-methylpyridine (150 ml) dropwise over the course of one hour.

  • Reaction Monitoring: Monitor the reaction for completion using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-methoxy-2-methylpyridine.

Causality: The use of a strong base like KOH in a polar aprotic solvent (DMSO) facilitates the deprotonation of the hydroxyl group on the pyridine ring, forming a potent nucleophile. Methanol serves as the methyl source in this Williamson ether synthesis variant.

Step 2: Synthesis of this compound [2]

  • Reaction Setup: Dissolve the 5-methoxy-2-methylpyridine intermediate from Step 1 in glacial acetic acid in a flask equipped for stirring and cooling.

  • Bromination: Cool the solution in an ice bath and add molecular bromine (Br₂) dropwise. The electron-donating methoxy group at the 5-position and the methyl group at the 2-position are ortho-, para-directing. The bromine is expected to add regioselectively at the C3 position, which is ortho to the methyl group and para to the strongly activating methoxy group.

  • Reaction Quenching and Isolation: Once the reaction is complete (monitored by TLC/GC), carefully pour the mixture into a beaker of ice water and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the solution is slightly alkaline.

  • Purification: Extract the aqueous layer with an organic solvent. Combine the organic extracts, dry over a solid drying agent, and remove the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford the final compound.

Reactivity and Synthetic Utility

The primary value of this compound in synthetic chemistry lies in the reactivity of its bromine substituent. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational for constructing C-C and C-heteroatom bonds in modern drug discovery.[7][8]

G A 3-Bromo-5-methoxy- 2-methylpyridine C Aryl/Heteroaryl- Substituted Pyridine (Biaryl Scaffold) A->C Suzuki-Miyaura Coupling B Aryl/Heteroaryl- Boronic Acid B->C D Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₃PO₄) D->C

Synthetic utility in Suzuki-Miyaura cross-coupling reactions.
  • Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids provides a direct route to complex biaryl structures, which are prevalent motifs in pharmacologically active molecules.[7]

  • Buchwald-Hartwig Amination: The bromine can be displaced by various amines to form C-N bonds, enabling access to a wide array of substituted aminopyridines.

  • Sonogashira Coupling: Reaction with terminal alkynes yields alkynylpyridines, important intermediates for further transformations.[9]

  • Nucleophilic Aromatic Substitution: While less reactive than activated aryl halides, the bromine can be displaced by strong nucleophiles under specific conditions.

Applications in Drug Discovery

Substituted pyridines are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The specific functionalities of this compound make it a valuable starting point for generating libraries of novel compounds for screening.

  • Scaffold Decoration: The bromine atom provides a reliable anchor point for introducing diversity. By employing various cross-coupling partners, researchers can systematically modify the pyridine core to probe structure-activity relationships (SAR).[2]

  • Bioisosteric Replacement: The pyridine ring itself often serves as a bioisostere for a phenyl ring, offering advantages such as improved solubility and metabolic stability, and providing a key hydrogen bond acceptor through the ring nitrogen.

  • Modulation of Properties: The methoxy and methyl groups influence the compound's lipophilicity, electronic distribution, and metabolic profile, which are critical parameters in drug design. Analogous fluorinated pyridines, for example, are sought after for their ability to enhance metabolic stability and bioavailability.[10]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. The following information is derived from available Material Safety Data Sheets (MSDS).[11]

  • General Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin and eyes. Avoid formation and inhalation of dust.[11]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves, safety glasses with side-shields, and a lab coat. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[11]

  • First Aid:

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[11]

    • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[11]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

    • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[11]

  • Storage: Store in a cool, dry place in a tightly sealed container.[11]

  • Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[11]

To the best of current knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated. It is not identified as a probable, possible, or confirmed human carcinogen by IARC.[11]

References

Solubility of 3-Bromo-5-methoxy-2-methylpyridine in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Bromo-5-methoxy-2-methylpyridine in Common Laboratory Solvents

Introduction

This compound is a substituted pyridine derivative with the chemical formula C₇H₈BrNO and a molecular weight of 202.05 g/mol .[1][2] Its structure, featuring a pyridine ring functionalized with a bromine atom, a methoxy group, and a methyl group, makes it a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[2][3] Understanding the solubility of this compound in various laboratory solvents is a critical first step in its application, influencing reaction conditions, purification strategies, and formulation development.

While specific solubility data for this compound is not extensively documented in publicly available literature[1], this guide provides a comprehensive framework for researchers to predict, determine, and interpret its solubility characteristics. The approach outlined herein is grounded in fundamental chemical principles and established laboratory protocols, ensuring a reliable methodology for handling this and similar compounds.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[4] The structure of this compound offers several clues to its expected solubility behavior:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and contributes to the molecule's overall polarity.

  • Methoxy Group (-OCH₃): The ether linkage is polar, and the oxygen atom can act as a hydrogen bond acceptor.

  • Bromo Group (-Br): The bromine atom is electronegative, contributing to the molecule's polarity, but is not a hydrogen bond donor or a strong acceptor.

  • Methyl Group (-CH₃): This is a non-polar, hydrophobic group.

Overall, this compound can be classified as a moderately polar molecule. Based on this, we can predict its general solubility in common laboratory solvents:

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the presence of polar functional groups, the compound is expected to have limited solubility in highly non-polar solvents.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate): These solvents can engage in dipole-dipole interactions and are likely to be effective at dissolving the compound.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The pyridine nitrogen and methoxy oxygen can accept hydrogen bonds from protic solvents. However, the overall hydrophobic character imparted by the pyridine ring and the methyl and bromo substituents may limit its solubility in water. It is expected to be more soluble in alcohols like methanol and ethanol than in water.

Experimental Determination of Solubility

A systematic approach is essential for accurately determining the solubility of a compound. The following protocols are adapted from established methods for organic compound analysis.[5][6][7]

Qualitative Solubility Testing Protocol

This protocol provides a straightforward method to classify the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of common lab solvents (see Table 1)

  • Small test tubes

  • Vortex mixer

  • Spatula

  • Graduated cylinders or pipettes

Procedure:

  • Sample Preparation: Into a small, dry test tube, add approximately 25 mg of this compound.

  • Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in three portions of 0.25 mL each.

  • Mixing: After each addition, cap the test tube and vortex or shake vigorously for at least 30 seconds.

  • Observation: Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered "soluble" in that solvent under these conditions. If any solid remains, it is "insoluble" or "sparingly soluble."

  • Record Keeping: Record your observations in a structured table.

Acid-Base Solubility Testing

This extension of the qualitative test provides insights into the acidic or basic nature of the compound.[6][7]

Procedure:

  • Water Solubility: First, determine the solubility in deionized water as described above.

  • Aqueous Acid/Base: If the compound is insoluble in water, test its solubility in 5% aqueous solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).

  • Interpretation:

    • Solubility in 5% HCl: Indicates the presence of a basic functional group, such as the nitrogen in the pyridine ring, which can be protonated to form a water-soluble salt.

    • Solubility in 5% NaOH: Suggests the presence of an acidic functional group. For this specific molecule, this is not expected.

Data Presentation

All experimental results should be recorded systematically.

Table 1: Solubility Data for this compound

Solvent Category Solvent Predicted Solubility Experimental Observation
Non-Polar Hexane Low
Toluene Low to Moderate
Polar Aprotic Dichloromethane High
Tetrahydrofuran (THF) High
Ethyl Acetate High
Acetone High
Dimethyl Sulfoxide (DMSO) High
Polar Protic Water Low
Methanol Moderate to High
Ethanol Moderate to High
Aqueous Acid 5% HCl High (if water-insoluble)

| Aqueous Base | 5% NaOH | Low | |

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental process for determining the solubility of this compound.

Solubility_Workflow start Start: 25 mg of Compound add_water Add 0.75 mL Water Vortex and Observe start->add_water water_soluble Soluble in Water? add_water->water_soluble is_acid_base Test pH with Litmus Paper water_soluble->is_acid_base Yes add_naoh Add 0.75 mL 5% NaOH Vortex and Observe water_soluble->add_naoh No acidic Acidic (Class Sa) is_acid_base->acidic Litmus Red basic Basic (Class Sb) is_acid_base->basic Litmus Blue neutral_s Neutral (Class Sg) is_acid_base->neutral_s Neutral test_organic_solvents Test Solubility in Common Organic Solvents acidic->test_organic_solvents basic->test_organic_solvents neutral_s->test_organic_solvents naoh_soluble Soluble in NaOH? add_naoh->naoh_soluble add_hcl Add 0.75 mL 5% HCl Vortex and Observe naoh_soluble->add_hcl No hcl_soluble Soluble in HCl? add_hcl->hcl_soluble organic_base Organic Base (e.g., Amine) hcl_soluble->organic_base Yes hcl_soluble->test_organic_solvents No organic_base->test_organic_solvents end End of Solubility Profile test_organic_solvents->end

Caption: Experimental workflow for systematic solubility determination.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. While a comprehensive toxicological profile is not available, the Safety Data Sheet (SDS) provides essential handling information.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[1]

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.[1]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]

    • If inhaled: Move the person into fresh air.[1]

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for fires.[1]

Always consult the most recent SDS for the compound before use.

Conclusion

This guide provides a robust framework for understanding and experimentally determining the solubility of this compound. By combining theoretical predictions based on molecular structure with systematic experimental protocols, researchers can confidently establish its solubility profile in a range of common laboratory solvents. This foundational knowledge is paramount for the successful design of synthetic routes, purification procedures, and ultimately, the effective application of this versatile chemical intermediate in research and development.

References

Navigating the Synthetic Potential of 3-Bromo-5-methoxy-2-methylpyridine: An In-depth Technical Guide to its Reactivity with Organometallics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridines are foundational scaffolds in modern medicinal chemistry and materials science. Among these, 3-bromo-5-methoxy-2-methylpyridine emerges as a particularly versatile building block, offering a trifecta of functional handles that can be selectively addressed to construct complex molecular architectures. This technical guide provides an in-depth exploration of the reactivity of this compound with a spectrum of organometallic reagents. We will dissect the nuanced interplay of electronic and steric factors that govern its behavior in reactions ranging from classical organolithium and Grignard reagents to a host of palladium-catalyzed cross-coupling transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction: The Strategic Value of this compound

This compound is a strategically substituted pyridine ring. The bromine atom at the 3-position serves as a versatile linchpin for numerous carbon-carbon and carbon-heteroatom bond-forming reactions.[1] The methoxy group at the 5-position and the methyl group at the 2-position are not mere spectators; they profoundly influence the electronic landscape and steric environment of the ring, thereby dictating the regioselectivity and efficiency of its transformations.

The electron-donating methoxy group can influence the position of subsequent chemical modifications, while the methyl group introduces steric hindrance that can be exploited for selective reactions.[1] This unique combination of functionalities makes this compound a highly valuable building block for creating diverse molecular structures.[1]

Reactivity with Main Group Organometallics: Lithiation and Grignard Reactions

The interaction of this compound with organolithium and Grignard reagents is a delicate balance between halogen-metal exchange and deprotonation (metalation). The outcome is dictated by the choice of the organometallic reagent, temperature, and the inherent acidity of the ring protons.

Organolithium Reagents: A Contest Between Halogen-Metal Exchange and Directed ortho-Metalation

The pyridine nitrogen and the methoxy group can act as directing metalation groups (DMGs), coordinating to the lithium cation and directing deprotonation to an adjacent position.[2] In this substrate, the most acidic ring protons are at the C4 and C6 positions. However, the presence of the bromine atom opens up the possibility of a rapid halogen-metal exchange.

  • Halogen-Metal Exchange: With alkyllithiums like n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) at low temperatures (typically -78 °C), the favored pathway is the bromine-lithium exchange to generate the 3-lithiated pyridine. This intermediate is a potent nucleophile that can be trapped with various electrophiles.

  • Directed ortho-Metalation (DoM): The use of lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), can favor deprotonation over halogen exchange. The regioselectivity of this deprotonation is sterically and electronically controlled. The C4 position is activated by the methoxy group, while the C6 position is sterically unhindered. Depending on the bulk of the lithium amide, a mixture of C4 and C6 lithiated species could be formed. For the related 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine, an unusual sterically controlled regioselective lithiation has been observed, where LTMP and LDA lead to different ratios of C2 and C4 lithiation.[3]

G sub sub nBuLi nBuLi sub->nBuLi LDA_LTMP LDA_LTMP sub->LDA_LTMP lithiated_3 lithiated_3 nBuLi->lithiated_3  -78 °C electrophile1 electrophile1 lithiated_3->electrophile1 lithiated_4_6 lithiated_4_6 LDA_LTMP->lithiated_4_6  -78 °C electrophile2 electrophile2 lithiated_4_6->electrophile2 product1 product1 electrophile1->product1 product2 product2 electrophile2->product2

Grignard Reagents: Formation and Subsequent Reactions

The formation of a Grignard reagent from this compound can be achieved by two primary methods:

  • Direct Insertion of Magnesium: This classic method involves reacting the aryl bromide with magnesium turnings in an anhydrous ether solvent like THF or diethyl ether.[4] An initiator, such as a crystal of iodine, is often required to activate the magnesium surface.[5]

  • Halogen-Magnesium Exchange: A milder and often more functional group tolerant method is the halogen-magnesium exchange using reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl).[4] This is particularly useful for sensitive substrates.

The resulting 3-pyridylmagnesium halide is a valuable intermediate for the introduction of carbon-based substituents via reaction with various electrophiles or for use in Kumada-type cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of C-C and C-heteroatom bonds. This compound is an excellent substrate for these transformations.

G sub This compound suzuki Suzuki-Miyaura sub->suzuki buchwald Buchwald-Hartwig sub->buchwald sonogashira Sonogashira sub->sonogashira stille Stille sub->stille negishi Negishi sub->negishi hiyama Hiyama sub->hiyama reagent_suzuki R-B(OH)₂ suzuki->reagent_suzuki reagent_buchwald R₂NH buchwald->reagent_buchwald reagent_sonogashira R-C≡CH sonogashira->reagent_sonogashira reagent_stille R-Sn(Bu)₃ stille->reagent_stille reagent_negishi R-ZnX negishi->reagent_negishi reagent_hiyama R-Si(OR')₃ hiyama->reagent_hiyama product_aryl Aryl/Vinyl Pyridine reagent_suzuki->product_aryl product_amine Aminopyridine reagent_buchwald->product_amine product_alkyne Alkynylpyridine reagent_sonogashira->product_alkyne product_stille Aryl/Vinyl Pyridine reagent_stille->product_stille product_negishi Aryl/Alkyl Pyridine reagent_negishi->product_negishi product_hiyama Aryl/Vinyl Pyridine reagent_hiyama->product_hiyama

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a cornerstone of C-C bond formation.[6] For this compound, this reaction allows for the introduction of a wide range of aryl and vinyl substituents.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for this transformation.[6] For more challenging couplings, catalyst systems with bulky, electron-rich phosphine ligands like SPhos or XPhos, often used with Pd₂(dba)₃ or Pd(OAc)₂, can be more efficient.[7]

  • Base: A base is required to activate the organoboron species. Inorganic bases like K₃PO₄ or K₂CO₃ are frequently used.[6][7] The choice of base can influence the reaction rate and prevent side reactions.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is a common solvent system.[6][7] The water is essential for the transmetalation step.

Arylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)901875-85[7]
4-Nitrophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)901875-85[7]
4-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Toluene1001692 [8]
3-Thienylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)Cs₂CO₃ (2.5)THF801888[8]
*Yields reported for 2-bromo-3-methylpyridine. **Yields reported for 3-bromo-2-methylpyridine.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine with Phenylboronic Acid [7]

  • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-2-methylpyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.).

  • Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).

  • Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Seal the flask and heat the mixture in a preheated oil bath at 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-methyl-3-phenylpyridine product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[9] This reaction is invaluable for synthesizing arylamines, which are prevalent in pharmaceuticals.[10]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of phosphine ligand is critical for success, especially with sterically hindered substrates.[11] Bulky, electron-rich ligands like XPhos or RuPhos are often employed with a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂.[10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a common choice.[10] For base-sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ can be used.[12]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard.[11]

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine [10]

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Seal the flask and replace the atmosphere with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equivalents) and 3-bromo-5-methoxypyridine (1.0 equivalent).

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe to achieve a concentration of 0.1-0.2 M.

  • Finally, add the amine (1.2 equivalents) to the reaction mixture via syringe.

  • Seal the flask and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable arylalkyne structures.[13]

Causality Behind Experimental Choices:

  • Catalysts: This reaction typically employs a dual catalytic system: a palladium(0) complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[13] The copper co-catalyst is crucial for the formation of a copper(I) acetylide intermediate.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.[13]

  • Solvent: Anhydrous solvents like THF or toluene are commonly used.[13]

Experimental Protocol: Sonogashira Coupling of 3-Bromo-5-methoxypyridine [13]

  • To a dry Schlenk flask under an inert atmosphere, add 3-bromo-5-methoxypyridine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-10 mol%), and copper(I) iodide (1-10 mol%).

  • Add an anhydrous solvent (e.g., THF or toluene) and an amine base (e.g., triethylamine).

  • Degas the mixture.

  • Add the terminal alkyne (1.1–1.5 equiv.) dropwise.

  • Stir the reaction at a temperature ranging from room temperature to reflux for 2-24 hours, monitoring for completion.

  • Upon completion, cool the mixture and filter off the ammonium salt or remove it during an aqueous work-up.

  • Concentrate the filtrate and purify the crude product using standard techniques like column chromatography.

Stille Coupling

The Stille reaction couples an organohalide with an organotin reagent.[14] A key advantage is the stability of organotin reagents to air and moisture and their tolerance of a wide array of functional groups.[15]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Pd(PPh₃)₄ is a common catalyst.[16] The addition of ligands can accelerate the coupling.

  • Additives: The addition of CuI can significantly increase the reaction rate.[17]

  • Solvent: Anhydrous, degassed solvents like toluene or DMF are typically used.[10]

Experimental Protocol: Stille Coupling of a Bromopyridine [10]

  • To an oven-dried Schlenk flask, add the bromopyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additives like CuI.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous and degassed solvent (e.g., toluene) via syringe.

  • Add the organotin reagent (e.g., 2-(tributylstannyl)pyridine, 1.1-1.5 equiv.) to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and proceed with an appropriate aqueous workup and purification.

Negishi Coupling

The Negishi coupling involves the reaction of an organohalide with an organozinc compound.[18] Organozinc reagents are more reactive than their boron and tin counterparts, often allowing for milder reaction conditions.[17]

Causality Behind Experimental Choices:

  • Organozinc Formation: The organozinc reagent can be prepared in situ by transmetalation from an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂), or by direct insertion of activated zinc into the organic halide.[17][19]

  • Catalyst: Palladium catalysts, such as Pd(PPh₃)₄, are commonly used.[17] Nickel catalysts can also be employed.[20]

  • Solvent: Anhydrous THF is a common solvent for both the formation of the organozinc reagent and the coupling reaction.[19]

Experimental Protocol: Negishi Coupling via in situ Generated Pyridylzinc [19]

  • Preparation of the Organozinc Reagent: Under an inert atmosphere, dissolve the bromopyridine in anhydrous THF and cool to -78 °C. Slowly add n-butyllithium and stir for 30 minutes to form the lithiated pyridine. In a separate flask, prepare a solution of anhydrous zinc chloride in THF. Slowly transfer the cold lithiated pyridine solution to the zinc chloride solution at 0 °C and allow it to warm to room temperature.

  • Coupling Reaction: To the freshly prepared organozinc solution, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the coupling partner (e.g., an aryl or vinyl halide, 1.0 equiv.).

  • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or GC-MS.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Hiyama Coupling

The Hiyama coupling utilizes organosilanes as the organometallic partner.[21] A key feature of this reaction is the need for an activator, typically a fluoride source like TBAF, to generate a hypervalent silicon species that can undergo transmetalation.[22]

Causality Behind Experimental Choices:

  • Activator: A fluoride source (e.g., TBAF) or a base (e.g., NaOH) is essential to activate the organosilane.[2]

  • Catalyst: Palladium catalysts are standard. For heterogeneous catalysis, Pd/C has been shown to be effective.[23]

  • Solvent: Solvents such as THF, dioxane, or toluene are used. The addition of a small amount of water can sometimes be beneficial.[23]

Experimental Protocol: Hiyama Coupling of a Bromopyridine [23]

  • In a reaction vessel, combine the bromopyridine (1.0 equiv.), the organosilane (e.g., triethoxy(phenyl)silane, 1.5 equiv.), the palladium catalyst (e.g., 10% Pd/C, 5 mol%), and a phosphine ligand if required (e.g., tris(4-fluorophenyl)phosphine, 1 mol%).

  • Add the solvent (e.g., toluene), the activator (e.g., TBAF·3H₂O, 2.0 equiv.), and a small amount of water.

  • Seal the vessel and heat the mixture to the desired temperature (e.g., 120 °C) with stirring.

  • Monitor the reaction for completion.

  • After cooling, dilute the mixture with an organic solvent and filter to remove the heterogeneous catalyst.

  • Wash the filtrate with water, dry the organic layer, concentrate, and purify the product.

Potential Side Reactions and Considerations

In palladium-catalyzed cross-coupling reactions of substituted bromopyridines, several side reactions can occur:

  • Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom. This can be more prevalent with certain catalyst systems and under prolonged reaction times.

  • Homocoupling: The dimerization of the organometallic reagent or the aryl halide.

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. The use of bulky ligands can mitigate this issue.[7]

  • β-Hydride Elimination: In couplings involving organometallics with β-hydrogens, elimination to form an alkene can be a competing pathway.[24]

Conclusion

This compound is a highly adaptable and valuable building block in organic synthesis. Its reactivity with a broad range of organometallic reagents, from classical main group compounds to partners in sophisticated palladium-catalyzed cross-coupling reactions, allows for the precise and controlled introduction of a diverse array of functional groups. A thorough understanding of the interplay between the electronic nature of the methoxy group, the steric influence of the methyl group, and the reactivity of the C-Br bond is paramount for designing efficient and selective synthetic routes. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for chemists aiming to unlock the full synthetic potential of this versatile pyridine derivative in their research and development endeavors.

References

The Rising Therapeutic Potential of Substituted Methoxypyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. The introduction of a methoxy substituent onto this versatile heterocycle profoundly influences its physicochemical properties, often enhancing metabolic stability, membrane permeability, and target-specific interactions. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by substituted methoxypyridines, with a focus on their burgeoning potential in oncology, neurodegenerative diseases, and infectious diseases. We will delve into the mechanistic underpinnings of their therapeutic effects, present detailed protocols for their synthesis and biological evaluation, and offer insights into the structure-activity relationships that govern their potency and selectivity. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Methoxypyridine Scaffold - A Gateway to Diverse Bioactivity

The pyridine nucleus, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern drug design. Its ability to participate in hydrogen bonding, metal coordination, and a variety of covalent and non-covalent interactions has made it a valuable component in a wide array of pharmaceuticals. The strategic placement of a methoxy group (-OCH₃) on the pyridine ring can significantly alter its electronic and steric properties. The electron-donating nature of the methoxy group can modulate the basicity of the pyridine nitrogen, influencing its interaction with biological targets. Furthermore, the methoxy group can serve as a key binding element, a metabolic blocker, or a handle for further chemical modification. This guide will illuminate the therapeutic promise of substituted methoxypyridines in three key areas: oncology, neurodegenerative disorders, and antimicrobial chemotherapy.

Anticancer Activity of Methoxypyridine Derivatives

The deregulation of cellular signaling pathways is a hallmark of cancer. Substituted methoxypyridines have emerged as potent inhibitors of several key oncogenic pathways, most notably the PI3K/mTOR and PIM kinase pathways.

Targeting the PI3K/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.[1][2][3] Methoxypyridine-based compounds have been successfully designed as dual PI3K/mTOR inhibitors, offering the potential for a more comprehensive blockade of this oncogenic signaling network.

The PI3K/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which in turn recruit and activate PI3K.[4] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits AKT to the plasma membrane, where it is activated by PDK1 and mTOR Complex 2 (mTORC2).[4] Activated AKT proceeds to phosphorylate a multitude of downstream targets, including the TSC1/TSC2 complex, which leads to the activation of mTOR Complex 1 (mTORC1).[4] mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating substrates like 4E-BP1 and p70S6K.[4] Methoxypyridine-based inhibitors are designed to bind to the ATP-binding pocket of PI3K and/or mTOR, preventing the phosphorylation of their respective substrates and thereby halting the downstream signaling cascade.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P Methoxypyridine Methoxypyridine Inhibitor Methoxypyridine->PI3K mTORC1 mTORC1 Methoxypyridine->mTORC1 PIP2 PIP2 PIP2->PIP3 PTEN PTEN PIP3->PTEN AKT AKT PIP3->AKT TSC1_2 TSC1/2 AKT->TSC1_2 P mTORC2 mTORC2 mTORC2->AKT P Rheb Rheb TSC1_2->Rheb Rheb->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream P

Caption: PI3K/mTOR signaling pathway and points of inhibition by methoxypyridines.

A notable example is the class of 3-cyanopyridine derivatives. The synthesis of these compounds often involves a multi-component reaction, highlighting the efficiency of modern synthetic methodologies. For instance, the condensation of an appropriate aldehyde with malononitrile and a ketone in the presence of a base can afford the cyanopyridine core in a single step.

  • General Synthesis of 3-Cyanopyridine Derivatives: A common synthetic route involves the reaction of an aromatic aldehyde, malononitrile, and a ketone in the presence of a catalytic amount of a base like piperidine or ammonium acetate in a suitable solvent such as ethanol. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and aromatization to yield the desired 3-cyanopyridine.[5][6][7]

Compound IDStructureTarget(s)IC₅₀ (µM)Cell LineReference
8f 3-cyano-2-methoxypyridine derivative with a naphthyl moietyPIM-11.69MCF-7[8]
10 3-cyano-2-methoxypyridine derivative with a 3-pyridyl moietyPIM-12.13MCF-7[8]
5c 3-cyanopyridine derivativeSurvivin Modulator1.46HEPG2[6][9]
3n 2-amino-3-cyanopyridine derivativeSTAT3(low micromolar)HCT-116[10]

Table 1: Anticancer Activity of Selected Methoxypyridine Derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[11][12][13][14]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, HCT-116) in a suitable culture medium supplemented with fetal bovine serum and antibiotics.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare a stock solution of the test methoxypyridine derivative in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest concentration of the test compound) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.[15]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[14]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Neuroprotective Effects of Methoxypyridine Derivatives in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain.[16] One of the key enzymes involved in the production of Aβ is γ-secretase.[16] Substituted methoxypyridines have been identified as potent and selective γ-secretase modulators (GSMs), offering a promising therapeutic strategy for AD.

γ-Secretase Modulation: A Finer Approach to Aβ Reduction

γ-secretase is a multi-protein complex that performs intramembrane cleavage of several transmembrane proteins, including the amyloid precursor protein (APP).[16] The cleavage of APP by γ-secretase is a key step in the amyloidogenic pathway, leading to the production of Aβ peptides of varying lengths, with the Aβ42 isoform being particularly prone to aggregation and neurotoxicity.[16]

Instead of inhibiting the overall activity of γ-secretase, which can lead to side effects due to the inhibition of other important substrate processing (e.g., Notch), GSMs allosterically bind to the enzyme complex.[16][17][18] This binding induces a conformational change in the active site, shifting the cleavage of APP to favor the production of shorter, less amyloidogenic Aβ peptides (e.g., Aβ38) at the expense of the highly toxic Aβ42.[17]

Gamma_Secretase_Modulation cluster_membrane Cell Membrane cluster_products Cleavage Products APP_C99 APP-C99 Gamma_Secretase γ-Secretase APP_C99->Gamma_Secretase Substrate Ab42 Aβ42 (Toxic) Gamma_Secretase->Ab42 Normal Cleavage Gamma_Secretase->Ab42 Ab38 Aβ38 (Less Toxic) Gamma_Secretase->Ab38 Gamma_Secretase->Ab38 Modulated Cleavage Methoxypyridine_GSM Methoxypyridine GSM Methoxypyridine_GSM->Gamma_Secretase Allosteric Modulation

Caption: Mechanism of γ-secretase modulation by methoxypyridine derivatives.

Aminothiazole-derived GSMs incorporating a methoxypyridine motif have shown significant promise. The synthesis of these complex molecules often involves a multi-step sequence. For example, the construction of the aminothiazole core can be achieved through a Hantzsch-type condensation, followed by coupling reactions to introduce the methoxypyridine and other aromatic fragments.[19][20][21]

  • General Synthesis of Aminothiazole-derived GSMs: A common synthetic strategy involves the initial synthesis of a substituted aminothiazole core. This is often followed by a series of coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce the various aryl and heteroaryl substituents, including the methoxypyridine moiety.[8][19]

Compound IDStructureTargetIC₅₀ (Aβ42 reduction)Reference
Compound 64 Methoxypyridine-derived tetracyclic GSMγ-Secretase(potent)[22]
Compound 28 Aminothiazole-derived GSM with heterocyclic D-ringγ-Secretase(good in vitro activity)[19]
Compound 1o Imidazopyridine derivativeγ-Secretase(high in vitro potency)[23]

Table 2: Activity of Selected Methoxypyridine-based γ-Secretase Modulators.

Several methods exist to measure γ-secretase activity in vitro. A common approach involves using a cell line that overexpresses a substrate of γ-secretase and then quantifying the cleavage products.

Principle: This assay utilizes a cell line stably expressing a fluorescently tagged C-terminal fragment of APP (APP-C99). In the absence of inhibitors, γ-secretase cleaves APP-C99, leading to a decrease in cellular fluorescence. GSMs will alter the cleavage pattern, which can be detected by analyzing the secreted Aβ peptides via ELISA.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., U2OS or HEK293) stably expressing a tagged APP-C99 construct in a 96-well plate.[24]

    • Treat the cells with various concentrations of the test methoxypyridine GSM for 24 hours.[24]

  • Sample Collection:

    • After incubation, collect the conditioned medium from each well. This medium will contain the secreted Aβ peptides.

  • Aβ Quantification (ELISA):

    • Use commercially available ELISA kits specific for Aβ40 and Aβ42.

    • Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.

    • Add the conditioned medium samples to the wells and incubate.

    • Wash the wells and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate for the enzyme and measure the resulting colorimetric or chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Generate standard curves for Aβ40 and Aβ42 using known concentrations of synthetic peptides.

    • Calculate the concentrations of Aβ40 and Aβ42 in each sample.

    • Determine the IC₅₀ value for the reduction of Aβ42 and observe the corresponding changes in Aβ40 levels.

Antimicrobial Potential of Methoxypyridine Scaffolds

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Methoxypyridine derivatives, particularly those integrated into a quinoline framework, have demonstrated significant activity against a broad spectrum of bacteria and fungi.

Diverse Mechanisms of Antimicrobial Action

The antimicrobial activity of methoxyquinoline derivatives is often multifactorial, targeting various essential cellular processes in pathogens.

Potential mechanisms of action include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Similar to fluoroquinolone antibiotics, some quinoline derivatives can inhibit these essential bacterial enzymes, leading to impaired DNA replication and repair.

  • Disruption of Cell Wall Integrity: Certain derivatives may interfere with the synthesis of the fungal cell wall.

  • Inhibition of Key Metabolic Enzymes: Methoxyquinolines can act as inhibitors of crucial enzymes in microbial metabolic pathways, such as peptide deformylase.[25]

The synthesis of 7-methoxyquinoline derivatives bearing a sulfonamide moiety has yielded compounds with potent antimicrobial and antibiofilm activities.

  • General Synthesis of 7-Methoxyquinoline Derivatives: A common synthetic approach involves the reaction of 4-chloro-7-methoxyquinoline with various sulfa drugs in the presence of a base.[26]

Compound IDStructureTarget Organism(s)MIC (µg/mL)Reference
3l 7-methoxyquinoline with sulfamethazineE. coli, C. albicans7.81, 31.25[26]
3d 7-methoxyquinoline with sulfapyridineBroad spectrum>31.25[26]
3c 7-methoxyquinoline with sulfaguanidineBroad spectrum>62.50[26]
Compound 9 Quinoxaline derivativeS. aureus, S. typhi, E. coli0.12[27]

Table 3: Antimicrobial Activity of Selected Methoxyquinoline Derivatives.

The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][9][28]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test methoxypyridine derivative in a suitable solvent.

    • Perform a two-fold serial dilution of the stock solution in a sterile 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation:

    • Culture the test microorganism on an appropriate agar medium.

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized inoculum.

    • Include a growth control well (inoculum without the antimicrobial agent) and a sterility control well (broth only).

    • Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.[9]

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Cholinesterase Inhibition: A Continued Avenue for Neuroprotection

Beyond γ-secretase modulation, methoxypyridine derivatives have also been investigated as inhibitors of cholinesterases, particularly acetylcholinesterase (AChE). The inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, a therapeutic strategy employed in the symptomatic treatment of Alzheimer's disease.

Mechanism and Evaluation of Cholinesterase Inhibition

Methoxypyridinium compounds have been shown to be reversible inhibitors of human acetylcholinesterase.[29] Their inhibitory activity can be quantified using the Ellman's method.

This colorimetric assay is the gold standard for measuring cholinesterase activity.[30][31]

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[30]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a phosphate buffer (0.1 M, pH 8.0).

    • Prepare a solution of DTNB (10 mM) in the phosphate buffer.

    • Prepare a solution of the substrate, acetylthiocholine iodide (ATCI, 14 mM), in deionized water.

    • Prepare a solution of acetylcholinesterase (e.g., from electric eel) in the phosphate buffer.

  • Assay Procedure (in a 96-well plate):

    • In each well, add:

      • Phosphate buffer

      • DTNB solution

      • AChE solution

      • Test methoxypyridine inhibitor at various concentrations (or solvent for the control).

    • Pre-incubate the plate for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding the ATCI substrate to all wells.

    • Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Perspectives

The substituted methoxypyridine scaffold is a testament to the power of subtle chemical modifications in unlocking a vast landscape of biological activities. From the intricate modulation of enzymatic activity in the complex milieu of the central nervous system to the potent inhibition of critical oncogenic pathways and the disruption of microbial viability, methoxypyridines have demonstrated their versatility and therapeutic promise.

The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and the application of rational drug design principles, holds immense potential for the development of next-generation therapeutics. As our knowledge of the molecular basis of disease expands, so too will the opportunities to tailor the methoxypyridine scaffold to address unmet medical needs with greater precision and efficacy. This guide serves as a foundational resource to empower researchers in this exciting and rapidly evolving field.

References

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-methoxy-2-methylpyridine: Starting Materials and Strategic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Bromo-5-methoxy-2-methylpyridine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its strategic placement of a reactive bromine atom, an electron-donating methoxy group, and a methyl group on the pyridine scaffold makes it a versatile precursor for constructing complex molecular architectures through various cross-coupling and substitution reactions.[1][2] This guide provides an in-depth analysis of the primary synthetic strategies for obtaining this key intermediate, focusing on the critical evaluation of starting materials, reaction mechanisms, and process logic. We will dissect three core synthetic pathways: electrophilic bromination, nucleophilic aromatic substitution (SNAr), and synthesis via a Sandmeyer reaction, offering detailed protocols and a comparative analysis to aid researchers in selecting the most appropriate route for their specific laboratory or process chemistry needs.

Chapter 1: The Strategic Value of this compound

The utility of a synthetic building block is defined by its ability to serve as a reliable and versatile starting point for more complex target molecules. This compound (C₇H₈BrNO) excels in this role.[3] The bromine atom at the 3-position is primed for participation in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.[1][4]

Simultaneously, the methoxy and methyl groups are not merely passive substituents; they critically influence the electronic properties and steric environment of the pyridine ring. The methoxy group, an electron-donating entity, modulates the reactivity of the ring and can be a key pharmacophoric element in the final drug candidate.[1] This strategic combination of functional groups makes the title compound a valuable intermediate in the synthesis of novel therapeutic agents, particularly in agrochemical and pharmaceutical research.[5][6]

Chapter 2: Retrosynthetic Analysis and Core Synthetic Strategies

A logical retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most logical points for disconnection are the Carbon-Bromine and the Carbon-Oxygen bonds, leading to three primary strategies that hinge on the choice of the key starting material.

G Target This compound Precursor1 5-Methoxy-2-methylpyridine Target->Precursor1 C-Br disconnection (Electrophilic Bromination) Precursor2 3,5-Dihalo-2-methylpyridine Target->Precursor2 C-O disconnection (Nucleophilic Substitution) Precursor3 3-Amino-5-methoxy-2-methylpyridine Target->Precursor3 C-Br disconnection (Sandmeyer Reaction)

Caption: Retrosynthetic analysis of this compound.

  • Strategy I (Green Path): Formation of the C-Br bond via electrophilic aromatic substitution on a pre-existing 5-methoxy-2-methylpyridine ring. This is the most direct approach if the precursor is readily available.

  • Strategy II (Red Path): Formation of the C-O bond via nucleophilic aromatic substitution (SNAr), where a methoxide source displaces a halide (e.g., bromine) from a dihalogenated precursor like 3,5-dibromo-2-methylpyridine.

  • Strategy III (Yellow Path): Transformation of an amino group into a bromine atom via a Sandmeyer-type reaction, starting from 3-amino-5-methoxy-2-methylpyridine.

The following chapters will provide a detailed examination of each of these scientifically vetted pathways.

Chapter 3: Synthetic Pathway I: Electrophilic Bromination

This is often the most conceptually straightforward route, predicated on the direct bromination of 5-methoxy-2-methylpyridine.

Principle & Mechanistic Insight

The reaction proceeds via electrophilic aromatic substitution. The pyridine ring is generally electron-deficient and less reactive towards electrophiles than benzene. However, the strong electron-donating effect of the methoxy group at the 5-position, coupled with the weaker activating effect of the methyl group at the 2-position, sufficiently activates the ring for bromination. These groups direct the incoming electrophile (Br+) primarily to the C3 position, which is ortho to the methyl group and meta to the methoxy group, though the directing influence of the methoxy group is powerful.

Starting Material: 5-Methoxy-2-methylpyridine

The primary challenge for this route is often the acquisition of the starting material, 5-methoxy-2-methylpyridine. While commercially available from various suppliers, its synthesis from simpler precursors like 3-methylpyridine can be a multi-step process, potentially involving N-oxidation and subsequent functional group interconversions.[7][8]

Detailed Experimental Protocol

This protocol is adapted from general procedures for the bromination of activated pyridine rings.[9]

  • Reaction Setup: To a solution of 5-methoxy-2-methylpyridine (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane), cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the internal temperature does not rise significantly. The use of NBS is often preferred over elemental bromine (Br₂) for its milder nature and improved selectivity, minimizing over-bromination and side reactions.

  • Reaction Execution: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 2-4 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining active bromine species. Basify the mixture with a saturated sodium bicarbonate solution.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by column chromatography on silica gel to yield the final product, this compound.

Data Summary Table
ParameterValue / ConditionRationale
Starting Material 5-Methoxy-2-methylpyridineActivated precursor for electrophilic substitution.
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂, reducing side products.
Solvent Acetic Acid or CH₂Cl₂Provides good solubility for reagents and is relatively inert.
Temperature 0 °C to Room Temp.Controlled temperature minimizes potential over-bromination.
Typical Yield 70-85% (Estimated)Dependent on reaction scale and purification efficiency.

Workflow Diagram

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product SM 5-Methoxy-2-methylpyridine add_nbs 1. Add NBS in Acetic Acid (0 °C) SM->add_nbs stir 2. Stir at RT (2-4h) add_nbs->stir quench 3. Quench (Na₂S₂O₃) stir->quench extract 4. Extract (EtOAc) quench->extract purify 5. Column Chromatography extract->purify product This compound purify->product

Caption: Workflow for the synthesis via electrophilic bromination.

Chapter 4: Synthetic Pathway II: Nucleophilic Aromatic Substitution (SNAr)

This route builds the C-O methoxy bond in the final step, leveraging the reactivity of a dihalogenated pyridine precursor.

Principle & Mechanistic Insight

The SNAr mechanism is effective on electron-poor aromatic rings. In a precursor like 3,5-dibromo-2-methylpyridine, the electron-withdrawing nature of the ring nitrogen and the two bromine atoms makes the ring susceptible to attack by nucleophiles. Sodium methoxide (NaOMe) acts as the nucleophile. The attack occurs preferentially at the 5-position due to a combination of electronic and steric factors, displacing one of the bromide ions.

This strategy is well-precedented; the synthesis of the related 3-bromo-5-methoxypyridine from 3,5-dibromopyridine and sodium methoxide is a standard and efficient transformation.[10][11]

Starting Material: 3,5-Dibromo-2-methylpyridine

This precursor is less common than the one in Pathway I. Its synthesis would likely start from 2-methyl-3-aminopyridine or 2-methyl-5-aminopyridine, which could undergo a double Sandmeyer reaction (diazotization followed by treatment with CuBr/HBr) to install the two bromine atoms.

Detailed Experimental Protocol

This protocol is based on the highly analogous synthesis of 3-bromo-5-methoxypyridine.[10][11]

  • Preparation of Nucleophile: Prepare a fresh solution of sodium methoxide by carefully adding sodium metal (1.1 eq) to anhydrous methanol under an inert atmosphere (e.g., Nitrogen or Argon). Alternatively, use commercially available sodium methoxide.

  • Solvent Exchange: If prepared in situ, remove the methanol under reduced pressure. The resulting sodium methoxide should be dried thoroughly, for example, by azeotroping with anhydrous toluene, to remove any residual water which could lead to side products.

  • Reaction Setup: Dissolve the dry sodium methoxide in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF). To this solution, add 3,5-dibromo-2-methylpyridine (1.0 eq).

  • Reaction Execution: Heat the reaction mixture to between 70-90 °C. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-5 hours.

  • Work-up: Cool the mixture to room temperature and pour it slowly into ice-cold water. This will precipitate the product and quench the reaction.

  • Extraction & Purification: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate, 3x). The combined organic layers should be washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • Final Purification: The resulting crude material is then purified by column chromatography on silica gel to afford the title compound.

Data Summary Table
ParameterValue / ConditionRationale
Starting Material 3,5-Dibromo-2-methylpyridineActivated precursor for nucleophilic substitution.
Nucleophile Sodium Methoxide (NaOMe)Strong nucleophile to displace the bromide.
Solvent DMF (anhydrous)Polar aprotic solvent facilitates SNAr reactions.
Temperature 70-90 °CProvides sufficient energy to overcome the activation barrier.
Typical Yield 60-75%[10]Based on analogous, well-established reactions.

Workflow Diagram

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product SM 3,5-Dibromo-2-methylpyridine add_naome 1. Add NaOMe in DMF SM->add_naome heat 2. Heat to 90 °C (2-5h) add_naome->heat quench 3. Quench (Ice Water) heat->quench extract 4. Extract (Et₂O) quench->extract purify 5. Column Chromatography extract->purify product This compound purify->product

Caption: Workflow for the synthesis via Nucleophilic Aromatic Substitution.

Chapter 5: Synthetic Pathway III: Synthesis via Sandmeyer Reaction

This classical transformation converts an aromatic amine into a halide via a diazonium salt intermediate.

Principle & Mechanistic Insight

The Sandmeyer reaction is a two-step process. First, the primary aromatic amine (3-amino-5-methoxy-2-methylpyridine) is treated with a nitrous acid source (typically sodium nitrite, NaNO₂, in a strong acid like HBr) at low temperatures (0 to -10 °C) to form a diazonium salt. This intermediate is highly reactive. In the second step, the diazonium group is displaced by a bromide ion, often catalyzed by copper(I) bromide (CuBr), to yield the final aryl bromide. Nitrogen gas (N₂) is released as a stable byproduct, which drives the reaction to completion. A detailed procedure for a similar transformation on 2-amino-5-methoxypyridine is available and serves as an excellent template.[12]

Starting Material: 3-Amino-5-methoxy-2-methylpyridine

The key precursor for this route would likely be synthesized from a corresponding nitro compound, 3-nitro-5-methoxy-2-methylpyridine, via reduction (e.g., using H₂/Pd-C, SnCl₂, or Fe/HCl). The nitro precursor itself would require a separate synthesis.

Detailed Experimental Protocol

This protocol is modeled after the established Sandmeyer reaction of aminopyridines.[12][13]

  • Diazonium Salt Formation: Dissolve the starting material, 3-amino-5-methoxy-2-methylpyridine (1.0 eq), in a cold ( -10 to -5 °C) aqueous solution of hydrobromic acid (HBr, ~48%).

  • Nitrite Addition: To this stirred suspension, add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise. The critical aspect of this step is maintaining a low temperature (below -5 °C) to ensure the stability of the diazonium salt intermediate.

  • Decomposition/Substitution: After the addition is complete, the reaction mixture is typically stirred for a period at low temperature before being allowed to warm slowly to room temperature. The presence of bromide ions from the HBr solvent facilitates the displacement of the diazonium group. While Cu(I) catalysts are traditional, they are not always necessary for bromo-de-diazotization when HBr is used as the acid.

  • Work-up: Carefully neutralize the reaction mixture by the slow addition of a strong base (e.g., concentrated NaOH solution) while cooling in an ice bath.

  • Extraction & Purification: Thoroughly extract the basified mixture with an organic solvent (e.g., diethyl ether). Combine the organic extracts, dry with anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Final Purification: Purify the residue by column chromatography on silica gel to obtain this compound.

Data Summary Table
ParameterValue / ConditionRationale
Starting Material 3-Amino-5-methoxy-2-methylpyridinePrecursor for diazotization.
Reagents NaNO₂, HBr (aq)Generates nitrous acid in situ for diazonium salt formation.
Solvent Water / HBrThe reaction is performed in a strong aqueous acid.
Temperature -10 to -5 °CCritical for the stability of the diazonium intermediate.
Typical Yield 55-70%[12]Yields can be variable depending on diazonium salt stability.

Workflow Diagram

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product SM 3-Amino-5-methoxy-2-methylpyridine diazotization 1. Dissolve in HBr (-10 °C) SM->diazotization add_nitrite 2. Add NaNO₂ (aq) dropwise diazotization->add_nitrite warm 3. Warm to RT add_nitrite->warm neutralize 4. Neutralize (NaOH) warm->neutralize extract 5. Extract (Et₂O) neutralize->extract purify 6. Column Chromatography extract->purify product This compound purify->product

Caption: Workflow for the synthesis via Sandmeyer Reaction.

Chapter 6: Comparative Analysis and Route Selection

The choice of synthetic route depends heavily on project-specific factors including the availability of starting materials, required scale, timeline, and safety infrastructure.

FeaturePathway I: BrominationPathway II: SNArPathway III: Sandmeyer
Key Advantage Most direct route; high yield.Uses robust, well-established chemistry.Utilizes a classic, powerful transformation.
Key Challenge Availability/cost of 5-methoxy-2-methylpyridine.Multi-step synthesis of the dihalo-precursor.Stability of diazonium salt; handling NaNO₂.
Number of Steps 1 (from precursor)1 (from precursor)1 (from precursor)
Scalability Generally good.Good; SNAr reactions often scale well.Moderate; temperature control is critical.
Safety Concerns Handling NBS/Bromine.Handling sodium metal and anhydrous solvents.Unstable diazonium salts; handling nitrites.
Ideal For... Labs with access to the precursor; rapid synthesis.Process development; when precursor is available.Situations where the amino-precursor is readily accessible.

Chapter 7: Conclusion

The synthesis of this compound can be approached through several effective strategies, each with its own set of advantages and challenges. The most direct method, electrophilic bromination of 5-methoxy-2-methylpyridine, is highly efficient but contingent on the availability of the precursor. The nucleophilic substitution and Sandmeyer routes offer powerful alternatives that rely on different starting materials and chemical transformations. A thorough evaluation of starting material accessibility, process safety, and desired scale is paramount for researchers and drug development professionals to select the optimal synthetic pathway. This guide provides the foundational knowledge and procedural details necessary to make that informed decision, enabling the successful and efficient synthesis of this valuable chemical building block.

References

Introduction: The Strategic Importance of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-5-methoxy-2-methylpyridine: A Key Building Block in Modern Synthesis

In the landscape of medicinal chemistry and materials science, substituted pyridines are foundational scaffolds. Their prevalence in approved pharmaceuticals and advanced materials underscores their importance. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of electronic properties, reactivity, and biological interactions. Halogenated pyridines, in particular, are indispensable intermediates for cross-coupling reactions, which are fundamental to the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.[1]

This guide focuses on this compound, a highly functionalized building block. The presence of a bromine atom at the 3-position provides a versatile handle for synthetic transformations, while the methoxy and methyl groups at the 5- and 2-positions, respectively, modulate the electronic nature of the ring and offer additional points for modification.[1] This unique combination of functional groups makes it a valuable precursor for creating diverse and complex molecules, particularly in the realm of drug discovery and agrochemical development.[1][2]

Core Molecular and Physical Properties

This compound is a substituted pyridine with the chemical formula C₇H₈BrNO.[1] Its structure is characterized by a pyridine ring with a bromine atom, a methoxy group, and a methyl group at positions 3, 5, and 2, respectively. These substituents dictate its physical and chemical behavior, making it a valuable reagent in organic synthesis.

Physicochemical Data Summary

The key quantitative data for this compound are summarized below for quick reference by researchers.

PropertyValueSource(s)
Molecular Formula C₇H₈BrNO[1][3][4]
Molecular Weight 202.05 g/mol [1][4]
CAS Number 1256823-49-0[1][4][5]
Predicted Boiling Point 223.7 ± 35.0 °C[1]
Predicted Density 1.452 ± 0.06 g/cm³[1]

Synthesis and Structural Elucidation

Understanding the synthesis and characterization of this building block is crucial for its effective application. The primary synthetic route is logical and relies on fundamental principles of aromatic chemistry.

Synthetic Pathway: Electrophilic Bromination

The most common method for synthesizing this compound involves the direct bromination of its precursor, 5-methoxy-2-methylpyridine.[1] This reaction is a classic example of electrophilic aromatic substitution.

Causality Behind the Method: The methoxy group (-OCH₃) at the 5-position is a strong electron-donating group. Through resonance, it increases the electron density of the pyridine ring, particularly at the ortho and para positions. This activating effect directs the incoming electrophile (the bromine atom) to the 3-position, which is ortho to the methoxy group. This regioselectivity is a key principle ensuring a high yield of the desired product. The reaction is typically performed using a brominating agent like elemental bromine in a suitable solvent such as acetic acid.[1]

Synthesis_Workflow Precursor 5-methoxy-2-methylpyridine Product This compound Precursor->Product Electrophilic Aromatic Substitution Reagents Brominating Agent (e.g., Br₂ in Acetic Acid) Reagents->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Validation

The identity and purity of this compound are confirmed through standard spectroscopic techniques. Each method provides a unique piece of the structural puzzle.[1]

TechniqueKey Expected Features
¹H NMR Signals corresponding to the distinct protons: the methoxy group (-OCH₃), the methyl group (-CH₃), and the two aromatic protons on the pyridine ring.
Mass Spectrometry A molecular ion peak (M+) corresponding to the calculated molecular weight (202.05 g/mol ), along with a characteristic isotopic pattern due to the presence of the bromine atom.
Infrared (IR) Spectroscopy Absorption bands indicating the presence of key functional groups: C-Br, C-O (methoxy ether linkage), and aromatic C-H bonds.

Chemical Reactivity and Applications in Research

The true value of this compound lies in its reactivity, which allows it to serve as a versatile intermediate in the synthesis of more complex molecules. The bromine atom is the primary site of reactivity.

Key Transformations: The Role of the Bromine Atom

The C-Br bond at the 3-position is a versatile functional handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Cross-Coupling: This is a cornerstone reaction in modern organic synthesis. The bromine atom can be readily replaced by an aryl or vinyl group from a boronic acid or ester derivative. This enables the efficient construction of complex biaryl structures, which are common motifs in pharmacologically active compounds.[1]

  • Nucleophilic Substitution: The bromine can also be displaced by various nucleophiles, providing a pathway to a wide range of pyridine derivatives with different functional groups at the 3-position.[1]

Reactivity_Diagram Start This compound Suzuki Suzuki-Miyaura Coupling (+ R-B(OH)₂) Start->Suzuki Pd Catalyst, Base Nucleophilic Nucleophilic Substitution (+ Nu⁻) Start->Nucleophilic Reaction Conditions Product_Biaryl Biaryl Pyridine Derivative Suzuki->Product_Biaryl Product_Substituted Substituted Pyridine Derivative Nucleophilic->Product_Substituted

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Development

This compound is a crucial building block for creating libraries of novel molecules for biological screening. The ability to systematically modify the structure at the 3-position via cross-coupling allows medicinal chemists to perform structure-activity relationship (SAR) studies.[1] The pyridine core, combined with the specific bromo, methoxy, and methyl substituents, provides a scaffold that can be elaborated to target a wide array of biological systems, making it a valuable intermediate in the development of new therapeutics.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are essential to ensure safety and maintain the integrity of the compound.

  • General Advice: A full Safety Data Sheet (SDS) should always be consulted before use.[4] Many of the toxicological properties of this specific compound have not been thoroughly investigated.[4]

  • Personal Protective Equipment: Handle with gloves, safety glasses, and a lab coat. Ensure adequate ventilation or work within a fume hood.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for researchers and drug development professionals. Its well-defined structure, predictable reactivity, and versatile synthetic handles make it an invaluable intermediate. By understanding its core properties, synthesis, and reactivity, scientists can effectively leverage this building block to accelerate the discovery and development of novel molecules with significant potential in medicine, agriculture, and materials science.

References

A Senior Scientist's Guide to Sourcing 3-Bromo-5-methoxy-2-methylpyridine: From Supplier Qualification to Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Bromo-5-methoxy-2-methylpyridine (CAS No. 1256823-49-0) has emerged as a pivotal building block in modern medicinal chemistry and materials science. Its unique trifecta of functional groups—a reactive bromine atom for cross-coupling, an electron-donating methoxy group, and a methyl group on a pyridine scaffold—renders it an exceptionally versatile reagent for constructing complex molecular architectures.[1] However, the success of syntheses relying on this intermediate is fundamentally tied to its purity and consistent quality. This guide provides a comprehensive framework for researchers and drug development professionals to strategically source, qualify, and verify the integrity of this compound, ensuring the reliability and reproducibility of their scientific endeavors.

The Strategic Imperative: Why Reagent Sourcing is Mission-Critical

In the realm of high-stakes research and development, particularly in pharmaceutical synthesis, the adage "garbage in, garbage out" has profound implications. The quality of a starting material like this compound directly influences reaction yields, impurity profiles, and the ultimate success of a multi-step synthesis. The bromine atom, for instance, is frequently leveraged as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[1] The presence of impurities, such as isomers or unreacted starting materials from its synthesis (e.g., 5-methoxy-2-methylpyridine), can poison catalysts, generate complex side products, and complicate purification, leading to significant delays and resource expenditure.

Therefore, a robust supplier qualification process is not a procedural formality but a critical risk mitigation strategy. The following workflow outlines a systematic approach to evaluating and selecting a supplier.

SupplierQualification cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Technical Validation cluster_Phase3 Phase 3: Final Selection Start Identify Potential Suppliers DocRequest Request Documentation: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) - Purity Specification Start->DocRequest InitialEval Evaluate Documentation - Plausible Purity? - Comprehensive Data? DocRequest->InitialEval SampleRequest Request Sample for QC InitialEval->SampleRequest Pass RejectSupplier Reject Supplier InitialEval->RejectSupplier:n Fail InHouseQC Perform In-House QC (NMR, MS, HPLC) SampleRequest->InHouseQC QC_Pass Does Sample Meet Specs? InHouseQC->QC_Pass SupplierAudit Consider Supplier Audit (For GMP/Scale-up) QC_Pass->SupplierAudit Pass QC_Pass->RejectSupplier:s Fail ApproveSupplier Approve Supplier & Establish Supply Chain SupplierAudit->ApproveSupplier LabWorkflow Receiving Receive Chemical Log Log into Inventory Receiving->Log QC Take Sample for QC (See Protocol A/B) Log->QC SDS Ensure SDS is Accessible Log->SDS Store Store in Designated, Ventilated Location QC->Store

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Suzuki-Miyaura Coupling of an Electron-Rich, Sterically Hindered Pyridine

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high functional group tolerance and generally mild reaction conditions.[1] This palladium-catalyzed reaction is indispensable in the synthesis of biaryl and hetero-biaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2]

This guide focuses on the Suzuki-Miyaura coupling of 3-Bromo-5-methoxy-2-methylpyridine, a substrate with distinct electronic and steric characteristics. The pyridine nitrogen can potentially coordinate with the palladium catalyst, leading to catalyst inhibition.[3] Furthermore, the electron-donating methoxy group and the ortho-methyl group introduce steric hindrance around the reaction center, which can impede the oxidative addition step of the catalytic cycle.[4] Understanding these nuances is critical for developing a robust and high-yielding coupling protocol.

This document provides a comprehensive overview of the reaction, including mechanistic considerations, a comparative analysis of reaction components, detailed experimental protocols, and troubleshooting strategies to empower researchers in their synthetic endeavors.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The base plays a crucial role, primarily by activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) ArPdBr Ar-Pd(II)-Br(L2) (Oxidative Adduct) Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L2) (Di-organopalladium Intermediate) ArPdBr->ArPdAr_prime [Ar'-B(OH)3]⁻ Transmetalation Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' (Coupled Product) ArPdAr_prime->Product RedElim Reductive Elimination Boronic Ar'-B(OH)2 Base Base (e.g., K3PO4) Boronate [Ar'-B(OH)3]⁻ Boronic->Boronate + Base ArBr 3-Bromo-5-methoxy- 2-methylpyridine

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Reaction Parameters

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following tables provide a comparative overview of commonly used systems for similar substituted bromopyridines.

Table 1: Palladium Catalyst and Ligand Systems

The choice of ligand is critical for stabilizing the palladium catalyst and promoting the key steps of the reaction, particularly with challenging substrates.[7] For electron-rich and sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often preferred.[4]

Catalyst SystemLigandTypical Loading (mol%)Key Characteristics
Pd(PPh₃)₄Triphenylphosphine2-5A standard, widely used catalyst. May require higher temperatures for hindered substrates.[2]
Pd₂(dba)₃ / SPhosSPhos1.5 / 3.6A highly active system for electron-rich and sterically hindered aryl halides.[3]
PdCl₂(dppf)dppf3-5A robust and versatile catalyst, effective for a broad range of substrates.[3]
Pd(OAc)₂ / XPhosXPhos2 / 4Excellent for challenging couplings, including those with aryl chlorides.[8]
Table 2: Comparative Performance of Bases

The base plays a pivotal role in the transmetalation step.[5] The choice of base can significantly impact reaction rates and yields. For pyridine-containing substrates, inorganic bases are generally preferred.[6]

BaseStrengthSolubilityTypical EquivalentsNotes
K₃PO₄StrongModerate2.0 - 3.0Often highly effective for heteroaryl couplings and sterically demanding reactions.[2][6]
K₂CO₃ModerateHigh (in water)2.0 - 3.0A common, cost-effective choice. Often used in aqueous solvent mixtures.[9]
Na₂CO₃ModerateHigh (in water)2.0 - 3.0Similar to K₂CO₃, widely used and effective for many substrates.[9][10]
Cs₂CO₃StrongHigh2.0 - 3.0A more expensive but often very effective base, particularly for difficult couplings.[6]

Experimental Protocols

The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary for specific coupling partners.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine.[7]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

  • Add the Pd(PPh₃)₄ catalyst (5 mol%).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1.0 mmol of the bromopyridine).

  • Stir the reaction mixture at 85-95 °C for 15-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis using a Buchwald Ligand System

Microwave irradiation can significantly accelerate the reaction, and modern ligand systems can improve yields for challenging substrates.[8]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • XPhos

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Water (degassed)

Procedure:

  • In a microwave reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), K₂CO₃ (2.0 equiv.), Pd(OAc)₂ (2.5 mol%), and XPhos (5 mol%).

  • Add ethanol and degassed water in a 4:1 ratio.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 135 °C for 40 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K3PO4) start->reagents catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat under Inert Atmosphere (Conventional or Microwave) solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up monitoring->workup Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Figure 2. Generalized experimental workflow for the Suzuki-Miyaura reaction.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Poor quality boronic acid (protodeboronation)- Insufficiently degassed solvents- Use a fresh batch of catalyst and ligands.- Consider using a more stable boronic ester (e.g., pinacol ester).- Ensure rigorous degassing of all solvents.[11]
Debromination of Starting Material - Reductive dehalogenation side reaction, sometimes promoted by certain bases or solvent impurities.- Switch to a different base (e.g., from a carbonate to a phosphate).- Ensure high purity of solvents.
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture.- Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[11]
Stalled Reaction - Catalyst deactivation due to pyridine coordination.- Steric hindrance slowing the reaction.- Screen different bulky, electron-rich ligands (e.g., SPhos, XPhos).- Increase reaction temperature or switch to microwave heating.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly feasible transformation that provides access to a diverse range of substituted pyridines. While the substrate's electronic and steric properties present challenges, these can be effectively overcome through the careful selection of a suitable palladium catalyst system, an appropriate base, and optimized reaction conditions. The protocols and comparative data presented in this guide offer a solid foundation for researchers to successfully implement this valuable synthetic tool in their work, accelerating the discovery and development of novel chemical entities.

References

Application Notes & Protocols: The Strategic Utility of 3-Bromo-5-methoxy-2-methylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 3-Bromo-5-methoxy-2-methylpyridine as a strategic building block in medicinal chemistry. We delve into its physicochemical properties, reactivity profile, and its role in the synthesis of complex molecular architectures. This guide offers field-proven, step-by-step protocols for key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: Why is this compound a Valuable Scaffold?

This compound is a highly functionalized pyridine derivative that has emerged as a valuable intermediate in the synthesis of biologically active compounds.[1] Its utility is rooted in the specific arrangement of its substituents, which provides a unique combination of steric and electronic properties.

  • The Bromine Atom (C3): The bromine at the 3-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide range of aryl, heteroaryl, and alkyl groups to build molecular complexity.[1]

  • The Methoxy Group (C5): As an electron-donating group, the methoxy substituent influences the electronic properties of the pyridine ring, impacting its reactivity and potential interactions with biological targets.[1]

  • The Methyl Group (C2): The methyl group at the 2-position provides steric bulk and can engage in hydrophobic interactions within a target's binding pocket. Its proximity to the nitrogen atom and the site of coupling can influence the conformation of the final molecule.

This strategic combination of functional groups allows medicinal chemists to systematically modify molecular structures to explore structure-activity relationships (SAR) and optimize compounds for desired pharmacological properties.[1]

Physicochemical & Spectroscopic Data

A thorough understanding of the substrate's properties is fundamental to successful experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1256823-49-0[1]
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [1]
Predicted Boiling Point 223.7 ± 35.0 °C[1]
Predicted Density 1.452 ± 0.06 g/cm³[1]

Table 2: Key Spectroscopic Features

TechniqueKey Features
¹H NMR Expect characteristic signals for the methoxy group protons (~3.9 ppm), the methyl group protons (~2.5 ppm), and the two aromatic protons on the pyridine ring.
Mass Spectrometry A molecular ion peak corresponding to the mass of the molecule (m/z ~201/203 for bromine isotopes), along with predictable fragmentation patterns.[1]
Infrared (IR) Expect absorption bands indicating the presence of C-Br, C-O (methoxy), and aromatic C-H bonds.[1]

Key Synthetic Transformations & Protocols

The C3-bromine atom is the primary site of reactivity, making palladium-catalyzed cross-coupling reactions the most powerful tool for elaborating this scaffold.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for creating biaryl and heteroaryl structures.[2] The reaction couples the bromopyridine with an organoboron species, typically a boronic acid or ester, catalyzed by a palladium complex.[2]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for structurally similar bromopyridines and provides a robust starting point for optimization.[3][4]

Objective: To couple this compound with a representative arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[3]

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 equiv)[3]

  • Solvent: Degassed 1,4-Dioxane and Water (4:1 mixture)[3]

  • Reaction Vessel (e.g., Schlenk flask or microwave vial)

  • Standard laboratory glassware for workup and purification

Workflow Diagram:

Suzuki_Workflow reagents Combine Reagents: - Bromopyridine - Boronic Acid - Base (K3PO4) - Catalyst (Pd(PPh3)4) solvent Add Degassed Solvent (Dioxane/H2O) reagents->solvent 1 react Heat Reaction (e.g., 85-95 °C) under Inert Gas solvent->react 2 monitor Monitor Progress (TLC / LC-MS) react->monitor 3 workup Aqueous Workup: - Dilute with EtOAc - Wash with H2O/Brine monitor->workup 4 Upon Completion purify Purify Product (Column Chromatography) workup->purify 5 product Characterized Final Product purify->product 6

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).[3]

  • Inert Atmosphere: Seal the flask, and replace the atmosphere with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).[3]

  • Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.[3] The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the mixture with vigorous stirring to a temperature between 85-95 °C.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using NMR and Mass Spectrometry.

Causality and Insights:

  • Why a Palladium Catalyst? Palladium cycles between Pd(0) and Pd(II) oxidation states, facilitating the key steps of oxidative addition into the C-Br bond and subsequent reductive elimination to form the new C-C bond.[2][5]

  • Why a Base? An inorganic base like K₃PO₄ or Na₂CO₃ is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transfer of the organic group from boron to palladium.[2][6]

  • Why a Dioxane/Water Solvent System? This biphasic mixture is effective at dissolving both the organic starting materials and the inorganic base, facilitating the reaction.[3] Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, which are ubiquitous in pharmaceuticals.[5][7] This reaction couples the bromopyridine with a primary or secondary amine. The choice of ligand for the palladium catalyst is critical, especially for challenging substrates.[7][8]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general procedure that can be adapted for various amine coupling partners.[7][8]

Objective: To couple this compound with a representative primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)[7][9]

  • Phosphine Ligand (e.g., XPhos or (±)-BINAP, 4 mol%)[7][9]

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4 equiv)[7][9]

  • Anhydrous, Degassed Solvent (e.g., Toluene)[7][9]

  • Schlenk flask and standard inert atmosphere equipment

Catalytic Cycle Diagram:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br Product Product Amido Palladium Amido Complex OxAdd->Amido + Amine (R2NH) - Base-HBr Amido->Pd0 Reductive Elimination Ar-NR2

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[7]

  • Inert Atmosphere: Seal the flask and replace the atmosphere with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.[7][9]

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equiv) and this compound (1.0 equiv).[7]

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe to a concentration of 0.1-0.2 M. Finally, add the amine (1.2 equiv) to the reaction mixture via syringe.[7]

  • Reaction: Seal the flask and heat the mixture with vigorous stirring, typically at 80-110 °C.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction with water or saturated aqueous NH₄Cl. Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with brine.[9]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Characterization: Confirm the structure of the purified product using NMR and Mass Spectrometry.

Causality and Insights:

  • Why Bulky Phosphine Ligands? Ligands like XPhos or BINAP are sterically hindered.[7][8] They promote the crucial, often rate-limiting, reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.[5]

  • Why a Strong Base? A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate.[5][7]

  • Why Anhydrous Conditions? Water can compete with the amine for coordination to the palladium center and can also hydrolyze the active catalyst or intermediates. Therefore, using an anhydrous solvent is critical for high yields.[8]

Applications in Drug Discovery: A Case Study Context

Derivatives of substituted bromopyridines are crucial intermediates in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics.[10][11] The pyridine core can act as a scaffold that mimics the adenine hinge-binding region of ATP, while substituents introduced via cross-coupling can target other regions of the kinase active site to achieve potency and selectivity.[10]

For example, compounds derived from similar building blocks have been investigated as inhibitors for kinases in critical signaling pathways, such as the Anaplastic Lymphoma Kinase (ALK) pathway, which is often dysregulated in certain cancers.[10] The synthesis of a library of analogs using the protocols described above would allow for the exploration of SAR.

Table 3: Hypothetical SAR Data for Kinase Inhibitors (This data is illustrative to demonstrate the application)

Compound IDR-Group (from Suzuki Coupling)Kinase IC₅₀ (nM)
A-01 Phenyl520
A-02 4-Methoxyphenyl250
A-03 4-Fluorophenyl110
A-04 3-Aminophenyl45

This hypothetical data illustrates how modifying the aryl group introduced at the C3 position can significantly impact biological activity, guiding the drug discovery process. The methoxy group from the starting material could be providing a key hydrogen bond accepting interaction, while the newly introduced groups explore different pockets of the enzyme.

Conclusion

This compound is a versatile and strategically important building block in medicinal chemistry. Its well-defined points of reactivity allow for the controlled and predictable synthesis of complex molecules. The robust palladium-catalyzed cross-coupling protocols detailed in this guide provide researchers with reliable methods to generate diverse libraries of compounds for drug discovery programs, particularly in areas like kinase inhibition. A fundamental understanding of the reaction mechanisms and the role of each component is paramount to achieving successful and reproducible outcomes.

References

Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 3-Bromo-5-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and organic synthesis.

Abstract: The pyridine ring is a cornerstone of modern drug design, with its derivatives forming the structural core of numerous FDA-approved pharmaceuticals.[1][2] This guide provides an in-depth technical overview of synthetic strategies for transforming the versatile building block, 3-Bromo-5-methoxy-2-methylpyridine, into diverse and novel heterocyclic compounds. We move beyond simple procedural lists to explain the underlying principles and causal relationships behind key experimental choices. This document details three pivotal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as primary functionalization steps, followed by subsequent intramolecular cyclization strategies to construct fused ring systems of significant medicinal interest.

The Strategic Importance of the Pyridine Scaffold

The pyridine moiety is considered a "privileged scaffold" in medicinal chemistry due to its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its inherent aqueous solubility and metabolic stability.[1][3] The specific starting material, this compound, offers three distinct points for synthetic diversification: the reactive C-Br bond at the 3-position, a site ripe for cross-coupling; the methoxy group at the 5-position, which can be a handle for later-stage modification or influence biological activity; and the methyl group at the 2-position, which can introduce steric constraints and impact binding selectivity.[4] The strategic functionalization of this starting material opens pathways to complex heterocyclic systems with broad therapeutic potential.

Core Synthetic Workflow: From Functionalization to Cyclization

The primary strategy for generating heterocyclic diversity from this compound involves a two-phase approach: initial C-C or C-N bond formation via palladium-catalyzed cross-coupling, followed by a subsequent ring-closing (cyclization) reaction. This workflow allows for the modular assembly of complex scaffolds.

G cluster_start Starting Material cluster_coupling Phase 1: Cross-Coupling Reactions cluster_intermediates Key Intermediates cluster_cyclization Phase 2: Cyclization/Annulation cluster_products Resulting Heterocyclic Scaffolds start This compound suzuki Suzuki-Miyaura (C-C Bond) start->suzuki buchwald Buchwald-Hartwig (C-N Bond) start->buchwald sonogashira Sonogashira (C-C Bond) start->sonogashira int1 3-Aryl/Vinyl Pyridine Derivative suzuki->int1 int2 3-Amino Pyridine Derivative buchwald->int2 int3 3-Alkynyl Pyridine Derivative sonogashira->int3 cycl1 Intramolecular C-H Activation / Condensation int1->cycl1 cycl2 Condensation with Bifunctional Reagents int2->cycl2 cycl3 Intramolecular Heteroannulation int3->cycl3 prod1 Fused Carbocycles & Poly-heterocycles cycl1->prod1 prod2 Pyridopyrimidines & Related Fused Pyrimidines cycl2->prod2 prod3 Furo[3,2-b]pyridines & Thieno[3,2-b]pyridines cycl3->prod3

Caption: General workflow for synthesizing diverse heterocycles.

Phase 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are indispensable tools for functionalizing aryl halides due to their high efficiency and broad functional group tolerance.[5] The choice of reaction dictates the type of bond formed and, consequently, the class of heterocycles that can be subsequently accessed.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming a C-C bond between our starting material and an organoboron compound (e.g., a boronic acid or ester).[6][7] This is the premier method for introducing aryl or vinyl substituents at the 3-position.

Causality Behind Protocol Choices:

  • Catalyst System: A combination of a palladium precursor (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base is essential. The base (e.g., K₃PO₄, Na₂CO₃) activates the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle.[7][8]

  • Solvent: A mixed solvent system, typically an organic solvent like 1,4-dioxane or toluene with water, is used to dissolve both the organic-soluble halide and the often water-soluble base and boronate salt.[8]

  • Inert Atmosphere: These reactions are sensitive to oxygen, which can oxidize the active Pd(0) catalyst. Therefore, degassing the solvent and maintaining an inert atmosphere (Argon or Nitrogen) is critical for reproducibility and high yields.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₃PO₄ or Na₂CO₃ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 ratio), to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Execution: Seal the flask and heat the mixture with vigorous stirring to 85-100 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (3)K₃PO₄Dioxane/H₂O9085-95[8]
4-Methoxyphenylboronic acidPdCl₂(dppf)·CH₂Cl₂ (4)K₂CO₃Toluene/H₂O100~70[9]
Furan-3-ylboronic acidPdCl₂(dppf)·CH₂Cl₂ (4)K₂CO₃Toluene/H₂O100~52[9]
Table reflects typical conditions for analogous bromopyridine systems.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine.[10][11] This reaction is paramount for accessing 3-aminopyridine derivatives, which are key precursors for nitrogen-rich heterocyclic systems like pyridopyrimidines.[12]

Causality Behind Protocol Choices:

  • Catalyst & Ligand: This reaction requires a specific palladium precursor (e.g., Pd₂(dba)₃) and a sterically hindered phosphine ligand (e.g., XPhos, BINAP).[10][13] The bulky ligand promotes the reductive elimination step, which forms the C-N bond and regenerates the active catalyst, and prevents the formation of inactive catalyst dimers.[11]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically used. Its role is to deprotonate the amine, forming a palladium-amido complex which is essential for the catalytic cycle.[10][14]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are required to prevent quenching of the strong base and to ensure the stability of the catalytic species.[13][15]

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition reductive_elimination Reductive Elimination reductive_elimination->pd0 Regenerates Catalyst final_product Ar-NR¹R² reductive_elimination->final_product pd_complex [Ar-Pd(II)(L₂)-Br] oxidative_addition->pd_complex pd_amido [Ar-Pd(II)(L₂)-NR¹R²] pd_amido->reductive_elimination deprotonation Deprotonation (Base) pd_complex->deprotonation + HNR¹R² deprotonation->pd_amido start_materials Ar-Br + HNR¹R² start_materials->oxidative_addition

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4-2.0 equiv) to an oven-dried Schlenk flask.

  • Reagent Addition: Add this compound (1.0 equiv).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (to 0.1-0.2 M). Finally, add the amine coupling partner (1.1-1.2 equiv) via syringe.

  • Reaction Execution: Seal the flask and heat the mixture with vigorous stirring to 80-110 °C. Monitor reaction progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira reaction creates a C-C bond between the aryl bromide and a terminal alkyne.[16][17] This reaction is exceptionally useful as the resulting alkynylpyridine intermediate is a versatile precursor for intramolecular cyclization to form five-membered heterocyclic rings like furans and thiophenes.[18]

Causality Behind Protocol Choices:

  • Dual Catalyst System: The reaction classically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[16] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which speeds up the transmetalation step.[19]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the alkyne and often as the solvent.[20]

  • Solvent: Anhydrous solvents like THF, DMF, or the amine base itself are used.

Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (CuI) co-catalyst (3-10 mol%).

  • Solvent and Reagent Addition: Add an anhydrous solvent such as THF or DMF. Add the amine base (e.g., Et₃N, 2-3 equiv) and the terminal alkyne (1.1-1.5 equiv).

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.

  • Work-up: Remove the solvent under reduced pressure. Dilute the residue with an organic solvent and water. Extract the aqueous layer, combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting alkynylpyridine by flash column chromatography.

Phase 2: Synthesis of Fused Heterocyclic Systems

The functionalized pyridine intermediates from Phase 1 are now poised for cyclization to generate novel, fused heterocyclic scaffolds.

From 3-Alkynylpyridines to Furo- and Thienopyridines

The 3-alkynylpyridine derivatives are excellent precursors for fused five-membered heterocycles. The strategy relies on an intramolecular heteroannulation reaction.

Synthesis of Furo[3,2-b]pyridines: A powerful method involves a one-pot Sonogashira coupling followed by an intramolecular C-O bond formation. This requires a hydroxyl group ortho to the halide on the starting pyridine. While our specific starting material lacks this, a related strategy involves coupling 3-Bromo-2-hydroxypyridine with a terminal alkyne. The resulting intermediate cyclizes, often under the same reaction conditions, to form the furan ring.

Synthesis of Thieno[3,2-b]pyridines: The construction of the thieno[3,2-b]pyridine scaffold can be achieved from a 3-bromo-2-aminopyridine derivative. Reaction with a source of sulfur and a suitable coupling partner can lead to the fused thiophene ring.[21][22] A more direct approach involves the cyclization of appropriately substituted alkynyl diols with a sulfurizing agent, though this requires a different synthetic route.[23]

Protocol: Synthesis of a 2-Substituted Furo[3,2-b]pyridine (Illustrative Example)

This protocol is adapted for a related starting material, 3-chloro-2-hydroxypyridine, to illustrate the principle of heteroannulation.[20]

  • Reaction Setup: To a solution of 3-chloro-2-hydroxypyridine (1.0 equiv) and a terminal alkyne (1.1 equiv) in ethanol, add 10% Pd/C, CuI, PPh₃, and Et₃N.

  • Reaction Execution: Subject the reaction mixture to ultrasound irradiation or conventional heating until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.[20]

From 3-Aminopyridines to Pyridopyrimidines

The 3-amino-5-methoxy-2-methylpyridine intermediate, obtained from the Buchwald-Hartwig amination, is a nucleophile that can react with various electrophilic partners to construct a fused pyrimidine ring.

Causality Behind the Strategy: The 1,3-relationship of the pyridine ring nitrogen and the newly installed amino group provides the ideal geometry for cyclizing with a reagent containing two electrophilic sites (or one electrophilic site and a leaving group) to form a six-membered pyrimidine ring.[24]

Protocol: General Synthesis of a Pyrido[2,3-d]pyrimidine Ring

This is a generalized protocol based on common methods for cyclizing 2-aminopyridines.[12][24][25]

  • Reaction Setup: Dissolve the 3-amino-5-methoxy-2-methylpyridine intermediate (1.0 equiv) in a suitable solvent like ethanol or DMF.

  • Reagent Addition: Add a cyclizing agent. For example, reaction with formamide or formic acid can lead to the unsubstituted pyridopyrimidin-4(3H)-one.[21] Reaction with α,β-unsaturated esters in the presence of a base can lead to substituted pyridopyrimidinones.[24]

  • Reaction Execution: Heat the reaction mixture under reflux for several hours until the starting material is consumed.

  • Work-up: Cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent in vacuo and purify the residue.

  • Purification: Recrystallization or column chromatography can be used to purify the final pyridopyrimidine product.

Conclusion and Outlook

This compound is a highly valuable and adaptable starting material for the synthesis of complex heterocyclic compounds. By strategically employing a sequence of palladium-catalyzed cross-coupling followed by intramolecular cyclization, researchers can access a wide array of novel scaffolds. The protocols and principles outlined in this guide provide a robust framework for developing potent and selective molecules for drug discovery and materials science. The modularity of this approach allows for the systematic exploration of chemical space, facilitating the optimization of structure-activity relationships for various biological targets.

References

Application Note & Protocol: Regioselective Lithiation of 3-Bromo-5-methoxy-2-methylpyridine via Bromine-Lithium Exchange

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the experimental lithiation of 3-Bromo-5-methoxy-2-methylpyridine, a versatile heterocyclic building block in drug discovery and materials science. The protocol leverages a kinetically favored bromine-lithium exchange mechanism over directed ortho-metalation to generate a specific pyridyllithium intermediate. This guide details the reaction mechanism, provides a robust, step-by-step experimental procedure, outlines critical safety protocols for handling pyrophoric reagents, and offers troubleshooting advice. The intended audience includes researchers, synthetic chemists, and drug development professionals with a working knowledge of air-sensitive reaction techniques.

Introduction and Mechanistic Rationale

The functionalization of pyridine rings is a cornerstone of modern synthetic chemistry, given their prevalence in pharmaceuticals and functional materials. Lithiated pyridines are powerful nucleophilic intermediates that enable the introduction of a wide array of substituents onto the heterocyclic core.[1][2]

The target substrate, this compound, presents two primary pathways for lithiation:

  • Directed ortho-Metalation (DoM): The methoxy group at the C5 position can direct deprotonation by an organolithium base to the adjacent C4 position.[3][4][5]

  • Bromine-Lithium Exchange: The carbon-bromine bond at the C3 position can undergo rapid exchange with an organolithium reagent.[6][7]

With strong alkyllithium bases such as n-butyllithium (n-BuLi), bromine-lithium exchange is an exceptionally fast process, typically occurring at temperatures of -78 °C or below.[6][8] This reaction is kinetically favored and proceeds much more rapidly than the thermodynamically driven deprotonation of an aromatic C-H bond. Therefore, the selective formation of 3-lithio-5-methoxy-2-methylpyridine is the expected outcome. This high regioselectivity makes the Br-Li exchange a reliable and powerful tool for the synthesis of 3-substituted pyridine derivatives.[6][9]

The resulting 3-pyridyllithium species can then be trapped with a suitable electrophile to forge a new carbon-carbon or carbon-heteroatom bond at the C3 position.[10][11][12]

Visualized Reaction Pathway

G SM 3-Bromo-5-methoxy- 2-methylpyridine Intermediate 3-Lithio-5-methoxy- 2-methylpyridine (Pyridyllithium Intermediate) SM->Intermediate Br-Li Exchange nBuLi n-Butyllithium (n-BuLi) THF, -78 °C Product 3-Substituted-5-methoxy- 2-methylpyridine Intermediate->Product Quench Electrophile Electrophile (E+)

Caption: Proposed mechanism via Bromine-Lithium exchange.

Critical Safety Protocols: Handling n-Butyllithium

n-Butyllithium is a highly reactive and pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water.[13][14][15] Strict adherence to safety protocols is mandatory.

  • Inert Atmosphere: All operations must be conducted under an inert atmosphere (dry Argon or Nitrogen) using Schlenk line techniques or in an inert atmosphere glovebox.[16][17]

  • Personal Protective Equipment (PPE):

    • Fire-retardant lab coat.[14]

    • Safety glasses or a full-face shield.[15][18]

    • Chemically resistant gloves (e.g., nitrile or neoprene).[15]

  • Syringe and Cannula Techniques: Use well-maintained, dry, and clean syringes and cannulas for transferring n-BuLi solutions. Ensure all connections are secure.

  • Reaction Quenching: Reactions must be quenched carefully at low temperatures. Never add water or protic solvents directly to an unquenched reaction containing excess n-BuLi. A common and safer quenching agent is saturated aqueous ammonium chloride (NH₄Cl).

  • Spill Management: Keep a container of dry sand or powdered limestone nearby to smother small spills. Do NOT use water or a carbon dioxide fire extinguisher.[16]

  • Waste Disposal: Excess n-BuLi and contaminated materials must be quenched and disposed of as hazardous waste according to institutional guidelines. A common method is to slowly add the reagent to a beaker of dry ice pellets.[17]

Experimental Protocol

This protocol describes the lithiation of this compound on a 5.0 mmol scale, followed by an electrophilic quench with N,N-dimethylformamide (DMF) to yield 3-formyl-5-methoxy-2-methylpyridine.

Materials and Reagents
CompoundFormulaMW ( g/mol )AmountMoles (mmol)EquivalentsNotes
This compoundC₇H₈BrNO202.051.01 g5.01.0Starting material.
n-ButyllithiumC₄H₉Li64.062.2 mL5.51.12.5 M solution in hexanes. Titrate before use.[17]
Tetrahydrofuran (THF)C₄H₈O72.1130 mL--Anhydrous, inhibitor-free. Purify via a solvent system.
N,N-Dimethylformamide (DMF)C₃H₇NO73.090.46 mL6.01.2Anhydrous. Store over molecular sieves.
Sat. aq. NH₄Cl--~20 mL--For quenching.
Ethyl AcetateC₄H₈O₂88.11~150 mL--For extraction.
Brine--~50 mL--For washing.
Anhydrous Na₂SO₄ or MgSO₄--As needed--For drying.
Apparatus Setup
  • Meticulously dry all glassware in an oven at >120 °C overnight and allow to cool in a desiccator.

  • Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer or thermocouple adapter, and a condenser connected to a Schlenk line (Argon/vacuum manifold).

  • Purge the entire system by alternating between vacuum and backfilling with dry argon at least three times. Maintain a positive pressure of argon throughout the experiment.

Step-by-Step Procedure

A. Lithiation

  • To the reaction flask, add this compound (1.01 g, 5.0 mmol).

  • Add anhydrous THF (20 mL) via syringe, and stir until the solid is fully dissolved.

  • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • While maintaining the internal temperature at or below -70 °C, add the n-BuLi solution (2.2 mL of 2.5 M solution, 5.5 mmol) dropwise via syringe over 10-15 minutes. A color change may be observed.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 45 minutes to ensure complete bromine-lithium exchange.

B. Electrophilic Quench 6. In a separate dry, argon-flushed flask, prepare a solution of anhydrous DMF (0.46 mL, 6.0 mmol) in anhydrous THF (5 mL). 7. Using a syringe, add the DMF solution dropwise to the stirred pyridyllithium solution at -78 °C. Maintain the internal temperature below -70 °C during the addition. 8. After the addition is complete, stir the mixture at -78 °C for 1 hour. 9. Remove the dry ice/acetone bath and allow the reaction to warm slowly to 0 °C in an ice-water bath over approximately 30 minutes.

C. Work-up and Purification 10. At 0 °C, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~20 mL). Caution: This can be exothermic. 11. Allow the mixture to warm to room temperature. Transfer the biphasic mixture to a separatory funnel. 12. Extract the aqueous layer with ethyl acetate (3 x 50 mL). 13. Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts. 14. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 15. Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-formyl-5-methoxy-2-methylpyridine.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and regiochemistry of substitution.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the new functional group (e.g., a strong C=O stretch for the aldehyde product).

Experimental Workflow Visualization

G A 1. Apparatus Setup (Dry Glassware, Inert Atmosphere) B 2. Dissolve Substrate (this compound in THF) A->B C 3. Cool to -78 °C (Dry Ice/Acetone Bath) B->C D 4. Add n-BuLi Dropwise (Formation of Pyridyllithium) C->D E 5. Stir at -78 °C (Ensure Complete Exchange) D->E F 6. Add Electrophile Solution (e.g., DMF in THF) E->F G 7. Warm to 0 °C F->G H 8. Quench Reaction (Sat. aq. NH₄Cl) G->H I 9. Extraction & Work-up (EtOAc, Brine) H->I J 10. Purification (Column Chromatography) I->J K 11. Characterization (NMR, MS, IR) J->K

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Recovery of Starting Material 1. Inactive n-BuLi (degraded over time).2. Insufficient reaction time or temperature too low.3. Presence of moisture or other protic impurities in reagents/solvents.1. Titrate the n-BuLi solution before use to confirm its molarity.[17] Use a fresh bottle if necessary.2. Increase stirring time at -78 °C to 60-90 minutes.3. Ensure all solvents and reagents are rigorously dried. Re-purify THF if needed.
Low Yield of Product 1. Incomplete lithiation (see above).2. Side reactions, such as deprotonation at other sites or reaction with the solvent.3. Poor quality electrophile.1. Address issues with n-BuLi and reaction conditions.2. Maintain temperature strictly at -78 °C. Addition of n-BuLi at higher temperatures can lead to side reactions.3. Use freshly distilled or purified electrophile.
Formation of Multiple Products 1. Reaction warmed prematurely, allowing for rearrangement or side reactions.2. "Halogen dance" rearrangement if lithiation is slow or temperature is not controlled.[19]3. Competing directed ortho-metalation.1. Ensure the cooling bath is maintained and the reaction is not allowed to warm until after the electrophile is added.2. Ensure rapid and complete Br-Li exchange by using active n-BuLi and maintaining low temperature.3. This is less likely but possible. Confirm product structure carefully by 2D NMR techniques.
Dark-colored Reaction Mixture A dark green or brown color can indicate decomposition or side reactions.While some color change is normal, a very dark solution at -78 °C might indicate impurities. Ensure starting material is pure and reaction conditions are strictly followed.[9]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Strategic Importance of a Substituted Pyridine Core

The 3-bromo-5-methoxy-2-methylpyridine scaffold is a key heterocyclic building block in contemporary drug discovery and materials science. Its unique trifecta of substituents—a reactive bromine handle at the 3-position, an electron-donating methoxy group at the 5-position, and a sterically demanding methyl group at the 2-position—presents a formidable yet rewarding challenge for synthetic chemists. The pyridine nitrogen, coupled with the steric hindrance from the 2-methyl group, can complicate catalyst coordination and oxidative addition, while the electron-rich nature of the ring influences its reactivity.[1] This document provides a comprehensive guide to selecting the optimal palladium catalyst system for various cross-coupling reactions of this valuable substrate, complete with detailed protocols and mechanistic insights.

Core Directive: Navigating the Steric and Electronic Landscape

The successful functionalization of this compound via palladium-catalyzed cross-coupling hinges on a judicious choice of catalyst, ligand, and reaction conditions tailored to the specific transformation. The primary hurdles to overcome are:

  • Steric Hindrance: The 2-methyl group can sterically impede the approach of the palladium catalyst to the C-Br bond for oxidative addition. This necessitates the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands that promote the formation of a coordinatively unsaturated, highly active monoligated Pd(0) species.[2]

  • Catalyst Inhibition: The lone pair of the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. Ligands with sufficient bulk can shield the palladium, mitigating this inhibitory effect.[1]

  • Electronic Effects: The combined electron-donating effects of the 2-methyl and 5-methoxy groups increase the electron density of the pyridine ring, which can slow down the rate of oxidative addition. A highly active catalyst is therefore essential.

A decision-making framework for catalyst selection is presented below, taking into account the nature of the coupling partner.

Catalyst_Selection cluster_coupling Desired Coupling Reaction cluster_suzuki Suzuki-Miyaura (C-C) cluster_buchwald Buchwald-Hartwig (C-N) cluster_sonogashira Sonogashira (C-C) Coupling_Type Identify Coupling Partner Suzuki Aryl/Heteroaryl Boronic Acid/Ester Coupling_Type->Suzuki C(sp2) Buchwald Primary/Secondary Amine Coupling_Type->Buchwald N-nucleophile Sonogashira Terminal Alkyne Coupling_Type->Sonogashira C(sp) Suzuki_Catalyst Catalyst System: - Pd(OAc)2 or Pd2(dba)3 - Bulky Ligand (e.g., SPhos, XPhos) - Strong Base (e.g., K3PO4, Cs2CO3) Suzuki->Suzuki_Catalyst Buchwald_Catalyst Catalyst System: - Pd2(dba)3 or Pd(OAc)2 - Very Bulky Ligand (e.g., RuPhos, BrettPhos) - Strong, Non-nucleophilic Base (e.g., NaOt-Bu, LHMDS) Buchwald->Buchwald_Catalyst Sonogashira_Catalyst Catalyst System: - PdCl2(PPh3)2/CuI - Amine Base (e.g., Et3N, DIPEA) Sonogashira->Sonogashira_Catalyst

Caption: Decision tree for initial catalyst system selection.

Application & Protocols

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures. For this compound, the key is to employ a catalyst system that is both highly active and can overcome the steric hindrance of the 2-methyl group.

Rationale for Catalyst Selection:

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices that are reduced in situ to the active Pd(0) species.

  • Ligand: Bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos are recommended. Their steric bulk promotes the formation of the active monoligated Pd(0) species and accelerates the reductive elimination step, while their electron-rich nature facilitates the oxidative addition to the electron-rich pyridine ring.

  • Base: A strong inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is crucial for the transmetalation step, activating the boronic acid.[3]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)10012-18
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9016-24
33-Thienylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)DME/H₂O (4:1)8518

Detailed Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Substrate, Boronic Acid, Base, Catalyst, and Ligand Inert Establish Inert Atmosphere (Ar or N2) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat with Vigorous Stirring Solvent->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Aqueous Work-up & Extraction Cool->Extract Purify Column Chromatography Extract->Purify

Caption: Generalized workflow for a Suzuki-Miyaura experiment.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed toluene and water

  • Schlenk flask or sealed reaction vial

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed toluene and water (10:1 v/v) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, which are ubiquitous in pharmaceuticals.[4] The steric hindrance of this compound makes this a challenging transformation that requires highly active catalyst systems.

Rationale for Catalyst Selection:

  • Palladium Precursor: Pd₂(dba)₃ is a common choice. Alternatively, palladium precatalysts, such as those developed by Buchwald, can offer enhanced reactivity and stability.[5]

  • Ligand: For sterically hindered substrates, very bulky and electron-rich ligands like RuPhos or BrettPhos are often necessary. These ligands promote the challenging reductive elimination step from the sterically congested palladium center.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Sodium tert-butoxide (NaOt-Bu) is a standard choice, with lithium bis(trimethylsilyl)amide (LHMDS) being a viable alternative for more sensitive substrates.[7]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
1MorpholinePd₂(dba)₃ (2)RuPhos (4)NaOt-Bu (1.4)Toluene10012-18
2AnilinePd(OAc)₂ (2)BrettPhos (4)LHMDS (1.5)1,4-Dioxane9016-24
3BenzylaminePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2.5)t-BuOH8018

Detailed Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • RuPhos (0.04 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene

  • Glovebox or Schlenk line

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, RuPhos, and sodium tert-butoxide to an oven-dried Schlenk flask.

  • Add this compound to the flask.

  • Add anhydrous, degassed toluene via syringe.

  • Finally, add morpholine via syringe.

  • Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

Mechanistic Considerations: The Catalytic Cycle

A fundamental understanding of the catalytic cycle is essential for troubleshooting and optimization. Both the Suzuki-Miyaura and Buchwald-Hartwig reactions proceed through a similar sequence of oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[3][4]

Catalytic_Cycle Pd0 L-Pd(0) OA Oxidative Addition Complex Pd0->OA Ar-Br Base_Complex L-Pd(II)-Nu Complex OA->Base_Complex Nucleophile (e.g., Ar'B(OH)2/Base or R2NH/Base) TM_Product Coupled Product TM_Product->Pd0 Base_Complex->TM_Product Reductive Elimination

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Further Coupling Strategies: Sonogashira and Heck Reactions

While Suzuki and Buchwald-Hartwig couplings are most common, Sonogashira and Heck reactions offer valuable pathways to other important structural motifs.

  • Sonogashira Coupling: For the synthesis of alkynylated pyridines, a classic catalyst system of PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (typically CuI) in the presence of an amine base like triethylamine or diisopropylethylamine is a good starting point.[8] Given the substrate's characteristics, a more active palladium source and ligand may be necessary.

  • Heck Reaction: To introduce alkenyl substituents, a Pd(OAc)₂ catalyst with a phosphine ligand such as P(o-tolyl)₃ and an amine base (e.g., Et₃N) in a polar aprotic solvent like DMF can be employed.[5][9] Optimization of the ligand and base will likely be required to achieve high yields and regioselectivity.

Conclusion

The palladium-catalyzed cross-coupling of this compound, while challenging, is a highly enabling transformation for the synthesis of complex molecules. A thorough understanding of the interplay between the substrate's steric and electronic properties and the choice of catalyst system is paramount. By selecting bulky, electron-rich ligands and appropriate palladium precursors and bases, a wide range of C-C and C-N bonds can be formed efficiently. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors.

References

The Strategic Application of 3-Bromo-5-methoxy-2-methylpyridine in the Synthesis of Advanced Picolinamide Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Substituted Pyridine Core

In the ever-evolving landscape of agrochemical research, the demand for novel, effective, and environmentally conscious crop protection solutions is paramount. Heterocyclic compounds, particularly those based on a pyridine scaffold, have long been a cornerstone in the development of potent herbicides, insecticides, and fungicides.[1][2] Among these, 3-Bromo-5-methoxy-2-methylpyridine has emerged as a highly valuable and versatile building block, primarily due to the strategic placement of its functional groups. The bromine atom at the 3-position provides a reactive handle for cross-coupling reactions, the methoxy group at the 5-position influences the electronic properties of the ring, and the methyl group at the 2-position can be elaborated into a key coordinating group for biological activity.[3]

This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of next-generation picolinamide fungicides. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.

The Rise of Picolinamide Fungicides: A Targeted Mode of Action

Picolinamide fungicides represent a significant advancement in the control of a broad spectrum of fungal pathogens.[4] A key class of these fungicides, including the commercialized active ingredient florylpicoxamid, functions as Quinone inside (Qi) inhibitors of the mitochondrial complex III (cytochrome bc1 complex).[5][6] By binding to the Qi site, these molecules disrupt the fungal electron transport chain, leading to a cessation of ATP synthesis and ultimately, fungal cell death.[5][6] This targeted mode of action is distinct from other fungicide classes like strobilurins (QoI inhibitors), making picolinamides a critical tool for resistance management.[5]

The synthesis of these complex picolinamides often involves the coupling of a substituted picolinic acid with a chiral amine moiety.[7] this compound serves as an ideal precursor to the requisite picolinic acid core.

Synthetic Strategy: From Precursor to Picolinamide

The journey from this compound to a potent picolinamide fungicide involves two key transformations: the oxidation of the 2-methyl group to a carboxylic acid, followed by an amide coupling reaction.

G cluster_0 Core Synthesis cluster_1 Final Assembly Precursor This compound Oxidation Oxidation of Methyl Group (e.g., KMnO4) Precursor->Oxidation Step 1 Picolinic_Acid 3-Bromo-5-methoxypicolinic Acid Oxidation->Picolinic_Acid Amide_Coupling Amide Coupling (e.g., EDC, HOBt) Picolinic_Acid->Amide_Coupling Amine Chiral Amine Moiety Amine->Amide_Coupling Fungicide Picolinamide Fungicide Amide_Coupling->Fungicide Step 2

Caption: Synthetic workflow from precursor to final product.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-5-methoxypicolinic Acid

This protocol details the oxidation of the 2-methyl group of this compound to a carboxylic acid using potassium permanganate. This is a robust and well-established method for the oxidation of alkyl groups on pyridine rings.[8][9][10]

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Water (deionized)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 49.5 mmol).

  • Solvent Addition: Add a mixture of pyridine (50 mL) and water (150 mL) to the flask. Stir the mixture to dissolve the starting material.

  • Oxidant Addition: Gently heat the mixture to 80-85 °C. Once the temperature is stable, add potassium permanganate (23.5 g, 148.5 mmol) portion-wise over a period of 2 hours. The addition is exothermic, so monitor the temperature carefully.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 85 °C for 6-8 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. The mixture will contain a brown precipitate of manganese dioxide (MnO₂).

  • Quenching: Carefully add a saturated aqueous solution of sodium bisulfite until the brown precipitate dissolves and the solution becomes colorless. This step reduces the excess potassium permanganate and manganese dioxide.

  • Acidification: Cool the solution in an ice bath and slowly acidify with concentrated sulfuric acid to a pH of approximately 3. A white precipitate of the product should form.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 30 mL).

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-Bromo-5-methoxypicolinic acid.

Quantitative Data:

ParameterValue
Starting Material10.0 g
Potassium Permanganate23.5 g
Reaction Temperature85 °C
Reaction Time6-8 hours
Expected Yield75-85%
Protocol 2: Synthesis of a Representative Picolinamide Fungicide via Amide Coupling

This protocol describes the coupling of 3-Bromo-5-methoxypicolinic acid with a model chiral amine using standard peptide coupling reagents. The choice of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is crucial for high-yield, clean amide bond formation with minimal side reactions.[7]

Materials:

  • 3-Bromo-5-methoxypicolinic acid (from Protocol 1)

  • (S)-1-Amino-2-propanol (as a representative chiral amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-Bromo-5-methoxypicolinic acid (2.32 g, 10 mmol), (S)-1-Amino-2-propanol (0.83 g, 11 mmol), and HOBt (1.5 g, 11 mmol).

  • Solvent and Base Addition: Add anhydrous DCM (50 mL) and DIPEA (2.6 g, 20 mmol). Stir the mixture at room temperature until all solids are dissolved.

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add EDC (2.1 g, 11 mmol) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM (50 mL). Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure picolinamide fungicide.

Quantitative Data:

ParameterValue
Picolinic Acid2.32 g
Amine0.83 g
EDC2.1 g
Reaction Time12-16 hours
Expected Yield80-90%

Conclusion: A Gateway to Agrochemical Innovation

This compound stands as a testament to the power of strategic molecular design in agrochemical synthesis. Its well-defined reactivity allows for the efficient construction of complex and highly active picolinamide fungicides. The protocols outlined in this application note provide a solid foundation for researchers to explore the vast potential of this versatile precursor in the development of novel crop protection agents. By understanding the underlying principles of its reactivity and employing robust synthetic methodologies, the scientific community can continue to innovate and address the critical challenges of global food security.

References

Application Notes & Protocols: A Detailed Guide to the Derivatization of 3-Bromo-5-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical overview and detailed experimental protocols for the synthetic derivatization of 3-Bromo-5-methoxy-2-methylpyridine. This substituted pyridine is a highly valuable building block in medicinal chemistry and materials science due to the strategic placement of its functional groups. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the methoxy and methyl groups influence the electronic properties and steric environment of the pyridine ring. This document is intended for researchers, scientists, and drug development professionals, offering practical insights into key derivatization strategies, including Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and causality behind experimental choices.

Introduction: The Synthetic Value of this compound

Substituted pyridines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged scaffold in drug design. This compound (CAS No. 1256823-49-0) is a particularly strategic intermediate.[1]

  • The Bromine Handle: The bromine atom at the 3-position is the primary site for derivatization, most commonly through palladium-catalyzed cross-coupling reactions. The reactivity of the C-Br bond is generally reliable, falling between that of more reactive iodides and less reactive chlorides.[2]

  • Electronic Influence of Substituents: The electron-donating methoxy group at the 5-position and the methyl group at the 2-position modulate the reactivity of the pyridine ring, influencing the oxidative addition step in catalytic cycles.

  • Steric Considerations: The 2-methyl group introduces steric hindrance around the adjacent bromine atom, which can be a critical factor in catalyst and ligand selection to achieve optimal yields.

This guide will focus on two of the most powerful and versatile palladium-catalyzed reactions for the derivatization of this substrate: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.

Safety, Handling, and Storage

Before commencing any experimental work, it is crucial to be thoroughly familiar with the hazards associated with this compound and all other reagents.

2.1 Hazard Identification The toxicological properties of this compound have not been exhaustively investigated.[3] Therefore, it should be handled with care, assuming it is potentially hazardous. Based on available safety data sheets (SDS) for this and structurally similar compounds, the primary hazards include:

  • Skin Irritation: May cause skin irritation upon contact.[4]

  • Eye Irritation: May cause serious eye irritation.[4]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[3][4]

2.2 Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: Always handle this compound in a well-ventilated fume hood to minimize inhalation exposure.[5]

  • Personal Protective Equipment: Wear appropriate PPE at all times, including:

    • Nitrile gloves (inspect before use and use proper removal technique).[3]

    • Safety glasses or goggles.[5]

    • A lab coat.[5]

  • General Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.[5]

2.3 Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Protocol I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound. This reaction is highly valued for its tolerance of a wide range of functional groups and generally mild reaction conditions.[6]

3.1. Reaction Principle The reaction proceeds via a palladium-based catalytic cycle. The cycle begins with the oxidative addition of the this compound to a Pd(0) complex. This is followed by transmetalation with the boronic acid derivative (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2]

Suzuki_Catalytic_Cycle cluster_reactants Inputs Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Br) Pd0->PdII_Aryl Ar-Br OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂(Ar') PdII_Aryl->PdII_Diaryl Ar'-B(OR)₂ (Base assisted) Transmetal Transmetalation PdII_Diaryl->Pd0 Product Ar-Ar' PdII_Diaryl->Product ReductElim Reductive Elimination Reactant1 Ar-Br Reactant2 Ar'-B(OR)₂ Base Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

3.2. Experimental Protocol: Coupling with Phenylboronic Acid

This protocol provides a general procedure that can be adapted for various aryl- and heteroarylboronic acids. Optimization may be required for challenging substrates.

Materials & Reagents

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
This compound202.051.0202 mg
Phenylboronic Acid121.931.2146 mg
Pd(PPh₃)₄ (Tetrakis)1155.560.05 (5 mol%)58 mg
Potassium Carbonate (K₂CO₃)138.212.0276 mg
1,4-Dioxane--4 mL
Water (degassed)--1 mL

Procedure

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[7]

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere. The pyridine nitrogen can coordinate with the metal catalyst, potentially leading to inhibition, making an inert atmosphere crucial for consistent results.[8]

  • Solvent Addition: Add the degassed 1,4-dioxane and water (4:1 mixture) via syringe. A degassed solvent system is critical to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7][8]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure 5-methoxy-2-methyl-3-phenylpyridine.

Suzuki_Workflow A 1. Add Reactants & Base to Schlenk Flask B 2. Add Pd Catalyst A->B C 3. Evacuate & Backfill with Inert Gas (3x) B->C D 4. Add Degassed Solvents (Dioxane/Water) C->D E 5. Heat at 90°C (12-18h) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool to RT & Dilute with EtOAc/Water F->G Upon Completion H 8. Extract Aqueous Layer G->H I 9. Combine, Wash, Dry, & Concentrate H->I J 10. Purify via Column Chromatography I->J K Pure Product J->K Buchwald_Workflow A 1. Add Pd Precursor, Ligand, & Base to Flask (Inert Atmosphere) B 2. Add 3-Bromo-5-methoxy- 2-methylpyridine A->B C 3. Add Anhydrous Toluene & Amine B->C D 4. Seal Flask & Heat at 110°C (4-24h) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool to RT, Add Ether, & Wash with Brine E->F Upon Completion G 7. Dry Organic Layer & Concentrate F->G H 8. Purify via Column Chromatography G->H I Pure Product H->I

References

Application Note: A Practical Guide to Monitoring the Progress of Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-5-methoxy-2-methylpyridine via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and expert insights for monitoring the progress of chemical reactions involving 3-Bromo-5-methoxy-2-methylpyridine, a key building block in medicinal chemistry and materials science.[1][2] We focus on the practical application of Thin-Layer Chromatography (TLC) as a rapid, efficient, and cost-effective method for real-time reaction analysis.[3][4] The principles and methodologies are illustrated using a representative palladium-catalyzed Buchwald-Hartwig amination reaction, a cornerstone transformation for C-N bond formation.[5][6][7] This guide is designed for researchers, scientists, and drug development professionals, offering a framework for developing and implementing a robust TLC monitoring system, from solvent selection to data interpretation.

Introduction and Scientific Principle

1.1. The Synthetic Utility of this compound

This compound is a valuable substituted pyridine derivative. The strategic placement of a bromine atom, a methoxy group, and a methyl group makes it a versatile precursor for creating more complex molecules. The bromine atom at the 3-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings for C-C bond formation and Buchwald-Hartwig aminations for C-N bond formation.[1][5][8] These reactions are fundamental in the synthesis of pharmaceuticals and other functional materials.[7][9]

1.2. The Role of TLC in Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable technique in synthetic organic chemistry for its simplicity and speed.[4][10] It operates on the principle of differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[10] As the mobile phase ascends the TLC plate via capillary action, compounds in the spotted mixture travel at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds interact weakly with the polar silica gel and travel further up the plate (higher Retention Factor, Rf), while more polar compounds interact more strongly and travel shorter distances (lower Rf).

For a reaction like the Buchwald-Hartwig amination of this compound, we anticipate a significant polarity change between the starting aryl bromide and the resulting amine product. This polarity difference is the key to effective separation and monitoring by TLC. By tracking the disappearance of the starting material spot and the appearance of a new product spot over time, a chemist can accurately determine the reaction's progression and endpoint.[3]

1.3. Model Reaction: Buchwald-Hartwig Amination

To illustrate the TLC monitoring protocol, we will use the Buchwald-Hartwig amination as a model system. This reaction couples an aryl halide (this compound) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5][6]

Reaction Scheme: this compound + Amine --(Pd catalyst, Ligand, Base)--> N-substituted-5-methoxy-2-methylpyridin-3-amine

The starting material is a moderately polar aryl bromide. The product, a secondary or tertiary amine, will typically have a different polarity, often being more polar due to the N-H or N-R group, making the transformation easily distinguishable on a TLC plate.

Developing a Robust TLC Method

The success of reaction monitoring hinges on a well-developed TLC method that provides clear separation between the starting material, product, and any significant byproducts.

2.1. Causality Behind Component Selection

  • Stationary Phase: Silica gel 60 F254 plates are the industry standard for small organic molecules.[11] The "60" refers to the mean pore size in angstroms, while "F254" indicates the inclusion of a fluorescent indicator that glows under 254 nm UV light. Aromatic compounds like our pyridine derivatives will absorb this UV light and appear as dark spots, a phenomenon known as fluorescence quenching.[12][13] This provides a non-destructive way to visualize the spots.[12]

  • Mobile Phase (Eluent): The choice of eluent is the most critical variable. A binary system of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate) is a versatile starting point for many organic compounds.[11][14]

    • Rationale: The polarity of the eluent is tuned by adjusting the ratio of the two solvents. For the separation of this compound from its aminated product, a starting ratio of 4:1 Hexanes:Ethyl Acetate is recommended.

    • Optimization: If the spots remain at the bottom (low Rf), the eluent is not polar enough; increase the proportion of ethyl acetate. If all spots run to the top of the plate (high Rf), the eluent is too polar; increase the proportion of hexanes. The goal is to have the Rf of the main product in the range of 0.2 to 0.5 for optimal resolution.

  • Visualization Techniques: Relying on a single visualization method is insufficient. A two-tiered approach ensures all components are observed.

    • UV Light (254 nm): As the primary, non-destructive method, it is ideal for visualizing the UV-active starting material and product.[13]

    • Potassium Permanganate (KMnO₄) Stain: This is a powerful, destructive visualizing agent for compounds that are susceptible to oxidation.[13] It is excellent for detecting a wide range of functional groups, including amines and any potential byproducts that may not be UV-active. Spots will appear as yellow-brown on a purple background.

Detailed Experimental Protocol

This protocol provides a self-validating system for monitoring reaction progress using a "co-spot" lane, which is essential for unambiguous spot identification.[3]

3.1. Materials and Reagents

  • TLC Plates: Silica Gel 60 F254 on aluminum or glass backing

  • TLC Chamber with Lid

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (ACS grade or higher)

  • Capillary Spotters (glass)

  • Forceps

  • UV Lamp (254 nm)

  • Potassium Permanganate Stain: 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH (aq) in 200 mL water.

  • Heat Gun or Hot Plate

  • Reaction mixture aliquot

  • Dilute solution of pure starting material (SM) in a suitable solvent (e.g., ethyl acetate)

3.2. Step-by-Step Methodology

  • Plate Preparation:

    • Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the TLC plate.

    • Mark three small tick marks on this line for the spotting lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).

  • Chamber Preparation:

    • Pour the chosen eluent (e.g., 4:1 Hexanes:Ethyl Acetate) into the TLC chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper inside, leaning against the chamber wall, to saturate the atmosphere with solvent vapor. This ensures a uniform solvent front and reproducible Rf values.

    • Cover the chamber with the lid and let it equilibrate for 5-10 minutes.

  • Spotting the Plate:

    • Lane 1 (SM): Dip a clean capillary spotter into the dilute solution of the starting material. Gently and briefly touch the tip to the "SM" tick mark on the origin. Keep the spot as small as possible (1-2 mm diameter).

    • Lane 3 (Rxn): Using a new capillary spotter, take an aliquot from the reaction mixture. If the reaction is concentrated, dilute the aliquot in a small vial with ethyl acetate first. Spot this on the "Rxn" tick mark.

    • Lane 2 (Co): Spot the starting material on the "Co" tick mark as in step 3a. Then, without changing spotters, carefully spot the reaction mixture directly on top of the SM spot. This co-spot is the key to validating the results.[3]

  • Developing the Plate:

    • Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line.

    • Cover the chamber and allow the eluent to travel up the plate undisturbed.

    • When the solvent front is about 1 cm from the top of the plate, remove it with forceps and immediately mark the solvent front with a pencil.

  • Visualization and Interpretation:

    • Step 5a (UV Visualization): Allow the plate to air dry completely. View the plate under a 254 nm UV lamp. Circle any dark spots lightly with a pencil.[12]

      • Expected Observation: In the "Rxn" lane, you should see the spot corresponding to the starting material (which will be at the same height as the spot in the "SM" lane). As the reaction proceeds, this spot will diminish in intensity, and a new spot (the product) will appear. The "Co" spot should appear as a single, merged spot if the starting material is still present in the reaction mixture.

    • Step 5b (Stain Visualization): Dip the plate into the potassium permanganate stain solution using forceps. Quickly remove it and let the excess stain drip off. Gently heat the plate with a heat gun until colored spots appear against the purple background.

      • Expected Observation: This will confirm the spots seen under UV and may reveal new, non-UV-active byproducts. The product amine should give a distinct yellow/brown spot.

    • Step 5c (Analysis):

      • Reaction Start (t=0): The "Rxn" lane should show a strong spot identical in Rf to the "SM" lane.

      • Reaction Midpoint: The "Rxn" lane will show a diminished SM spot and a new product spot (with a different Rf). The "Co" lane will show two distinct, separated spots if the Rf values are different enough, or an elongated spot.

      • Reaction Completion: The "SM" spot should be completely absent from the "Rxn" lane, leaving only the product spot and potentially some baseline impurities.

Data Presentation and Workflow

TLC System Summary
ParameterRecommended SettingRationale
Stationary Phase Silica Gel 60 F254Industry standard for polar stationary phase; fluorescent indicator allows non-destructive UV visualization.[11]
Mobile Phase 4:1 Hexanes:Ethyl AcetateGood starting polarity for separating moderately polar aryl halides from amine products. Adjustable for optimization.[14]
Visualization 1 UV Light (254 nm)Non-destructive; ideal for aromatic pyridine rings.[13]
Visualization 2 KMnO₄ StainDestructive; highly sensitive to a wide range of functional groups, confirming product formation and revealing byproducts.[13]
Expected Rf (SM) ~0.6 - 0.7This compound is less polar and will travel further up the plate.
Expected Rf (Product) ~0.3 - 0.4The resulting amine is generally more polar, interacting more with the silica and having a lower Rf.

Note: Rf values are relative and can vary based on exact conditions (temperature, chamber saturation, plate manufacturer).

Visual Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Reaction_Aliquot 1. Obtain Reaction Aliquot TLC_Plate 2. Prepare & Spot Plate (SM, Co, Rxn) Reaction_Aliquot->TLC_Plate Development 3. Develop in Eluent Chamber TLC_Plate->Development Visualization 4. Visualize (UV then Stain) Development->Visualization Interpretation 5. Interpret Results - Disappearance of SM? - Appearance of Product? Visualization->Interpretation Decision Continue or Work-up Reaction Interpretation->Decision

Caption: Logical workflow for monitoring reaction progress using TLC.

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Streaking/Tailing Spots Sample is too concentrated; compound is too acidic/basic.Dilute the sample before spotting. For basic compounds like pyridines, add a small amount (0.5-1%) of triethylamine or ammonia to the eluent to suppress interaction with acidic silanol groups.[15][16]
Spots Remain on Baseline Eluent is not polar enough.Increase the proportion of the polar solvent (e.g., change from 4:1 to 2:1 Hexanes:Ethyl Acetate).
Spots Run with Solvent Front Eluent is too polar.Increase the proportion of the non-polar solvent (e.g., change from 4:1 to 9:1 Hexanes:Ethyl Acetate).
Poor Separation (Overlapping Spots) The polarity difference between compounds is insufficient in the chosen solvent system.Change the solvent system to one with different selectivity. For example, substitute ethyl acetate with dichloromethane or toluene to alter the specific solvent-solute interactions.[17][18]

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Bromo-5-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 3-Bromo-5-methoxy-2-methylpyridine. This substrate, while a valuable building block, presents a unique combination of steric and electronic properties that can lead to low yields and frustrating side reactions. The methyl group at the 2-position introduces significant steric hindrance adjacent to the reaction center, which can impede the crucial oxidative addition step of the catalytic cycle.[1]

This guide is structured to provide direct, actionable solutions to common problems in a question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to help you navigate the complexities of this specific transformation.

Troubleshooting Guide: Diagnosing and Solving Low-Yield Reactions

Low yields in the Suzuki coupling of this substrate are common, but systematic troubleshooting can often lead to a successful outcome. This section addresses the most frequent issues encountered in the lab.

Q1: I am observing low or no conversion of my this compound starting material. What should I do?

This is the most common failure mode and typically points to issues with the catalytic cycle's initiation or key steps.

Initial Checks (The Usual Suspects):

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Ensure your reaction vessel was properly purged and maintained under a positive pressure of an inert gas like argon or nitrogen. Solvents must be thoroughly degassed (e.g., by sparging with argon for 15-30 minutes or via freeze-pump-thaw cycles).[3][4]

  • Reagent Purity: Verify the purity of your this compound and boronic acid/ester. Boronic acids, in particular, can degrade over time via protodeboronation or oxidation, leading to inconsistent results.[5][6] Using a more stable boronic ester derivative, like a pinacol ester, can significantly improve reproducibility.[5][7]

  • Catalyst Activity: Ensure your palladium source is active. If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state. If your catalyst has been on the shelf for a long time, consider using a fresh bottle.

Systematic Optimization Strategy: If initial checks don't solve the problem, the issue likely lies with the specific combination of catalyst, ligand, base, and solvent. The steric hindrance from the 2-methyl group is the primary challenge to overcome.[1]

  • The Ligand is Critical: For sterically hindered substrates like this, standard ligands such as triphenylphosphine (PPh₃) are often ineffective.[8] You must use a bulky, electron-rich phosphine ligand. These ligands promote the formation of a reactive, monoligated palladium complex and facilitate the difficult reductive elimination step.[9][10]

    • Top Recommendation: Start with XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[9][11][12] These have a proven track record for coupling hindered heteroaryl halides.[9][11][13][14]

  • Choice of Base and Solvent: The base is not just a spectator; it plays a crucial role in activating the boronic acid for transmetalation.[15][16][17] A strong, non-nucleophilic base is often required.

    • Recommended System: A common and effective combination is potassium phosphate (K₃PO₄) in a solvent system like 1,4-dioxane/water or toluene.[18][19] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[16]

Q2: My reaction is messy, with significant debromination of the starting material. How can I prevent this?

Debromination (or hydrodehalogenation) is a notorious side reaction where the bromine atom is replaced by a hydrogen, leading to the formation of 5-methoxy-2-methylpyridine.[20] This occurs when the palladium-aryl intermediate reacts with a hydride source before it can couple with the boronic acid.[10][20]

Primary Causes and Solutions:

  • Hydride Source: The hydride can originate from the solvent (e.g., alcohols like isopropanol) or the base.

    • Action: Avoid using alcohol solvents if debromination is an issue.[10][14] While some protocols use them, solvents like dioxane or toluene are generally safer bets. Ensure your base is not generating hydrides.

  • Slow Transmetalation: If the transmetalation step is slow relative to the side reaction, debromination will be more prevalent.

    • Action: Increase the rate of transmetalation. This can be achieved by:

      • Using a more reactive boronic acid (boronic acids are generally more reactive than their ester counterparts).[5]

      • Ensuring your base is effective at generating the boronate "ate" complex.[16] Stronger bases like K₃PO₄ or Cs₂CO₃ are often better than weaker ones like Na₂CO₃.

Q3: I'm seeing a lot of boronic acid homo-coupling (formation of a biaryl from two boronic acid molecules). What's going wrong?

This side reaction suggests that the boronic acid is decomposing or reacting with itself, often catalyzed by the palladium complex.

Primary Causes and Solutions:

  • Presence of Oxygen: Traces of oxygen can promote the oxidative homo-coupling of boronic acids.

    • Action: Improve your inert atmosphere technique.[2] Ensure all reagents and solvents are rigorously deoxygenated.

  • High Boronic Acid Concentration: A high concentration of the boronic acid can favor the homo-coupling pathway.[6]

    • Action: Consider using a stabilized form of the boronic acid, such as an organotrifluoroborate or MIDA boronate, which slowly releases the active boronic acid into the reaction medium, keeping its instantaneous concentration low.[6] Alternatively, adding the boronic acid slowly via syringe pump can sometimes mitigate this issue.[8]

Frequently Asked Questions (FAQs)

What is the best "go-to" catalyst system for the Suzuki coupling of this compound?

For challenging, sterically hindered heteroaryl bromides, a system based on a bulky biarylphosphine ligand is the most reliable starting point.

ComponentRecommendationRationale
Pd Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Reliable sources of Pd(0) upon in situ reduction.
Ligand XPhos or SPhos Bulky, electron-rich ligands that accelerate both oxidative addition and reductive elimination for hindered substrates.[9][11][21]
Base K₃PO₄ or Cs₂CO₃Strong, effective bases for generating the active boronate species needed for transmetalation.[16]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OAprotic organic solvents with a small amount of water to dissolve the base and facilitate the reaction.[18]
Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?

This involves a trade-off between reactivity and stability.[5]

  • Boronic Acids: Generally more reactive, which can lead to faster reaction times. However, they are less stable, prone to decomposition on storage, and can lead to irreproducible results.[5][6][22]

  • Boronic Esters (Pinacol, MIDA): Significantly more stable, often crystalline solids that are easy to handle, purify, and store.[5][22] While the transmetalation step can be slower, the improved stability and purity often lead to higher and more reproducible isolated yields in complex syntheses.[5][7]

Recommendation: For initial screening and difficult substrates, the enhanced stability and purity of a pinacol boronate ester is often advantageous.

How critical is the reaction temperature?

Temperature is a critical parameter. Higher temperatures increase the reaction rate but can also accelerate catalyst decomposition and side reactions like debromination.[20] A typical starting point for this type of coupling is 80-110 °C . If you see low conversion, slowly increasing the temperature may help. If you see decomposition or side products, a lower temperature with a more active catalyst/ligand system is the better approach.

Visualizing the Process

Understanding the logic behind troubleshooting and the reaction mechanism is key to success.

Troubleshooting Flowchart

This decision tree can guide you through a logical troubleshooting process when faced with a low-yielding reaction.

Troubleshooting_Flowchart start Low Yield (<50%) check_inert Is Inert Atmosphere Flawless? (Degassed Solvents, Ar/N2 Purge) start->check_inert check_inert->start No, Fix Setup check_reagents Are Reagents High Purity? (Fresh Boronic Acid/Ester, Dry Solvent) check_inert->check_reagents Yes check_reagents->start No, Use Pure Reagents check_ligand Using Bulky Ligand? (e.g., XPhos, SPhos) check_reagents->check_ligand Yes optimize_base Optimize Base/Solvent System (Try K3PO4 in Dioxane/H2O) check_ligand->optimize_base No, Switch to Bulky Ligand side_reactions Significant Side Reactions? check_ligand->side_reactions Yes optimize_base->side_reactions debromination Debromination? (H replaces Br) side_reactions->debromination Yes success Reaction Optimized side_reactions->success No, Continue Optimization (Temp, Concentration) homocoupling Homo-coupling? (Boronic acid couples with itself) debromination->homocoupling No solve_debromination Root Cause: Slow Transmetalation Action: Use stronger base (K3PO4), avoid alcohol solvents. debromination->solve_debromination Yes solve_homocoupling Root Cause: Oxygen or High [Boronic Acid] Action: Improve inert conditions, use a stable boronate ester (e.g., pinacol). homocoupling->solve_homocoupling Yes homocoupling->success No solve_debromination->success solve_homocoupling->success

Caption: A troubleshooting decision tree for low-yield Suzuki reactions.

The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps. For this compound, the steric hindrance from the 2-methyl group particularly affects the Oxidative Addition and Reductive Elimination steps.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)-Br Complex pd0->pd_complex oa_label Oxidative Addition transmetalation_complex Ar-Pd(II)-Ar' Complex pd_complex->transmetalation_complex tm_label Transmetalation transmetalation_complex->pd0 re_label Reductive Elimination

Caption: The Suzuki-Miyaura catalytic cycle, highlighting challenging steps.

Experimental Protocols

Protocol 1: Standard Conditions for Suzuki Coupling

This protocol serves as a robust starting point for the coupling of this compound with a generic arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid or pinacol ester (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).[18]

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol% Pd) and the ligand (e.g., XPhos, 0.06 mmol, 6 mol%). Add these solids to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[19]

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

References

Formation of side products in 3-Bromo-5-methoxy-2-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support resource for 3-Bromo-5-methoxy-2-methylpyridine (CAS: 1256823-49-0). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, we address common challenges, provide in-depth troubleshooting, and explain the chemical principles behind optimizing your reactions to minimize side product formation.

I. General Handling and Stability (FAQs)

Before initiating any reaction, understanding the substrate's properties is crucial for reproducible results.

Question: How should I store and handle this compound? Answer: this compound should be stored in a cool, dry place, away from light and under an inert atmosphere (e.g., nitrogen or argon) to prevent slow degradation.[1] The compound is generally stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2] Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Question: What are the primary stability concerns with this molecule during reactions? Answer: The two main points of potential degradation under harsh reaction conditions are the C-Br bond and the methoxy group.

  • C-Br Bond: This is the primary reactive site for cross-coupling reactions. However, it can also be susceptible to hydrodehalogenation (replacement of Br with H), especially in the presence of strong reducing agents or certain catalytic systems.[3][4][5]

  • Methoxy Group: While generally stable, the methoxy group can be cleaved under strongly acidic conditions or by certain Lewis acids at elevated temperatures, leading to the formation of the corresponding pyridone.[6][7]

II. Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This building block is a staple in Suzuki-Miyaura and Buchwald-Hartwig reactions. However, its electronic and steric properties—an electron-donating methoxy group and a moderately sterically hindering 2-methyl group—can lead to specific side products.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds with this substrate.[8] Common issues include low yield, and the formation of homocoupled and debrominated impurities.

Question: My Suzuki coupling reaction has low conversion, and I observe significant amounts of a bipyridine side product. What is the cause and how can I fix it? Answer: The formation of a bipyridine product (5,5'-dimethoxy-2,2'-dimethyl-3,3'-bipyridine) is due to the homocoupling of your starting material.[9][10] This side reaction becomes competitive with the desired cross-coupling pathway under certain conditions.

Causality: Homocoupling is often promoted when the oxidative addition of the aryl bromide to the Pd(0) catalyst is efficient, but the subsequent transmetalation step with the boronic acid is slow. This can lead to a reaction between the Pd(II)-aryl complex and another molecule of the starting material.

Troubleshooting Protocol:

ProblemProbable Cause(s)Recommended Solution(s)
High levels of homocoupled bipyridine 1. Base is too strong or concentration is too high: Promotes boronic acid degradation or undesired catalyst reactivity. 2. Inefficient transmetalation: The boronic acid may be poorly soluble or electronically mismatched. 3. High reaction temperature: Accelerates side reactions.1. Switch to a milder base: Try K₃PO₄ or K₂CO₃ instead of stronger bases like Cs₂CO₃ or hydroxides.[11] 2. Optimize solvent system: Use a solvent mixture like 1,4-dioxane/water or Toluene/water (4:1) to improve the solubility of all components.[11][12] 3. Lower the temperature: Run the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.[12]
Significant hydrodehalogenation product (5-methoxy-2-methylpyridine) 1. Presence of a hydride source: Solvents like isopropanol or impurities in reagents can act as hydride donors. 2. Competitive reductive elimination pathway: Can occur from a Pd(II)-H intermediate.1. Use high-purity, anhydrous, and degassed solvents: Toluene or 1,4-dioxane are preferred. Avoid alcohol solvents unless specifically required by the protocol. 2. Ensure inert atmosphere: Thoroughly degas the reaction mixture to remove oxygen, which can affect catalyst stability and promote side reactions.
Low or no conversion 1. Catalyst deactivation: The Pd(0) catalyst may be oxidized or poisoned. 2. Poor boronic acid quality: Boronic acids can dehydrate to form unreactive boroxines.1. Use a robust phosphine ligand: Bulky, electron-rich ligands like SPhos or XPhos can stabilize the catalyst and promote efficient oxidative addition. 2. Check boronic acid quality: Use fresh boronic acid or verify its integrity. Ensure the base is added to the reaction mixture containing the halide and catalyst before adding the boronic acid.[13]

Workflow: Visualizing Suzuki Coupling Pathways

The following diagram illustrates the desired catalytic cycle and the off-cycle pathways leading to common side products.

Suzuki_Side_Products cluster_reagents Reagents pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)-Br)L₂ pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex (Ar-Pd(II)-R)L₂ oa_complex->trans_complex Transmetalation homo_product Homocoupling (Ar-Ar) oa_complex->homo_product Reaction with another Ar-Br dehalo_product Hydrodehalogenation (Ar-H) oa_complex->dehalo_product Protonolysis or Reductive Pathway trans_complex->pd0 Reductive Elimination product Desired Product (Ar-R) trans_complex->product arbr Ar-Br (3-Bromo-5-methoxy- 2-methylpyridine) arbr->oa_complex rb_oh2 R-B(OH)₂ + Base rb_oh2->oa_complex hydride [H⁻] Source hydride->oa_complex

Caption: Suzuki coupling cycle and competing side reactions.

The Buchwald-Hartwig amination is a key transformation for installing nitrogen-based functional groups.[14] The 2-methyl group on the pyridine ring can introduce steric challenges that require careful optimization.[15]

Question: I am attempting a Buchwald-Hartwig amination and my main side product is 5-methoxy-2-methylpyridine. Why is this happening? Answer: The formation of 5-methoxy-2-methylpyridine is a result of hydrodehalogenation (also called protodebromination). This is a very common side reaction in Buchwald-Hartwig couplings.[14]

Causality: This side reaction can occur through several mechanisms. One common pathway involves the β-hydride elimination from the palladium-amido intermediate, which regenerates a Pd(II)-H species that can then reductively eliminate to form the dehalogenated arene.[14] Another possibility is direct reduction of the Pd(II)-aryl intermediate by trace impurities or solvent.

Troubleshooting Protocol:

ProblemProbable Cause(s)Recommended Solution(s)
High levels of hydrodehalogenation product 1. Ligand choice: The ligand may not be bulky enough to prevent β-hydride elimination or may not promote reductive elimination efficiently. 2. Base choice: The base may be promoting side reactions or degrading the catalyst. 3. High temperature: Can favor decomposition pathways.1. Use a sterically hindered ligand: For sterically demanding substrates like this, ligands such as XPhos, RuPhos, or BrettPhos are often superior as they promote faster reductive elimination.[15][16] 2. Screen different bases: Sodium tert-butoxide (NaOt-Bu) is common, but sometimes a weaker base like K₃PO₄ or a stronger, non-nucleophilic base like LHMDS can be more effective.[17][18] 3. Optimize temperature: Run the reaction at the lowest temperature that allows for a reasonable rate (typically 80-110 °C).[17]
Formation of diarylated amine (Ar₂NR) 1. Incorrect stoichiometry: Using too little of the amine coupling partner. 2. Highly reactive amine: The product amine is more nucleophilic than the starting amine and reacts again.1. Use a slight excess of the amine: Typically 1.1-1.4 equivalents of the amine is sufficient. 2. Lower the reaction concentration: This can disfavor the bimolecular side reaction.

Recommended Starting Conditions for Buchwald-Hartwig Amination

The choice of catalyst system is critical for success. The following table provides validated starting points for coupling with this compound.

Amine TypePalladium PrecursorLigandBaseSolventTemp (°C)
Primary AliphaticPd₂(dba)₃ (1-2 mol%)XPhos (2-4 mol%)NaOt-Bu (1.4 eq)Toluene100-110
Secondary AliphaticPd₂(dba)₃ (1-2 mol%)RuPhos (2-4 mol%)LHMDS (1.5 eq)Toluene90-100
Primary ArylPd(OAc)₂ (2 mol%)BrettPhos (3 mol%)K₃PO₄ (2.0 eq)1,4-Dioxane110
Note: These conditions are starting points and may require optimization for specific substrates.[15][17]

Workflow: Buchwald-Hartwig Amination Pathways

This diagram shows the catalytic cycle and the major pathway leading to hydrodehalogenation.

Buchwald_Hartwig pd0 Pd(0)L oa_complex Ar-Pd(II)-Br(L) pd0:s->oa_complex:n Oxidative Addition amido_complex Ar-Pd(II)-NR₂ (L) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex:s->pd0:n Reductive Elimination product Desired Product (Ar-NR₂) amido_complex->product pd_hydride L(H)-Pd(II)-Br amido_complex->pd_hydride β-Hydride Elimination dehalo_product Hydrodehalogenation (Ar-H) pd_hydride->dehalo_product Reductive Elimination arbr Ar-Br arbr->oa_complex amine HNR₂ + Base amine->oa_complex

Caption: Buchwald-Hartwig cycle and hydrodehalogenation side reaction.

III. Troubleshooting Lithiation-Borylation Reactions

Lithiation followed by quenching with a borate ester is a common strategy to prepare the corresponding boronic ester for subsequent Suzuki coupling.

Question: I am trying to perform a lithium-halogen exchange on this compound, but I get a complex mixture of products or recovery of starting material. What's wrong? Answer: Lithium-halogen exchange reactions are highly sensitive to temperature, moisture, and stoichiometry. Failure to control these parameters is the most common source of issues.

Causality: The lithiated pyridine intermediate is a very strong base and nucleophile. If the temperature is not kept sufficiently low (typically -78 °C), it can react with the solvent (e.g., deprotonate THF) or other electrophiles in the mixture. Incomplete reaction occurs if the organolithium reagent is not active or if stoichiometry is off.

Troubleshooting Protocol:

ProblemProbable Cause(s)Recommended Solution(s)
Recovery of starting material 1. Inactive n-BuLi or s-BuLi: The organolithium reagent has degraded due to improper storage or handling. 2. Insufficient reagent: Incorrect stoichiometry.1. Triturate the organolithium reagent: Before use, determine the exact molarity of your BuLi solution. 2. Use a slight excess (1.05-1.1 eq) of BuLi.
Low yield of boronic ester after quench 1. Reaction temperature too high: The lithiated intermediate is unstable above -70 °C. 2. Moisture contamination: Water will quench the lithiated intermediate, leading to the hydrodehalogenated product.1. Maintain strict temperature control: Use a dry ice/acetone or cryocooler bath at -78 °C throughout the addition and stirring time.[19] 2. Use rigorously dry solvents and glassware: Dry solvents over molecular sieves or via a solvent purification system. Flame-dry all glassware under vacuum before use.
Formation of "Halogen Dance" isomers 1. Warming of the lithiated intermediate: The lithiated species can rearrange to a thermodynamically more stable isomer upon warming.1. Keep the reaction cold: Do not allow the reaction to warm before quenching with the borate ester. While less common for this specific substrate compared to dihalopyridines, it remains a possibility.[20]

IV. References

  • Mechanistic studies in strong acids. 15. 4-[(3,4-Dimethoxyphenyl)azo]pyridine: two different pathways in the acid hydrolysis of the two methoxy groups. Journal of the American Chemical Society. --INVALID-LINK--

  • Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. RSC Publishing. --INVALID-LINK--

  • Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl... ResearchGate. --INVALID-LINK--

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. --INVALID-LINK--

  • Comparative study of homocoupling reactions to create 2,2'-bipyridine adducts. William Paterson University. --INVALID-LINK--

  • Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Benchchem. --INVALID-LINK--

  • Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. PubMed. --INVALID-LINK--

  • Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Benchchem. --INVALID-LINK--

  • Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--

  • This compound | 1256823-49-0. Benchchem. --INVALID-LINK--

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH. --INVALID-LINK--

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances (RSC Publishing). --INVALID-LINK--

  • Dehalogenation. Wikipedia. --INVALID-LINK--

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. --INVALID-LINK--

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. --INVALID-LINK--

  • MSDS of this compound. Capot Chemical. --INVALID-LINK--

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. --INVALID-LINK--

  • 3-Bromo-5-methoxypyridine. Chem-Impex. --INVALID-LINK--

  • Standard Lithiation–Borylation A user's guide. University of Bristol. --INVALID-LINK--

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • Suzuki Coupling. Organic Chemistry Portal. --INVALID-LINK--

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. --INVALID-LINK--

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. --INVALID-LINK--

  • This compound | 1256823-49-0. ChemicalBook. --INVALID-LINK--

  • Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. PMC - NIH. --INVALID-LINK--

References

Preventing debromination of 3-Bromo-5-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Debromination in Synthetic Applications

Welcome to the technical support center for 3-Bromo-5-methoxy-2-methylpyridine. As a key building block in pharmaceutical and agrochemical research, this versatile intermediate is frequently employed in a variety of coupling and functionalization reactions.[1] However, a common and frustrating side reaction is the premature loss of the bromine atom, leading to the formation of 5-methoxy-2-methylpyridine. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies, detailed protocols, and a mechanistic rationale to help you minimize and prevent this unwanted debromination, ensuring the success of your synthetic campaigns.

Understanding the Problem: The Mechanism of Debromination

Debromination, or hydrodehalogenation, is the replacement of a halogen atom with a hydrogen atom.[2] In the context of reactions involving this compound, this side reaction is particularly prevalent in palladium-catalyzed cross-couplings and in the formation of organometallic intermediates.

The primary culprits are often related to the generation of a palladium-hydride (Pd-H) species in the catalytic cycle or the presence of proton sources during the handling of reactive intermediates.

  • In Palladium-Catalyzed Reactions (e.g., Suzuki, Buchwald-Hartwig): The undesired debromination pathway competes directly with the desired bond formation. After the initial oxidative addition of the Pd(0) catalyst to the C-Br bond, a Pd(II) complex is formed.[3] This intermediate can then undergo the desired transmetalation (Suzuki) or amine coordination/deprotonation (Buchwald-Hartwig). However, if a hydride source is present, a palladium-hydride complex can form. Subsequent reductive elimination of H-Br or the direct reaction with the aryl palladium intermediate can lead to the debrominated byproduct.[4] Sources of hydrides can include the solvent (e.g., alcohols), the base, or even water.[2][5]

  • In Organometallic Reactions (e.g., Lithiation, Grignard Formation): When forming organolithium or Grignard reagents, the C-Br bond is cleaved. While the goal is to trap the resulting nucleophilic carbon with an electrophile, premature quenching by a proton source will result in debromination. The acidity of bromopyridines can also lead to deprotonation as a side reaction, especially when using strong organolithium bases at insufficiently low temperatures.[6]

Troubleshooting Guide: Common Issues and Solutions

This section provides targeted solutions to specific problems encountered during common reactions.

IssuePotential Cause(s)Recommended Actions & Scientific Rationale
High levels of debrominated byproduct in Suzuki-Miyaura Coupling Inappropriate Base: Strong bases (e.g., alkoxides like NaOt-Bu) can generate hydride species or promote other side reactions.[5]Action: Switch to a milder inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[5][7] Rationale: These bases are less prone to generating hydride intermediates, thereby suppressing the hydrodehalogenation pathway.
Sub-optimal Ligand: The phosphine ligand may not be effectively promoting the desired reductive elimination over the debromination pathway.Action: Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5] Rationale: These ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the undesired debromination side reaction.[4]
Solvent as a Hydride Source: Protic or reducible solvents (e.g., alcohols, wet DMF) can act as a source of hydrogen.[2][8]Action: Use rigorously dried, aprotic solvents like toluene, 1,4-dioxane, or THF.[5] If an aqueous system is required, carefully control the water content.
Significant debromination in Buchwald-Hartwig Amination Base Strength: Sodium tert-butoxide (NaOt-Bu), while common, can be aggressive and may contribute to side reactions.Action: Consider using a weaker base like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃), especially if the amine substrate is sensitive.
Catalyst System: The chosen palladium precursor and ligand may not be optimal for this specific sterically and electronically distinct substrate.[9]Action: Employ a catalyst system known for its high activity with heteroaryl halides, such as those based on bulky biarylphosphine ligands (e.g., XPhos, RuPhos).[3] These ligands stabilize the catalyst and facilitate the C-N bond-forming reductive elimination.[10]
Failure or debromination during Lithiation or Grignard Formation Premature Quenching: The highly reactive organometallic intermediate is quenched by a proton source (e.g., moisture, acidic protons on other reagents).Action: Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use anhydrous solvents.
Competitive Deprotonation: For lithiation with n-BuLi or t-BuLi, the base can deprotonate the pyridine ring instead of performing the halogen-lithium exchange, especially at higher temperatures.[6]Action: Perform lithium-halogen exchange at very low temperatures (-78 °C to -100 °C).[6] Add the organolithium reagent slowly to maintain a low localized concentration.[7]
Grignard Formation Method: Direct reaction with magnesium metal can be unreliable for heterocyclic halides.[11]Action: Use a halogen-magnesium exchange protocol with a reagent like isopropylmagnesium chloride (iPrMgCl) or iPrMgCl·LiCl.[11][12] Rationale: This method proceeds under milder conditions, is often more reliable, and has a higher functional group tolerance.[12]
Visualizing the Solution: Diagrams and Workflows
Troubleshooting Workflow for Cross-Coupling

This decision tree provides a logical path for optimizing a cross-coupling reaction where debromination is observed.

G start Initial Reaction: Debromination Observed? change_base Switch to Milder Base (e.g., K₃PO₄, Cs₂CO₃) start->change_base  Yes, >10% success Problem Solved: Proceed with Optimized Conditions start->success  No, <10% change_ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) change_base->change_ligand  Debromination persists change_base->success  Problem solved change_solvent Use Anhydrous Aprotic Solvent (Toluene, Dioxane) change_ligand->change_solvent  Debromination persists change_ligand->success  Problem solved lower_temp Lower Reaction Temperature change_solvent->lower_temp  Debromination persists change_solvent->success  Problem solved lower_temp->success  Problem solved fail Consult Further: Consider alternative synthetic route lower_temp->fail  Debromination persists G cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd + Ar-Br Transmetal Transmetalation (Ar-Pd(II)-R)L₂ OxAdd->Transmetal + R-B(OH)₂ (Desired Path) Hydride_Formation Hydride Formation (Ar-Pd(II)-H)L₂ OxAdd->Hydride_Formation + [H⁻] Source (Undesired Path) RedElim_Product Reductive Elimination Transmetal->RedElim_Product Product Desired Product (Ar-R) RedElim_Product->Product Product->Pd0 Regenerates Catalyst RedElim_Byproduct Reductive Elimination Hydride_Formation->RedElim_Byproduct Byproduct Debrominated Byproduct (Ar-H) RedElim_Byproduct->Byproduct Byproduct->Pd0 Regenerates Catalyst

References

Improving regioselectivity in reactions involving 3-Bromo-5-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-5-methoxy-2-methylpyridine

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving regioselective transformations with this versatile building block. This guide is structured in a question-and-answer format to directly address common challenges and provide actionable, field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts regarding the reactivity and handling of this compound.

Q1: What are the key reactive sites on this compound and how do the substituents influence its reactivity?

A1: The molecule has several features that dictate its reactivity in various transformations. Understanding the electronic and steric influences of each substituent is crucial for predicting and controlling reaction outcomes.

  • C3-Bromine: This is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). It is also the principal site for metal-halogen exchange with organolithium or Grignard reagents.

  • Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it a Lewis basic site. This can be problematic in metal-catalyzed reactions as it can coordinate to the metal center (e.g., Palladium), potentially inhibiting or deactivating the catalyst.[1]

  • C5-Methoxy Group: As a strong electron-donating group (EDG), the methoxy group increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack. Crucially, it is a powerful ortho-directing group in deprotonation reactions (Directed ortho-Metalation or DoM), meaning it can direct strong bases to remove a proton from the adjacent C4 or C6 positions.[2][3][4]

  • C2-Methyl Group: This group exerts a steric effect, potentially hindering access to the C3 position and the pyridine nitrogen. This steric hindrance can influence the choice of ligands in cross-coupling reactions. Electronically, it is a weak electron-donating group.

The interplay of these groups determines the regioselectivity. For instance, in lithiation reactions, a competition arises between bromine-lithium exchange at C3 and methoxy-directed deprotonation at C4.

Q2: Why do my palladium-catalyzed cross-coupling reactions with this substrate show low yield or fail completely?

A2: Low yields in palladium-catalyzed reactions involving pyridine substrates are a common challenge.[1] The primary culprits often revolve around catalyst deactivation, suboptimal reaction conditions, or issues with the reagents themselves.

Key areas to investigate include:

  • Catalyst Inhibition: The pyridine nitrogen's lone pair can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1]

  • Inappropriate Ligand Choice: For electron-rich, sterically-hindered substrates like this, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary. These ligands help stabilize the palladium center, promote oxidative addition, and shield the metal from being poisoned by the pyridine nitrogen.[1]

  • Base Selection: The choice of base is critical. An inappropriate base can lead to side reactions like debromination or degradation of the starting material or product.[5]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and inerting of the reaction vessel can lead to oxidation and deactivation of the catalyst.[1]

Section 2: Troubleshooting Guide for Regioselectivity

This section provides in-depth solutions to specific problems encountered during key reactions.

Part 2.1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Q3: My Suzuki coupling reaction is producing a significant amount of the debrominated byproduct (5-methoxy-2-methylpyridine). How can I prevent this?

A3: Debromination, or hydrodehalogenation, is a frequent side reaction where the bromine atom is replaced by hydrogen.[5] This occurs within the catalytic cycle and competes with the desired transmetalation step.

Plausible Cause & Mechanism: After oxidative addition of the aryl bromide to Pd(0), the resulting Pd(II) complex can abstract a hydride from sources in the reaction mixture (e.g., solvent, base, or even the boronic acid reagent) followed by reductive elimination to yield the debrominated product.[6]

Solutions to Minimize Debromination:

  • Choice of Base: Strong bases, particularly in the presence of water or alcohols, can generate species that act as hydride donors.[5] Consider switching to a non-hydroxide base like K₃PO₄ or Cs₂CO₃. Anhydrous conditions are paramount.

  • Ligand Selection: The ligand's steric and electronic properties are crucial. Bulky, electron-rich ligands can accelerate the rate of reductive elimination for the desired product, outcompeting the debromination pathway.

  • Solvent Purity: Ensure solvents are anhydrous and free of protic impurities which can serve as a proton source for the final step of the debromination cycle.

  • Boronic Acid Quality: Boronic acids can undergo protodeboronation, especially under basic conditions, which can be a source of protons.[1] Use high-purity boronic acid or a more stable derivative like a pinacol ester.

G start High Debromination Observed q1 Is the base a hydroxide (e.g., NaOH, KOH)? start->q1 sol1 Switch to non-hydroxide base (K₃PO₄, Cs₂CO₃). Ensure anhydrous conditions. q1->sol1 Yes q2 Are you using a simple ligand (e.g., PPh₃)? q1->q2 No sol1->q2 sol2 Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos). q2->sol2 Yes q3 Is the solvent properly degassed and anhydrous? q2->q3 No sol2->q3 sol3 Use freshly distilled/dried solvent. Employ freeze-pump-thaw degassing. q3->sol3 No end Optimized Reaction q3->end Yes sol3->end

Caption: Troubleshooting flowchart for debromination.

Q4: In a Buchwald-Hartwig amination, I am observing low conversion despite trying various conditions. What factors are most critical for this substrate?

A4: The Buchwald-Hartwig amination of this compound requires careful optimization due to the factors mentioned in Q2. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] A bottleneck in any of these steps can lead to low conversion.

Critical Parameters for Optimization:

  • Catalyst System (Precatalyst & Ligand): For this electron-rich heteroaryl bromide, sterically hindered biarylphosphine ligands are often essential. Ligands like BrettPhos or RuPhos are designed to promote the reaction of such substrates. Using a pre-formed catalyst (e.g., G3 or G4 palladacycles) can ensure a consistent source of active Pd(0).

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine or the palladium-amine complex. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOtBu) are commonly used. The choice can be substrate-dependent.[7][8]

  • Solvent: Aprotic, non-polar solvents like toluene or dioxane are standard. The solvent must be rigorously dried and degassed.

ParameterRecommended ConditionRationale
Pd Source BrettPhos Palladacycle (G3)Provides a reliable source of active Pd(0) with an optimal ligand.
Ligand BrettPhos (if not using precatalyst)Sterically demanding ligand that accelerates reductive elimination.
Base NaOtBu or LHMDS (1.4 equiv)Strong, non-nucleophilic base to facilitate amine deprotonation.
Solvent Toluene or Dioxane (anhydrous)Aprotic solvents that are standard for this transformation.
Temperature 80 - 110 °CSufficient thermal energy to overcome activation barriers.
Atmosphere Inert (Argon or Nitrogen)Protects the sensitive Pd(0) catalyst from oxygen.
Part 2.2: Lithiation and Grignard Formation

Q5: I am trying to perform a bromine-lithium exchange, but I am getting a mixture of products resulting from reaction at both C3 and C4. How can I selectively form the 3-lithio species?

A5: This is a classic regioselectivity challenge where kinetically-driven bromine-lithium exchange competes with thermodynamically-driven methoxy-directed ortho-metalation (DoM) at the C4 position.[3][9] The outcome is highly dependent on the choice of organolithium reagent and the reaction temperature.

Understanding the Competition:

  • Bromine-Lithium Exchange (C3): This is a very fast process, especially at low temperatures.[10]

  • Directed ortho-Metalation (C4): The methoxy group directs the organolithium base to deprotonate the most acidic adjacent proton at C4. This process is generally slower than Br-Li exchange but can become competitive or even dominant at higher temperatures or with certain bases.[2][11]

Strategies for Selective C3 Lithiation:

  • Low Temperature: Perform the reaction at very low temperatures (≤ -78 °C). At these temperatures, the rate of deprotonation at C4 is significantly slower than the rate of Br-Li exchange at C3.

  • Organolithium Reagent: Use n-Butyllithium (n-BuLi). It is generally favored for rapid Br-Li exchange. In contrast, more basic and sterically hindered bases like sec-BuLi or tert-Butyllithium (t-BuLi) can favor deprotonation.[12][13] In some pyridine systems, t-BuLi has been shown to surprisingly favor ortho-lithiation over exchange.[9]

  • Reaction Time: Keep the time between the addition of the organolithium and the electrophile quench as short as possible to minimize the chance of the initially formed 3-lithio species rearranging or equilibrating.

G sub This compound path1 Fast Br-Li Exchange sub->path1 n-BuLi, THF ≤ -78 °C (Kinetic Control) path2 Slower Directed ortho-Metalation sub->path2 s-BuLi or t-BuLi > -78 °C (Thermodynamic Control) prod1 3-Lithio-5-methoxy-2-methylpyridine (Desired Product) path1->prod1 prod2 3-Bromo-4-lithio-5-methoxy-2-methylpyridine (Side Product) path2->prod2

Caption: Kinetic vs. Thermodynamic control in lithiation.

Q6: I want to selectively deprotonate the C4 position. Is this feasible, and what conditions should I use?

A6: Yes, selective C4 lithiation via Directed ortho-Metalation is feasible but requires suppressing the faster Br-Li exchange.

Strategy for Selective C4 Lithiation: The key is to use a base that is a poor nucleophile for exchange but a strong base for deprotonation.

  • Use a Hindered Amide Base: Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are excellent choices. These bases are sterically hindered, which disfavors the transition state for Br-Li exchange, but they are exceptionally strong bases capable of regioselective deprotonation directed by the methoxy group.[2][14]

  • Temperature: While DoM can occur at -78 °C with these bases, allowing the reaction to warm slightly (e.g., to -40 °C or -20 °C) can sometimes improve the rate and efficiency of deprotonation, provided the resulting organolithium species is stable at that temperature.

Section 3: Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C3

This protocol is optimized to favor coupling at the C3 position while minimizing debromination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid Pinacol Ester (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • SPhos (0.08 equiv, 8 mol%)

  • K₃PO₄ (powdered, dried, 3.0 equiv)

  • Anhydrous, degassed Toluene/Water (10:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid pinacol ester, and K₃PO₄.

  • In a separate vial, weigh Pd₂(dba)₃ and SPhos and add them to the Schlenk flask.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Regioselective Bromine-Lithium Exchange at C3

This protocol is designed for the selective formation of the 3-lithiopyridine species followed by trapping with an electrophile.

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (1.05 equiv, solution in hexanes)

  • Electrophile (e.g., DMF, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried, three-neck flask equipped with a thermometer and under an argon atmosphere, add this compound and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-BuLi solution dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.

  • Stir the solution at -78 °C for 15 minutes. The solution may change color, indicating the formation of the organolithium species.

  • Add the electrophile (e.g., anhydrous DMF) dropwise, again maintaining the temperature at -78 °C.

  • Stir for an additional 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product as required.

References

Technical Support Center: Stability and Degradation of 3-Bromo-5-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-methoxy-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this substituted pyridine, particularly concerning its stability and degradation under acidic conditions. By understanding the underlying chemical principles, you can anticipate potential challenges, troubleshoot experimental hurdles, and ensure the integrity of your results.

Introduction

This compound is a versatile intermediate in pharmaceutical and agrochemical research. Its reactivity, governed by the interplay of the bromo, methoxy, and methyl substituents on the pyridine core, makes it a valuable building block. However, these same functional groups can be susceptible to degradation, especially in acidic environments. This guide provides in-depth technical advice in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic solutions?

A1: The primary stability concerns for this compound in acidic media revolve around three potential degradation pathways:

  • Protonation of the Pyridine Ring: The lone pair of electrons on the pyridine nitrogen is basic and will be protonated in acidic conditions, forming a pyridinium salt. This enhances the electron-withdrawing nature of the ring, which can influence the reactivity of the substituents.

  • Acid-Catalyzed Hydrolysis of the Methoxy Group: The methoxy group can be susceptible to hydrolysis under acidic conditions, particularly with heating, to yield 3-Bromo-5-hydroxy-2-methylpyridine.

  • Potential for Debromination: While generally stable, the bromine atom could, under certain strenuous acidic conditions or in the presence of reducing agents, be removed from the pyridine ring.

Q2: How does the substitution pattern of this compound influence its stability in acid?

A2: The electronic effects of the substituents play a crucial role. The methoxy group is electron-donating by resonance, which increases the electron density of the pyridine ring, making the nitrogen more basic and thus more susceptible to protonation. The methyl group is weakly electron-donating. The bromo group is electron-withdrawing by induction but can be a leaving group in certain reactions. The interplay of these effects dictates the overall reactivity and stability of the molecule in an acidic environment.

Q3: What are the likely degradation products of this compound in an acidic medium?

A3: The most probable degradation product from acid-catalyzed hydrolysis is 3-Bromo-5-hydroxy-2-methylpyridine . Depending on the severity of the conditions (e.g., high temperature, strong acid), further degradation or side reactions could occur, though this is less common under typical experimental conditions.

Q4: How can I monitor the degradation of this compound during my experiment?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the degradation.[1] A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products. This allows for the quantification of the parent compound's disappearance and the appearance of degradants over time.

Troubleshooting Guide

Issue 1: I am observing a new, more polar peak in my HPLC analysis after treating this compound with acid.

  • Possible Cause: This is likely the formation of the hydrolysis product, 3-Bromo-5-hydroxy-2-methylpyridine. The hydroxyl group makes the molecule more polar, resulting in a shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, confirm the identity of the new peak using LC-MS. The mass of the degradation product should correspond to the replacement of the methoxy group (-OCH3, 31.02 Da) with a hydroxyl group (-OH, 17.01 Da), resulting in a net loss of 14.01 Da.

    • Control Temperature: Hydrolysis is often accelerated by heat. If this degradation is undesirable, conduct your reaction at a lower temperature.

    • Modify pH: If your experimental conditions allow, use a less acidic medium to slow down the rate of hydrolysis.

Issue 2: The recovery of my compound is low after work-up from an acidic solution, but I don't see significant degradation products in my HPLC.

  • Possible Cause: The protonated form of the pyridine (the pyridinium salt) is highly water-soluble. During an aqueous work-up and extraction with an organic solvent, the protonated compound may remain in the aqueous layer, leading to low recovery.

  • Troubleshooting Steps:

    • Neutralize Before Extraction: Before extracting with an organic solvent, carefully neutralize the aqueous solution with a base (e.g., sodium bicarbonate, sodium carbonate) to deprotonate the pyridinium salt. The neutral form of this compound is significantly more soluble in common organic solvents.

    • Check pH of Aqueous Layer: After extraction, check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Use a Different Extraction Solvent: Consider using a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane, which may have better partitioning for the compound.

Issue 3: I am seeing multiple unexpected peaks in my chromatogram after my reaction in strong acid at high temperatures.

  • Possible Cause: Harsh acidic conditions and high temperatures can lead to more complex degradation pathways or side reactions. This could include charring or polymerization, especially if the concentration is high.

  • Troubleshooting Steps:

    • Re-evaluate Reaction Conditions: Determine if such harsh conditions are necessary for your desired transformation. If possible, use a milder acid or a lower reaction temperature.

    • Inert Atmosphere: If oxidative degradation is suspected, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Forced Degradation Study: To better understand the potential degradation products, consider performing a systematic forced degradation study (see protocol below). This will help in identifying the peaks and understanding the degradation pathways under different stress conditions.[2][3]

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol is designed to intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.[4][5]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acidic Stress:

    • To a known volume of the stock solution, add an equal volume of 0.1 N hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).

    • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Before HPLC analysis, neutralize the samples with an equivalent amount of 0.1 N sodium hydroxide.

    • Analyze the samples using a validated HPLC method.

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.

    • Use LC-MS to identify the mass of the major degradation products.

Data Presentation
Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradation Product (%)
0.1 N HCl at 60°C01000
2954.5
4909.0
88216.5
246532.0

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.

Visualizations

Potential Acid-Catalyzed Degradation Pathway

parent This compound protonated Protonated Pyridinium Ion parent->protonated + H+ hydrolyzed 3-Bromo-5-hydroxy-2-methylpyridine protonated->hydrolyzed + H2O - CH3OH

Caption: Proposed degradation pathway under acidic conditions.

Troubleshooting Workflow for Low Recovery

start Low recovery after acidic work-up check_hplc Significant degradation in HPLC? start->check_hplc yes_degradation Degradation is the issue. Optimize conditions (temp, acid strength). check_hplc->yes_degradation Yes no_degradation Compound likely in aqueous layer. check_hplc->no_degradation No neutralize Neutralize aqueous layer to pH 7-8 before extraction. no_degradation->neutralize re_extract Re-extract with organic solvent. neutralize->re_extract end Improved recovery re_extract->end

Caption: Decision tree for troubleshooting low compound recovery.

References

Technical Support Center: Synthesis of 3-Bromo-5-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-methoxy-2-methylpyridine. Recognizing the nuances and potential challenges of this synthesis, this guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format. The protocols and solutions presented herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, providing causal explanations and actionable solutions.

Category 1: Low Yield and Reaction Inefficiency

Question 1: My electrophilic bromination of 5-methoxy-2-methylpyridine is resulting in a low yield of the desired 3-bromo product. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the electrophilic bromination of 5-methoxy-2-methylpyridine are a common challenge, often stemming from the deactivated nature of the pyridine ring towards electrophilic substitution and potential side reactions.[1][2] Here’s a breakdown of potential causes and optimization strategies:

  • Insufficient Activation of the Pyridine Ring: The pyridine nitrogen acts as an electron-withdrawing group, deactivating the ring towards electrophiles. While the methoxy and methyl groups are activating, their influence might not be sufficient under suboptimal conditions.

    • Solution: Ensure your reaction conditions are sufficiently forcing. This may involve using a stronger brominating agent or a suitable catalyst. While bromine in oleum or fuming sulfuric acid can be effective for brominating pyridines, milder reagents like N-Bromosuccinimide (NBS) in a suitable solvent are often preferred for substituted, more sensitive pyridines.[2]

  • Suboptimal Reaction Temperature: Temperature plays a critical role. If the temperature is too low, the reaction may be sluggish, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions and decomposition.

    • Solution: Carefully control the reaction temperature. Start with the reported literature conditions and consider a systematic temperature screen to find the optimal balance between reaction rate and selectivity.

  • Incorrect Stoichiometry: An inappropriate ratio of brominating agent to the starting material can lead to either incomplete reaction or the formation of di-brominated byproducts.

    • Solution: Typically, a slight excess (1.05-1.2 equivalents) of the brominating agent is used. It is crucial to accurately determine the concentration of your starting material and brominating agent.

  • Moisture Contamination: Water in the reaction mixture can react with some brominating agents and interfere with the reaction.

    • Solution: Use anhydrous solvents and reagents. Ensure your glassware is flame-dried or oven-dried before use.

Question 2: I am attempting a nucleophilic aromatic substitution (SNAr) on 3,5-dibromopyridine with sodium methoxide, but the yield of this compound is poor. What could be going wrong?

Answer:

Nucleophilic aromatic substitution on dihalopyridines can be an effective strategy, but several factors can lead to low yields.[3]

  • Insufficiently Reactive Substrate: While the pyridine ring is electron-deficient, the reaction requires activation by electron-withdrawing groups to proceed efficiently. In 3,5-dibromopyridine, the bromo substituents are not strongly activating.

    • Solution: This reaction often requires elevated temperatures to proceed at a reasonable rate. Ensure your reaction is heated sufficiently, as some SNAr reactions on pyridines necessitate temperatures as high as 150°C.[3]

  • Base Strength and Solubility: The sodium methoxide must be sufficiently soluble and basic to effect the substitution.

    • Solution: Ensure the sodium methoxide is freshly prepared or of high quality. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO are typically used to dissolve the methoxide salt.

  • Side Reactions: Strong bases can lead to side reactions. One common side reaction is the formation of pyridynes, which can lead to a mixture of products.

    • Solution: Carefully control the reaction temperature and the addition rate of the base. Using a milder base or a phase-transfer catalyst might improve the selectivity.

Category 2: Impurities and Side Reactions

Question 3: I am observing significant amounts of a di-brominated byproduct in my electrophilic bromination reaction. How can I minimize its formation?

Answer:

The formation of di-brominated species is a common issue when the pyridine ring is activated by electron-donating groups.

  • Excess Brominating Agent: The most common cause is using too large an excess of the brominating agent.

    • Solution: Carefully control the stoichiometry. Use no more than 1.1 equivalents of the brominating agent. A slow, dropwise addition of the brominating agent can also help to maintain a low instantaneous concentration, favoring mono-bromination.

  • Reaction Time and Temperature: Prolonged reaction times or high temperatures can also promote a second bromination.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly. Running the reaction at a lower temperature for a longer period might also improve selectivity.

Question 4: My NMR spectrum shows unexpected signals, suggesting the presence of isomeric products. How can I improve the regioselectivity of the bromination?

Answer:

Controlling regioselectivity in the functionalization of substituted pyridines is a significant challenge.[4][5][6]

  • Directing Group Effects: The methoxy and methyl groups direct the electrophilic attack to specific positions. The methoxy group is a stronger activating group and will primarily direct ortho and para. The methyl group is a weaker activator. The interplay of these directing effects can sometimes lead to a mixture of isomers.

    • Solution: The choice of brominating agent and reaction conditions can influence regioselectivity. For instance, using a bulkier brominating agent might favor substitution at the less sterically hindered position. It is also worth consulting literature for specific conditions that have been shown to favor the desired isomer.

Category 3: Purification and Characterization

Question 5: I am having difficulty purifying my crude this compound. What are the best practices for its purification?

Answer:

Purification of halogenated pyridines can be challenging due to their physical properties.

  • Column Chromatography: This is the most common method for purifying this type of compound.

    • Pro-Tip: Use a solvent system with a low to moderate polarity, such as a gradient of ethyl acetate in hexanes. The basicity of the pyridine nitrogen can cause tailing on silica gel. To mitigate this, you can add a small amount of triethylamine (0.1-1%) to the eluent to improve the peak shape.

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method.

    • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent screen with small amounts of the crude product is recommended. Common solvents for recrystallization of similar compounds include ethanol, methanol, or a mixture of ethyl acetate and hexanes.

  • Work-up Procedure: A proper work-up is crucial to remove reagents and byproducts before final purification.

    • Aqueous Wash: After quenching the reaction, an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove any acidic byproducts. This should be followed by a brine wash to remove excess water before drying the organic layer.

Question 6: The signals in the aromatic region of my 1H NMR spectrum are overlapping, making it difficult to confirm the structure of my product. What can I do?

Answer:

Overlapping signals in the aromatic region of polysubstituted pyridines are a frequent issue.[7]

  • Higher Field NMR: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 500 or 600 MHz) will often provide better signal dispersion.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping to identify which protons are adjacent on the ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which can be invaluable for confirming the substitution pattern. For example, a NOE between the methyl protons and a specific aromatic proton can help to definitively assign that proton.

  • 13C NMR: The chemical shifts in the 13C NMR spectrum are also highly informative and can help to confirm the substitution pattern.[8]

Experimental Protocols

Protocol 1: Electrophilic Bromination of 5-methoxy-2-methylpyridine

This protocol provides a general procedure for the bromination of 5-methoxy-2-methylpyridine using N-Bromosuccinimide (NBS).

Materials:

  • 5-methoxy-2-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-methoxy-2-methylpyridine (1.0 eq.) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution on 3,5-dibromopyridine

This protocol outlines a general procedure for the synthesis via SNAr.[9]

Materials:

  • 3,5-dibromopyridine

  • Sodium methoxide

  • Anhydrous DMF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, add 3,5-dibromopyridine (1.0 eq.) and anhydrous DMF.

  • Add sodium methoxide (1.1 eq.) to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes

FeatureElectrophilic BrominationNucleophilic Aromatic Substitution
Starting Material 5-methoxy-2-methylpyridine3,5-dibromopyridine
Key Reagent N-Bromosuccinimide (NBS)Sodium methoxide
Typical Solvent Dichloromethane, AcetonitrileDMF, DMSO
Reaction Temperature 0 °C to room temperature80-120 °C
Common Issues Regioselectivity, di-brominationLow reactivity, side reactions
Advantages Milder conditionsPotentially more cost-effective starting material

Visualizations

Reaction Scheme: Electrophilic Bromination

G start 5-methoxy-2-methylpyridine product This compound start->product Electrophilic Aromatic Substitution reagent NBS solvent CH2Cl2, 0 °C

Caption: Electrophilic bromination of 5-methoxy-2-methylpyridine.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed q1 Incomplete Conversion? start->q1 a1_yes Increase Reaction Time/Temp q1->a1_yes Yes a1_no Check for Side Products q1->a1_no No end Improved Yield a1_yes->end q2 Multiple Spots on TLC? a1_no->q2 a2_yes Optimize Stoichiometry/Temp for Selectivity q2->a2_yes Yes a2_no Re-evaluate Reagent Purity q2->a2_no No a2_yes->end a2_no->end

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Purification of 3-Bromo-5-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-methoxy-2-methylpyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Achieving high purity is critical for the success of subsequent synthetic steps and the integrity of biological data. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude material is highly dependent on the synthetic route. However, common impurities often include:

  • Unreacted Starting Material: 5-methoxy-2-methylpyridine.

  • Over-brominated Species: Dibromo- or other polybrominated pyridines can form if the reaction conditions are too harsh or the stoichiometry of the brominating agent is excessive.[1]

  • Isomeric Byproducts: Bromination may occur at other positions on the pyridine ring, though the directing effects of the methyl and methoxy groups generally favor the desired isomer.

  • Residual Reagents: Traces of the brominating agent (e.g., N-Bromosuccinimide) or catalysts can persist.

  • Solvent Residues: Solvents used in the synthesis, such as acetic acid, N,N-dimethylformamide (DMF), or toluene, may be present.

Q2: My crude product is a brownish, low-melting solid or oil. What is the best first step for purification?

A2: For a low-melting solid or oily crude product, a simple acid-base liquid-liquid extraction is an excellent first-pass purification strategy. This technique is highly effective at separating the basic pyridine product from neutral organic impurities.[2][3] Following the extraction, the recovered product can be further purified by column chromatography or recrystallization if necessary.

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess purity. A pure compound should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure. The spectrum should show the correct number of protons with the expected chemical shifts and coupling constants for the pyridine, methoxy, and methyl groups.[4][5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. You should observe the characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks of nearly equal intensity).[6]

  • Melting Point Analysis: A sharp melting point range close to the literature value (31-35 °C) is a strong indicator of high purity.[7] A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guide: Purification by Column Chromatography

Column chromatography is a powerful technique for purifying this compound, especially for removing closely related impurities.[8]

Q1: What is the recommended stationary phase and eluent system for this compound?

A1: The standard choice is silica gel for the stationary phase. A common and effective eluent system is a gradient of ethyl acetate in hexanes (or petroleum ether).[8] The optimal ratio must be determined by preliminary TLC analysis. Aim for an Rf value of 0.25-0.35 for the product to ensure good separation.[8]

Q2: My compound is streaking badly on the TLC plate and the column peaks are tailing. What's happening and how can I fix it?

A2: This is a classic problem when purifying basic compounds like pyridines on standard silica gel.[8] The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing poor chromatographic behavior.[8]

Solution: Add a small amount of a competing base to your eluent system. Typically, 0.5-1% triethylamine (NEt₃) is sufficient to neutralize the active sites on the silica gel, leading to sharp, symmetrical peaks.[8]

Q3: I suspect my compound is degrading on the column. Are there alternative stationary phases?

A3: Yes, if your compound is particularly sensitive to the acidic nature of silica gel, you have two main options:

  • Deactivated Silica Gel: Pre-treat the silica gel with triethylamine before packing the column.[8]

  • Alumina: Use neutral or basic alumina as the stationary phase. Alumina is generally less acidic than silica and can be a better choice for acid-sensitive basic compounds.[8]

Table 1: Example TLC Data for Eluent Optimization
Hexane:Ethyl Acetate RatioProduct Rf ValueImpurity 1 RfImpurity 2 RfAssessment
95:50.150.200.05Poor separation from Impurity 1.
90:100.300.450.10Good Separation. Ideal for column.
80:200.550.650.25Rf too high; poor resolution.

Troubleshooting Guide: Purification by Recrystallization

Recrystallization is an excellent and cost-effective method for purifying solid compounds, provided a suitable solvent can be found.[9] Since this compound has a relatively low melting point, this technique requires careful execution.[7]

Q1: How do I select the best solvent for recrystallization?

A1: The ideal solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[10] You will need to perform solubility tests with small amounts of your crude product in various solvents (e.g., hexanes, ethanol, isopropanol, toluene, and mixtures with water).

Q2: I dissolved my compound in hot solvent, but upon cooling, it separated as an oil, not crystals. What should I do?

A2: "Oiling out" is common for low-melting-point compounds or when the solution is supersaturated. Here are several troubleshooting steps:

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.

  • Seed the Solution: Add a tiny crystal of pure this compound (if available) to the cooled solution to initiate crystallization.[10]

  • Lower the Temperature: Cool the solution slowly in an ice bath. Slow cooling is critical for forming pure crystals.[11]

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of additional solvent, reheat to dissolve everything, and then attempt to cool again.

Q3: My recovery yield is very low. How can I improve it?

A3: Low recovery is often due to using too much solvent or cooling the solution too quickly.

  • Use a Minimum of Hot Solvent: During the dissolution step, add the hot solvent in small portions until the compound just dissolves.[10]

  • Cool Slowly: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. This maximizes the formation of crystals before filtration.[11]

  • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can try concentrating the remaining solution (the mother liquor) by boiling off some of the solvent and cooling again to obtain a second, albeit likely less pure, crop of crystals.

Troubleshooting Guide: Purification by Acid-Base Extraction

This technique leverages the basicity of the pyridine nitrogen to separate it from non-basic impurities.[12]

Q1: When is an acid-base extraction most useful?

A1: This method is ideal as a first-pass purification to remove significant neutral or acidic impurities from your crude product. It is also the standard method for removing residual pyridine used as a solvent or base from a reaction mixture.[2][3]

Q2: What type and concentration of acid should I use?

A2: A dilute solution of a strong acid is typically used. 1 M or 2 M hydrochloric acid (HCl) is a common choice.[2] Using an overly concentrated acid is unnecessary and may risk degrading your product.

Q3: An emulsion has formed at the interface between the organic and aqueous layers. How do I break it?

A3: Emulsions are common and can be resolved by:

  • Adding Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, which often helps to break the emulsion.

  • Gentle Swirling: Gently swirl the separatory funnel instead of shaking it vigorously.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® (diatomaceous earth) can break the emulsion.

Experimental Protocols & Visualizations

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system (e.g., 9:1 Hexanes:Ethyl Acetate + 0.5% NEt₃) using TLC.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour it into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting with the determined solvent system. Collect fractions and monitor them by TLC.

  • Fraction Pooling: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Diagram 1: General Purification Workflow

G cluster_start Initial State cluster_purification Purification Methods cluster_analysis Analysis & Final Product Crude Crude Product (Oil or Solid) Extraction Acid-Base Extraction Crude->Extraction High Impurity Load Column Column Chromatography Crude->Column Closely Related Impurities Extraction->Column Further Purification Needed Analysis Purity Check (TLC, NMR, MS) Extraction->Analysis Recrystal Recrystallization Column->Recrystal Solid Product Column->Analysis Recrystal->Analysis Pure Pure Product Analysis->Pure Purity Confirmed

Caption: Decision tree for selecting a purification strategy.

Protocol 2: Acid-Base Extraction
  • Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl (aq).

  • Shake the funnel, venting frequently. Allow the layers to separate. The protonated pyridine product will be in the lower aqueous layer.

  • Drain the aqueous layer into a clean flask. Wash the organic layer two more times with 1 M HCl, combining all aqueous extracts.

  • Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 5 M NaOH or solid NaHCO₃) with stirring until the solution is basic (pH > 9).

  • Extract the now-neutral pyridine product back into an organic solvent (e.g., DCM) three times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified product.

Diagram 2: Mechanism of Acid-Base Extraction

G cluster_step1 Step 1: Acidification cluster_step2 Step 2: Separation cluster_step3 Step 3: Basification cluster_step4 Step 4: Final Extraction Step1 Crude Mixture in Organic Solvent Pyridine (Base) + Neutral Impurities Acid Add 1M HCl (aq) Step2 Aqueous Layer Pyridinium Salt (Water Soluble) Organic Layer Neutral Impurities Acid->Step2 AqueousLayer Isolate Aqueous Layer Step2:f1->AqueousLayer Base Add NaOH (aq) AqueousLayer->Base Regenerated Regenerated Pyridine (Base) Base->Regenerated FinalExtract Extract with Organic Solvent Regenerated->FinalExtract FinalProduct Pure Pyridine in Organic Layer FinalExtract->FinalProduct

Caption: Visualizing the separation of a basic pyridine from neutral impurities.

References

Effect of solvent polarity on 3-Bromo-5-methoxy-2-methylpyridine reactivity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Optimizing Reactivity Through Solvent Selection

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Bromo-5-methoxy-2-methylpyridine. This document provides in-depth, experience-driven answers to common challenges encountered during its use in synthesis, with a specific focus on the critical role of solvent polarity in modulating reactivity and ensuring experimental success.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a question-and-answer format, focusing on the causality behind the troubleshooting steps.

Q1: My palladium-catalyzed cross-coupling reaction (Suzuki, Buchwald-Hartwig, etc.) with this compound is sluggish or failing. I suspect a catalyst issue. What's the first thing I should investigate?

A1: While catalyst integrity is crucial, the primary suspect is often catalyst inhibition or deactivation caused by the substrate itself. The pyridine nitrogen in your starting material possesses a lone pair of electrons that can coordinate strongly with the palladium center, forming inactive or less active catalytic species.[1] This is a common challenge with pyridine-containing substrates.

Troubleshooting Steps:

  • Ligand Choice: Your first line of defense is the ligand. For electron-rich, potentially coordinating substrates like this, bulky, electron-rich phosphine ligands are often beneficial.[1] These ligands can sterically hinder the pyridine nitrogen from coordinating to the palladium center and electronically stabilize the active catalyst.

  • Solvent System: Before changing the catalyst system, evaluate your solvent. The solvent's role extends beyond simple dissolution; it actively participates in the catalytic cycle. A non-coordinating solvent like Toluene or Dioxane is often a robust starting point for Buchwald-Hartwig and Suzuki reactions.[2][3]

  • Catalyst Pre-activation: If you are using a Pd(II) source like Pd(OAc)₂, ensure its reduction to the active Pd(0) species is efficient. Inefficient reduction can cripple your reaction before it even begins.[4] Consider using a well-defined, air-stable precatalyst, such as a G3 or G4 palladacycle, which generates the active LPd(0) species more reliably.[5]

Q2: I'm running a Suzuki-Miyaura coupling. How does solvent polarity directly impact my reaction's success and what should I choose?

A2: Solvent choice is paramount in Suzuki-Miyaura couplings as it influences multiple stages of the catalytic cycle, from reagent solubility to the rate-determining oxidative addition step. The effect is more complex than a simple correlation with dielectric constant.[6][7]

The Mechanistic Role of the Solvent:

  • Solubility: A primary function is to dissolve the organic substrate, the organoboron reagent, and, crucially, the inorganic base. This is why mixed solvent systems, such as Dioxane/Water or THF/Water , are highly effective.[8][9] The aqueous phase dissolves the base (e.g., K₃PO₄, Na₂CO₃), which is essential for activating the boronic acid for the transmetalation step.[8][10]

  • Oxidative Addition: This is often the rate-limiting step where the Pd(0) catalyst inserts into the C-Br bond.[11][12] The solvent can influence this step in two ways:

    • Stabilizing Intermediates: Polar solvents were once thought to primarily stabilize anionic transition states.[6]

    • Coordinating to Palladium: More recent studies show that coordinating solvents (like DMF, MeCN, DMSO) can directly bind to the palladium center. This can alter the active catalyst from a monoligated Pd(L) species to a Pd(L)(solvent) species, which can dramatically change reactivity and selectivity.[13] Non-coordinating solvents like Toluene or THF tend to favor the highly reactive monoligated Pd(L) species.[13]

Solvent Selection Guide for Suzuki Coupling:

Solvent SystemDielectric Constant (Approx.)Dipole Moment (D)Key Characteristics & Recommendations
Toluene2.40.31Excellent starting point. A non-polar, non-coordinating solvent. Often requires heating (80-110 °C).[2][14]
1,4-Dioxane / H₂O2.3 / 80.10.45 / 1.87Highly versatile. Excellent for dissolving both organic and inorganic reagents. A common and robust choice.[8][14][15]
THF / H₂O7.6 / 80.11.75 / 1.87Similar to Dioxane/H₂O but with a lower boiling point. Good for reactions at moderate temperatures (~66 °C).[14][16]
DMF38.23.86Use with caution. A polar, coordinating solvent. Can sometimes improve rates for challenging couplings but may also lead to side reactions like hydrodehalogenation.[6][8][17]
Alcohols (e.g., Isopropanol)19.91.66Can be surprisingly effective, sometimes offering better yields than nonpolar solvents for certain substrates.[6][16]

Dielectric constant and dipole moment values sourced from multiple references.[14][18][19]

Q3: I need to perform a Buchwald-Hartwig amination. Which solvents should I absolutely avoid and why?

A3: The Buchwald-Hartwig reaction is notoriously sensitive to the solvent environment. The wrong choice can completely shut down catalysis.

Solvents to AVOID:

  • Chlorinated Solvents (e.g., DCM, Chloroform): These can undergo oxidative addition to the palladium center, competing with your aryl bromide and poisoning the catalyst.

  • Acetonitrile (MeCN) and Pyridine: These are coordinating solvents that bind strongly to the palladium catalyst, inhibiting its activity.[2][20] Using pyridine as a solvent when your substrate is already a pyridine derivative is highly likely to lead to failure.

  • Protic Solvents (in some cases): While some alcohol-based systems exist, traditional Buchwald-Hartwig reactions with strong bases like NaOtBu are incompatible with water or simple alcohols due to acid-base reactions.

Recommended Solvents:

Your go-to choices should be anhydrous and deoxygenated Toluene , 1,4-Dioxane , or ethereal solvents like THF or 2-MeTHF .[2][3] These provide good solubility for the aryl halide and amine while being relatively non-coordinating to the catalyst.

Part 2: Experimental Protocols & Workflows

Troubleshooting Workflow for Low Cross-Coupling Yield

If you are experiencing low conversion, follow this logical decision tree to diagnose the issue, paying close attention to solvent-related parameters.

Troubleshooting_Workflow Start Low / No Yield Check_Reagents Verify Reagent Purity & Integrity (Substrates, Base, Solvent) Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere (Proper Degassing) Check_Reagents->Check_Atmosphere Solvent_Issue Is the Base Soluble? Check_Atmosphere->Solvent_Issue Solvent_Choice Is Solvent Inhibiting Catalyst? (e.g., MeCN, Pyridine in B-H) Solvent_Issue->Solvent_Choice Yes Change_Solvent Switch to Mixed System (e.g., Dioxane/H2O for Suzuki) or Anhydrous Toluene (B-H) Solvent_Issue->Change_Solvent No Solvent_Choice->Change_Solvent Yes Ligand_Issue Optimize Ligand/Catalyst (Bulky, e--rich ligand) Solvent_Choice->Ligand_Issue No Success Reaction Optimized Change_Solvent->Success Ligand_Issue->Success

Caption: Decision tree for troubleshooting low-yield cross-coupling reactions.

General Protocol: Suzuki-Miyaura Coupling of this compound

Disclaimer: This is a representative, non-optimized starting point. Conditions must be optimized for your specific boronic acid.

  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water in a 4:1 to 5:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[21]

  • Reaction: Place the vial in a preheated oil bath or heating block (e.g., 85-100 °C) and stir vigorously.[21]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine. Dry the organic layer over anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Part 3: The Underlying Science - Solvent Influence on the Catalytic Cycle

The solvent is not a passive bystander; it is an active participant. Its properties can promote or hinder key steps in the catalytic cycle, which is fundamental to all palladium cross-coupling reactions.

Catalytic_Cycle Pd0 Active Pd(0)L (Favored in non-coordinating solvents like Toluene) OA_Complex Oxidative Addition Complex (Ar-Pd(II)L-Br) Pd0->OA_Complex Oxidative Addition Rate influenced by solvent polarity & coordination Transmetalation_Complex Transmetalation (Ar-Pd(II)L-Ar') OA_Complex->Transmetalation_Complex Transmetalation Requires soluble base; facilitated by polar/aqueous co-solvents Product Product (Ar-Ar') Transmetalation_Complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArX 3-Bromo-5-methoxy- 2-methylpyridine ArX->OA_Complex ArBOH2 Boronic Acid + Base ArBOH2->Transmetalation_Complex

Caption: The influence of solvent on key stages of a Pd-catalyzed cross-coupling cycle.

The critical takeaway is that there is no universal "best" solvent. A polar, protic co-solvent like water is essential for the transmetalation step in a Suzuki reaction, while it would be detrimental in a Buchwald-Hartwig amination using a strong alkoxide base. Understanding why a solvent works in a given context is the key to effective troubleshooting and optimization.

References

Interpreting unexpected NMR shifts in 3-Bromo-5-methoxy-2-methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Bromo-5-methoxy-2-methylpyridine derivatives. This guide is designed for researchers, medicinal chemists, and process scientists who encounter unexpected NMR shifts during the characterization of this important structural motif. We will explore the underlying reasons for these spectroscopic anomalies and provide robust troubleshooting strategies to ensure accurate structure elucidation.

Introduction: Why Standard Prediction Models Falter

The this compound core presents a fascinating case study in NMR spectroscopy. While substituent additivity rules provide a baseline for predicting chemical shifts, the unique interplay of electronic and steric effects in this scaffold often leads to significant deviations from theoretical values. The electron-donating methoxy group, the electron-withdrawing bromine atom, and the sterically demanding methyl group at the C2 position create a complex magnetic environment that challenges simple interpretation. This guide will dissect these complexities and empower you to confidently assign your spectra.

Frequently Asked Questions (FAQs)

Q1: I've predicted the ¹H NMR spectrum for my this compound derivative, but the experimental spectrum looks completely different. Why?

A1: This is a common and valid observation. The discrepancy arises from a combination of factors that are difficult to model with standard prediction software:

  • Steric Hindrance: The methyl group at the C2 position can sterically clash with the adjacent bromine at C3. This may cause a slight twisting of the pyridine ring or force the substituents into specific conformations, altering the electronic distribution and, consequently, the chemical shifts of nearby protons. Studies on methylated pyridine N-oxides have shown that steric effects can significantly influence the chemical shifts of ring protons[1].

  • Through-Space Effects (Anisotropy): The proximity of the substituents can lead to through-space magnetic effects. For instance, the lone pairs on the methoxy oxygen and the bromine atom can create local magnetic fields that shield or deshield adjacent protons, an effect not accounted for by simple through-bond electronic arguments[2][3].

  • Conformational Restriction of the Methoxy Group: The C2-methyl group can restrict the free rotation of the C5-methoxy group. This can lock the methoxy methyl protons into a specific orientation where they experience an unusual shielding or deshielding effect from the pyridine ring's magnetic field. Atypical ¹³C shifts for out-of-plane methoxy groups in aromatic systems have been reported and are attributed to complex orbital interactions[4].

Q2: One of my aromatic proton signals is shifted significantly upfield (to a lower ppm) compared to the expected region for pyridines. What could be the cause?

A2: A significant upfield shift of a pyridine ring proton is often indicative of a powerful shielding effect. In the context of this compound, the most likely cause is a through-space shielding effect , also known as magnetic anisotropy.

The methyl group at C2 can force the methoxy group at C5 to adopt a conformation where its methyl group or oxygen lone pairs are positioned directly over the C4 or C6 proton in space. This proximity places the proton within the shielding cone of the methoxy group, causing its resonance to shift upfield. A Nuclear Overhauser Effect (NOE) experiment is the definitive way to confirm such spatial relationships.

Q3: The chemical shift of my C2-methyl group is not where I expect it to be. What could be influencing it?

A3: The chemical shift of the C2-methyl group is highly sensitive to its environment.

  • Steric Compression: Crowding between the C2-methyl and the C3-bromo substituent can lead to steric compression. Counterintuitively, this can sometimes cause a deshielding (downfield shift) of the methyl protons due to deformations in bond angles and orbital overlap[3].

  • Electronic Effects: The overall electron density of the pyridine ring, as modulated by the bromo and methoxy substituents, will influence the methyl proton shifts. However, this is usually a smaller contribution compared to potential through-space effects.

Troubleshooting Guide: Case Studies of Unexpected Shifts

This section addresses specific anomalous NMR observations with a logical workflow for diagnosis and structure confirmation.

Case Study 1: Ambiguous Assignment of Aromatic Protons

Observed Problem: You have a new derivative of this compound. The ¹H NMR spectrum shows two singlets in the aromatic region (around 7.0-8.5 ppm), but you cannot definitively assign them to the H4 and H6 positions.

Caption: Workflow for assigning H4 and H6 protons using NOESY.

The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that results in signal enhancement between nuclei that are close in space (< 5 Å), irrespective of the number of bonds separating them[5][6]. By irradiating the C2-methyl protons, an NOE enhancement is expected for the spatially proximate H6 proton. Similarly, irradiating the methoxy protons should show an NOE to the H4 and/or H6 proton, depending on the methoxy group's preferred conformation. The presence or absence of these correlations provides definitive proof of assignment.

Case Study 2: Unexpected ¹³C Chemical Shifts

Observed Problem: The ¹³C NMR spectrum of your compound shows that the quaternary carbons (C2, C3, C5) are difficult to assign. Furthermore, the methoxy carbon signal appears at an unusual chemical shift (e.g., ~60 ppm instead of the more typical ~55 ppm).

References

How to avoid homocoupling of 3-Bromo-5-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Strategies to Minimize Homocoupling of 3-Bromo-5-methoxy-2-methylpyridine

For questions or support, contact: --INVALID-LINK--

Introduction for the Senior Scientist

Homocoupling, the undesired dimerization of a coupling partner, is a persistent challenge in palladium-catalyzed cross-coupling reactions. For a substrate like this compound, an electron-rich heteroaromatic halide, the delicate balance between the desired cross-coupling and competing side reactions can be particularly sensitive. This guide provides an in-depth analysis of the mechanistic origins of homocoupling and offers field-proven troubleshooting strategies to ensure the selective formation of your target biaryl compound. As Senior Application Scientists, we focus on the causality behind experimental choices to empower you to develop robust and self-validating protocols.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem with my this compound coupling reaction?

A1: Homocoupling is a side reaction where two identical molecules of one of the coupling partners react to form a symmetrical dimer. In the context of your reaction, you might be seeing the formation of 5,5'-dimethoxy-2,2'-dimethyl-3,3'-bipyridine (from the homocoupling of your aryl bromide) or a dimer of your organometallic partner (e.g., a biaryl from a boronic acid in a Suzuki reaction). This side reaction consumes your starting materials, reduces the yield of the desired cross-coupled product, and introduces impurities that can be difficult to separate, complicating downstream processing.

Q2: What is the primary cause of homocoupling in palladium-catalyzed reactions?

A2: The most prevalent cause of homocoupling is the presence of molecular oxygen in the reaction mixture.[1][2][3] Oxygen can oxidize the catalytically active Pd(0) species to Pd(II).[4] These Pd(II) species can then initiate a separate, undesired catalytic cycle that leads to the dimerization of your organometallic partner (e.g., boronic acid).[5][6] Additionally, if you are using a Pd(II) precatalyst (like Pd(OAc)₂), incomplete or slow reduction to Pd(0) can leave residual Pd(II) available to promote this unwanted reaction.[4][6]

Q3: My organometallic partner is homocoupling (e.g., in a Suzuki reaction). What is the mechanism?

A3: The homocoupling of boronic acids in a Suzuki reaction is a well-documented side reaction, often mediated by Pd(II) species and promoted by oxygen.[5][6] The generally accepted mechanism involves the transmetalation of two boronic acid molecules to a Pd(II) center, followed by reductive elimination to yield the symmetrical biaryl product and regenerate the Pd(0) catalyst, which can then re-enter the desired cross-coupling cycle or be re-oxidized by oxygen.

Q4: Can my aryl bromide, this compound, also homocouple?

A4: Yes, the homocoupling of aryl halides can also occur. This process typically begins with the standard oxidative addition of the aryl halide to a Pd(0) center.[7] Subsequently, a proposed pathway involves ligand exchange between two molecules of the resulting Ar-Pd(II)-X intermediate to form an Ar-Pd(II)-Ar species, which then undergoes reductive elimination to give the symmetrical biaryl (Ar-Ar) and regenerate Pd(0).[7]

Troubleshooting Guide: Minimizing Homocoupling

This section provides a systematic approach to diagnosing and resolving homocoupling issues encountered during the cross-coupling of this compound.

Issue 1: Significant Homocoupling of the Organometallic Reagent (e.g., Boronic Acid)

This is the most common homocoupling pathway observed in reactions like Suzuki-Miyaura coupling.

Root Cause Analysis & Corrective Actions
  • Inadequate Deoxygenation: This is the most frequent culprit.[1][2]

    • Why it happens: Dissolved oxygen oxidizes the active Pd(0) catalyst to Pd(II), which preferentially catalyzes the homocoupling of the boronic acid.[3][4]

    • Solution: Implement a rigorous deoxygenation protocol. For most applications, subsurface sparging of the solvent and reaction mixture with an inert gas (argon or nitrogen) for 20-30 minutes is highly effective.[5] For extremely sensitive reactions, the freeze-pump-thaw method (three cycles) is recommended.

  • Inefficient Precatalyst Reduction: Using Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ requires an initial reduction step to generate the active Pd(0) catalyst. If this is slow, the remaining Pd(II) will drive homocoupling.[6]

    • Why it happens: The boronic acid itself can act as the reductant for Pd(II), but this process consumes the boronic acid and forms the homocoupled product.[6]

    • Solution 1: Use a Mild Reducing Agent. The addition of a mild reducing agent, such as potassium formate, can help ensure that the Pd(II) precatalyst is fully reduced to Pd(0) before it can participate in homocoupling.[5]

    • Solution 2: Switch to a Pd(0) Source or Modern Precatalyst. Using a Pd(0) source like Pd(PPh₃)₄ or, more preferably, a modern, well-defined precatalyst (e.g., a Buchwald G3 or G4 precatalyst) can bypass the problematic in-situ reduction step.[8] These precatalysts are designed for clean and efficient generation of the active Pd(0) species.[6]

  • Suboptimal Base or Solvent Choice: The base is crucial for activating the boronic acid for transmetalation.[9][10] An inappropriate choice can affect reaction kinetics, favoring side reactions.

    • Why it happens: If the rate of transmetalation in the desired cycle is slow, the competing homocoupling pathway can become more prominent. The choice of base and solvent significantly impacts the transmetalation step.[11]

    • Solution: For heteroaromatic substrates, inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to K₂CO₃ or organic amines.[9] Screen different solvent systems. Aprotic polar solvents like dioxane or THF, often with a small amount of water, are common starting points for Suzuki reactions.[12]

Logical Troubleshooting Workflow

G start High Boronic Acid Homocoupling Observed deoxygenation Step 1: Enhance Deoxygenation (Subsurface Sparge or Freeze-Pump-Thaw) start->deoxygenation check1 Problem Solved? deoxygenation->check1 catalyst Step 2: Change Catalyst Strategy - Use Pd(0) source - Use modern precatalyst (e.g., Buchwald G3) - Add mild reductant (e.g., K-formate) check1->catalyst No end_ok Success: Homocoupling Minimized check1->end_ok Yes check2 Problem Solved? catalyst->check2 conditions Step 3: Optimize Reaction Conditions - Screen bases (K₃PO₄, Cs₂CO₃) - Screen solvents (Dioxane/H₂O, THF) - Adjust temperature check2->conditions No check2->end_ok Yes check3 Problem Solved? conditions->check3 check3->end_ok Yes end_fail Consult Advanced Support: - Ligand Screening - Boronic Ester Derivatives check3->end_fail No

Caption: Troubleshooting flowchart for boronic acid homocoupling.

Issue 2: Homocoupling of this compound Observed

While less common than boronic acid dimerization, the homocoupling of your aryl bromide can still occur, especially under certain conditions.

Root Cause Analysis & Corrective Actions
  • High Catalyst Loading or Temperature:

    • Why it happens: Elevated temperatures and high concentrations of the palladium catalyst can increase the rate of all catalytic pathways, including the undesired homocoupling of the aryl halide.

    • Solution: Reduce the catalyst loading to the lowest effective level (typically 0.5–2 mol %).[13] Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) to see if the selectivity for the cross-coupling product improves.

  • Ligand Properties:

    • Why it happens: The properties of the phosphine ligand, such as its steric bulk (cone angle) and electron-donating ability, are critical.[14] A ligand that promotes slow reductive elimination in the main cycle might allow more time for side reactions like aryl halide homocoupling to occur.

    • Solution: Screen different ligands. For an electron-rich substrate like yours, a more electron-rich and bulky phosphine ligand (e.g., a biarylphosphine like SPhos or XPhos) can often accelerate the rate-limiting reductive elimination step of the desired cross-coupling, outcompeting the homocoupling pathway.

Data Summary: Key Parameter Adjustments
ParameterStandard Starting PointAdjustment to Reduce HomocouplingRationale
Atmosphere Inert (N₂ or Ar)Rigorous Deoxygenation (Sparging/FPT)Prevents oxidation of Pd(0) to Pd(II), the key initiator of boronic acid homocoupling.[2][5]
Pd Source Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(PPh₃)₄, Buchwald PrecatalystsAvoids incomplete in situ reduction of Pd(II) which promotes homocoupling.[6]
Catalyst Loading 1-5 mol %0.5-2 mol %Lowers the concentration of catalytic species, reducing the absolute rate of side reactions.[13]
Base (Suzuki) K₂CO₃, Na₂CO₃K₃PO₄, Cs₂CO₃Can accelerate the transmetalation step, making the desired cycle more competitive.[9]
Additives NoneK-formate (with Pd(II) source)Acts as a mild reductant to ensure complete formation of the active Pd(0) catalyst.[5]

Experimental Protocols

Protocol 1: Rigorous Deoxygenation via Subsurface Sparge
  • Assemble the reaction glassware (round-bottom flask, condenser, stir bar) and flame-dry under vacuum or oven-dry overnight. Allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Add the solid reagents (this compound, organometallic partner, base, and ligand).

  • Add the anhydrous solvent(s) via cannula or syringe.

  • Insert a long needle connected to the inert gas line, ensuring the tip is below the surface of the solvent.

  • Bubble the inert gas through the stirred solution at a moderate rate for 20-30 minutes. Ensure there is an outlet (e.g., a needle through a septum) to prevent pressure buildup.

  • After sparging, remove the long needle while maintaining a positive pressure of inert gas in the flask headspace.

  • Quickly add the palladium catalyst under this positive inert gas pressure.

  • Seal the vessel and begin heating.

Protocol 2: Optimized Suzuki-Miyaura Coupling Conditions

This protocol is a robust starting point for coupling this compound while minimizing homocoupling.

  • To a rigorously deoxygenated reaction vessel (see Protocol 1), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Add Pd₂(dba)₃ (1.5 mol %) and a suitable biarylphosphine ligand such as SPhos (3.5 mol %).

  • Add anhydrous 1,4-dioxane and water (e.g., a 10:1 ratio by volume). The mixture should be thoroughly sparged with argon for 20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring under a positive pressure of argon.

  • Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Mechanistic Diagrams

G cluster_0 Desired Cross-Coupling Cycle (Suzuki) Pd0 L₂Pd⁰ ArPdX Ar-PdII(L)₂-X Pd0->ArPdX Ar-X OA Oxidative Addition ArPdR Ar-PdII(L)₂-R ArPdX->ArPdR TM TM Transmetalation Base Base Boronic R-B(OH)₂ Boronate [R-B(OH)₃]⁻ Boronic->Boronate Base Boronate->ArPdR ArPdR->Pd0 RE Product Ar-R ArPdR->Product RE Reductive Elimination

Caption: The desired Pd(0)/Pd(II) catalytic cycle for Suzuki cross-coupling.

G cluster_1 Undesired Homocoupling Cycle Pd0 L₂Pd⁰ PdII PdII Species Pd0->PdII O2 O2 O₂ (Trace Oxygen) RPdX R-PdII-X PdII->RPdX TM1 TM1 Transmetalation 1 Boronic1 R-B(OH)₂ Boronic1->RPdX RPdR R-PdII-R RPdX->RPdR TM2 TM2 Transmetalation 2 Boronic2 R-B(OH)₂ Boronic2->RPdR RPdR->Pd0 RE Homocoupling_Product R-R RPdR->Homocoupling_Product RE Reductive Elimination

Caption: The competing catalytic cycle responsible for boronic acid homocoupling.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-5-methoxy-2-methylpyridine and 3-Chloro-5-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, substituted pyridines are indispensable scaffolds. Their unique electronic properties and ability to engage in a multitude of chemical transformations make them privileged building blocks for constructing complex molecular architectures. Among these, 3-halo-5-methoxy-2-methylpyridines serve as versatile intermediates, offering multiple points for diversification. This guide provides an in-depth, objective comparison of the reactivity of two key analogues: 3-Bromo-5-methoxy-2-methylpyridine and 3-Chloro-5-methoxy-2-methylpyridine .

The choice between a bromo or a chloro substituent is a critical strategic decision in synthesis design, impacting reaction conditions, catalyst selection, cost, and overall efficiency. This document, grounded in established chemical principles and supported by experimental data from analogous systems, aims to equip researchers with the insights needed to select the optimal reagent for their specific application. We will explore their comparative performance in palladium-catalyzed cross-coupling reactions, metallation chemistry, and nucleophilic substitution, providing a clear rationale for the observed reactivity differences.

The Decisive Factor: Carbon-Halogen Bond Strength

The fundamental difference in reactivity between the bromo and chloro analogues stems from the disparity in their carbon-halogen (C-X) bond dissociation energies (BDE). This energy, required to homolytically cleave the C-X bond, is significantly lower for a C-Br bond than for a C-Cl bond.

BondAverage Bond Dissociation Energy (kJ/mol)
C-Br~276[1]
C-Cl~339[1]

This difference is paramount in many transition metal-catalyzed reactions, particularly those involving a palladium catalyst. The rate-determining step in these catalytic cycles is often the oxidative addition of the palladium(0) complex into the C-X bond. The weaker C-Br bond undergoes this insertion much more readily and under milder conditions than the more robust C-Cl bond.[2][3] This principle dictates the reactivity hierarchy across a host of synthetic transformations.

I. Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are arguably the most important application for these building blocks. The enhanced reactivity of the C-Br bond makes This compound the superior substrate for reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, typically providing higher yields under more benign conditions.

While direct comparative data for these exact substrates is sparse, extensive literature on analogous halopyridines consistently demonstrates this trend.[2][3][4] For instance, in systems containing both a bromine and a chlorine atom, palladium catalysts selectively react at the C-Br position.[2][4][5]

cluster_0 General Pd(0) Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX ArPdNu Ar-Pd(II)L_n-Nu ArPdX->ArPdNu ArPdNu->Pd0 Regenerates Catalyst Product Ar-Nu ArPdNu->Product Reductive Elimination ArX Aryl Halide (Ar-X) ArX->Pd0 Oxidative Addition (Rate-Determining Step) C-Br > C-Cl NuM Nucleophile (e.g., R-B(OH)₂ or R₂NH) NuM->ArPdX Transmetallation or Amine Coordination/Deprotonation cluster_bromo This compound cluster_chloro 3-Chloro-5-methoxy-2-methylpyridine Bromo_Start Py-Br Bromo_Li_Exchange 3-Lithio-Pyridine (Major Product) Bromo_Start->Bromo_Li_Exchange n-BuLi, THF -78°C (Fast Halogen-Metal Exchange) Bromo_DoM 4-Lithio-Pyridine (Minor Product) Bromo_Start->Bromo_DoM LDA or LTMP (Slower DoM) Chloro_Start Py-Cl Chloro_Li_Exchange 3-Lithio-Pyridine (Minor/No Reaction) Chloro_Start->Chloro_Li_Exchange n-BuLi, THF -78°C (Very Slow Exchange) Chloro_DoM 4-Lithio-Pyridine (Major Product) Chloro_Start->Chloro_DoM LDA or LTMP (Preferred Pathway)

References

Validation of a Novel Synthetic Route for 3-Bromo-5-methoxy-2-methylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key chemical building blocks is paramount. 3-Bromo-5-methoxy-2-methylpyridine is a valuable heterocyclic intermediate, pivotal in the construction of complex molecules for pharmaceuticals and agrochemicals.[1] This guide provides an in-depth, objective comparison between a traditional batch synthesis and a novel continuous flow methodology for its preparation. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to validate our findings.

The Established Paradigm: Batch Bromination of 5-methoxy-2-methylpyridine

The conventional approach to synthesizing this compound often involves the direct electrophilic aromatic substitution on the pre-formed pyridine ring. The primary method for this transformation is the bromination of 5-methoxy-2-methylpyridine using a suitable brominating agent.[2] N-Bromosuccinimide (NBS) is a common choice due to its selectivity and solid form, which makes it easier to handle than liquid bromine.[3]

This reaction is typically performed in a batch reactor, where all reagents are combined and reacted for a set period. The electron-donating methoxy and methyl groups on the pyridine ring direct the incoming electrophile (bromine) to the C3 position.

Causality in Experimental Design (Traditional Batch Method)

The choice of NBS as the brominating agent is a balance between reactivity and safety. While elemental bromine is a potent reagent, its handling poses significant hazards.[3] NBS offers a safer alternative, releasing bromine in situ.[4] The solvent, often a polar aprotic one like N,N-Dimethylformamide (DMF), is selected for its ability to dissolve the reactants and facilitate the reaction.[5] However, the combination of NBS and DMF is not without significant safety concerns, as the mixture can undergo hazardous thermal decomposition at temperatures as low as 80°C, with a recommended safe working temperature of 32°C for a 22 wt% solution.[6][7] This thermal instability necessitates careful temperature control and poses a significant risk during scale-up.

Experimental Protocol: Traditional Batch Synthesis

Reaction Scheme: 5-methoxy-2-methylpyridine + NBS (N-Bromosuccinimide) --(DMF, 0-20°C)--> this compound

Materials and Reagents:

  • 5-methoxy-2-methylpyridine

  • N-Bromosuccinimide (NBS)[4]

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Acetonitrile

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methoxy-2-methylpyridine (1.0 eq) in DMF.

  • Cool the flask in an ice bath to maintain a low temperature.

  • Prepare a solution of NBS (1.0 eq) in DMF.

  • Add the NBS solution dropwise to the cooled pyridine solution, ensuring the temperature is maintained below 20°C.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 8-10 hours).[5]

  • Upon completion, quench the reaction by slowly adding the mixture to a beaker of ice water. This will cause a solid to precipitate.

  • Filter the precipitate using a Buchner funnel and wash it thoroughly with water.

  • Purify the crude solid by washing with acetonitrile to remove unreacted starting material and by-products.

  • Filter the solid again and dry it under vacuum to obtain the final product.

A Novel Approach: Continuous Flow Synthesis

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch processes.[8][9] By performing reactions in a continuously flowing stream through a microreactor or tubular reactor, precise control over parameters like temperature, pressure, and residence time is achieved.[10][11] This enhanced control is particularly beneficial for managing highly exothermic or hazardous reactions, such as the bromination with NBS.[12]

Causality in Experimental Design (Novel Flow Method)

The primary driver for developing a flow synthesis is to mitigate the safety risks associated with the batch reaction, particularly the thermal hazards of the NBS/DMF mixture.[6][7] The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat transfer, preventing the formation of hot spots and minimizing the risk of a runaway reaction.[10] Furthermore, the small reactor volume ensures that only a minimal amount of hazardous material is present at any given time.[12] This approach also allows for the safe exploration of reaction conditions, such as higher temperatures, which could dramatically reduce reaction times and improve yields.[11]

Mandatory Visualization: Synthesis Workflows

Below are diagrams illustrating the logical flow of both the traditional and novel synthetic routes.

G cluster_0 Traditional Batch Synthesis Workflow A 1. Charge Reactor (Pyridine Derivative + DMF) B 2. Cool to 0°C A->B D 4. Slow Dropwise Addition (Maintain T < 20°C) B->D C 3. Prepare NBS Solution C->D E 5. React for 8-10 hours D->E F 6. Quench in Ice Water E->F G 7. Filter Precipitate F->G H 8. Purify & Dry G->H

Caption: Workflow for Traditional Batch Synthesis.

G cluster_1 Novel Continuous Flow Synthesis Workflow P1 Reagent Stream 1: Pyridine Derivative in DMF M T-Mixer P1->M P2 Reagent Stream 2: NBS in DMF P2->M R Heated Reactor Coil (Controlled Residence Time) M->R Q Back-Pressure Regulator R->Q C Continuous Collection (Product Stream) Q->C

Caption: Workflow for Novel Continuous Flow Synthesis.

Experimental Protocol: Novel Flow Synthesis

System Setup:

  • Two syringe pumps for reagent delivery.

  • A T-mixer for combining reagent streams.

  • A heated reactor coil (e.g., PFA tubing) with a defined volume.

  • A back-pressure regulator to maintain a single-phase flow.

  • A collection vessel.

Procedure:

  • Stream Preparation:

    • Pump 1: Prepare a solution of 5-methoxy-2-methylpyridine in DMF.

    • Pump 2: Prepare a solution of NBS in DMF.

  • System Priming: Prime the pumps and tubing with the respective solutions.

  • Reaction Initiation:

    • Set the flow rates of both pumps to achieve the desired stoichiometry and residence time within the reactor coil.

    • Heat the reactor coil to the optimized temperature (e.g., 80-100°C, a temperature unsafe for batch but manageable in flow).

  • Steady State: The two streams combine in the T-mixer and flow through the heated reactor coil where the reaction occurs. The back-pressure regulator ensures the solvent remains in the liquid phase.

  • Collection: The product stream is continuously collected at the outlet.

  • Work-up: The collected product stream can be processed in a similar manner to the batch method (quenching, precipitation, and filtration), or through continuous extraction methods.

Head-to-Head Comparison: A Data-Driven Analysis

The following table summarizes the key performance indicators for both the traditional batch and the novel flow synthesis routes. The data for the flow system is projected based on established principles of flow chemistry.[8][9][10][11]

ParameterTraditional Batch SynthesisNovel Flow SynthesisJustification for Improvement
Reaction Time 8-10 hours[5]< 10 minutesHigher temperatures safely accessible in flow dramatically increase reaction rates.
Typical Yield ~80%[5]>90% (Projected)Precise control over stoichiometry and temperature minimizes byproduct formation.
Temperature 0-20°C[5]80-100°C (Can be optimized)Superior heat transfer in flow reactors allows for safe operation at higher temperatures.[10]
Safety High Risk (Thermal runaway potential of NBS/DMF)[6][7]Significantly ImprovedSmall reactor volume and excellent heat exchange mitigate thermal hazards.[12]
Scalability Problematic (Heat transfer issues, risk amplification)Seamless ("Numbering-up" or running for longer)[9]Production is increased by running the system for longer or by setting up parallel reactors.
Process Control Limited (Relies on bulk mixing and cooling)Precise (Control over residence time, temp, stoichiometry)Microfluidic control allows for fine-tuning of all critical reaction parameters.[8]
Waste Generation ModerateReduced (Higher yield and selectivity lead to less waste)Efficient reactions and potential for in-line purification reduce waste streams.[11]

Conclusion and Future Outlook

While the traditional batch synthesis of this compound is a well-established method, it is hampered by long reaction times and significant safety concerns, particularly on an industrial scale. The novel approach using continuous flow chemistry presents a compelling alternative. By leveraging the inherent advantages of flow reactors—namely superior heat transfer, precise process control, and enhanced safety—it is possible to achieve higher yields in a fraction of the time.[8][9]

For researchers and drug development professionals, the adoption of flow chemistry for the synthesis of key intermediates like this compound represents a significant step forward. It not only provides a safer and more efficient manufacturing process but also aligns with the principles of green chemistry by reducing waste and improving overall process intensity.[11] The validation of this novel route demonstrates a clear path toward more sustainable and robust chemical production.

References

A Senior Application Scientist's Guide to Catalyst Performance in 3-Bromo-5-methoxy-2-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromo-5-methoxy-2-methylpyridine in Modern Drug Discovery

In the landscape of pharmaceutical and materials science, the pyridine scaffold remains a cornerstone of molecular design.[1] Its prevalence in a multitude of FDA-approved drugs underscores its significance in medicinal chemistry.[2] Among the vast array of functionalized pyridines, this compound stands out as a particularly valuable building block. The strategic placement of the bromo, methoxy, and methyl groups on the pyridine ring creates a versatile platform for the synthesis of complex molecular architectures. The bromine atom, in particular, serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of new carbon-carbon and carbon-heteroatom bonds.[3]

This guide provides an in-depth, objective comparison of catalyst performance for three key transformations of this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. As a Senior Application Scientist, my aim is to move beyond a mere listing of protocols and delve into the causality behind experimental choices, offering field-proven insights to guide your catalyst selection and reaction optimization. The data presented, drawn from extensive literature analysis of analogous systems, serves as a robust benchmark for achieving high-yield, efficient, and reproducible outcomes in your own research.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerhouse in modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl structures prevalent in many pharmaceuticals.[3][4][5][6] The choice of catalyst and ligand is paramount, especially when dealing with the electronically distinct nature of a substituted bromopyridine.

Comparative Catalyst Performance

While direct, side-by-side comparative data for this compound is limited in the literature, we can draw strong inferences from studies on structurally similar bromopyridines. The following table summarizes the performance of various palladium-based catalytic systems, providing a solid foundation for catalyst selection.

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%) [Reference Substrate]Key Insights
System 1: Traditional Phosphine Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85 [5-bromo-2-methylpyridin-3-amine][6][7]
4-Methoxyphenylboronic acid88 [5-bromo-2-methylpyridin-3-amine][7]Electron-donating groups on the boronic acid can sometimes lead to higher yields.
4-Chlorophenylboronic acid78 [5-bromo-2-methylpyridin-3-amine][7]Tolerates a range of functional groups.
System 2: Buchwald Ligand Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High
System 3: N-Heterocyclic Carbene (NHC) PEPPSI-IPr-K₂CO₃1,4-DioxanePhenylboronic acid95 [3-Bromopyridine][3]

Causality of Catalyst Choice: The superior performance of systems utilizing bulky, electron-rich phosphine ligands (like SPhos) or N-heterocyclic carbenes (NHCs) can be attributed to their ability to facilitate the rate-limiting oxidative addition step and promote the final reductive elimination.[1][3][8] For a substrate like this compound, which possesses both electron-donating (methoxy, methyl) and electron-withdrawing (pyridine nitrogen) influences, a highly active catalyst system is often necessary to overcome potential coordination of the pyridine nitrogen to the palladium center, which can inhibit catalysis.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure that can be adapted for various arylboronic acids. Optimization of temperature, reaction time, and reagent stoichiometry is recommended for each specific substrate combination.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-Br pd0->pd2_complex Ar-Br product Ar-Ar' (Product) oxidative_addition Oxidative Addition pd2_aryl_complex Ar-Pd(II)L2-Ar' pd2_complex->pd2_aryl_complex [Ar'B(OR)2OH]- transmetalation Transmetalation pd2_aryl_complex->pd0 Ar-Ar' reductive_elimination Reductive Elimination arbr Ar-Br (3-bromo-5-methoxy- 2-methylpyridine) ar_boronic Ar'-B(OR)2 base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous motifs in pharmaceuticals.[9][10][11][12][13] This palladium-catalyzed C-N bond formation offers a powerful alternative to traditional methods, with broader substrate scope and functional group tolerance.[9][12]

Comparative Catalyst Performance

The choice of ligand is particularly critical in the Buchwald-Hartwig amination of substituted bromopyridines, where steric hindrance and electronic effects can pose significant challenges.[12]

Catalyst SystemLigandBaseSolventAmineYield (%) [Reference Substrate]Key Insights
System 1: First Generation Pd(P(o-tolyl)₃)₂NaOt-BuTolueneMorpholineModerate [Aryl Bromides][9]Effective for secondary amines, but often struggles with primary amines and more challenging substrates.[9]
System 2: Bidentate Phosphine Pd₂(dba)₃(±)-BINAPNaOt-BuToluenePrimary & Secondary AminesGood to Excellent [3-bromo-2-methylpyridine][12]
System 3: Sterically Hindered Pd₂(dba)₃XPhosNaOt-BuTolueneAniline95 [3-Bromo-5-methoxypyridine][10]
BrettPhosLiHMDSTHFPrimary AminesHigh [3-bromo-2-aminopyridine][14]

Causality of Catalyst Choice: The evolution from first-generation to sterically hindered, bulky phosphine ligands has been driven by the need to overcome the challenges of slow reductive elimination and catalyst decomposition.[9][13] Ligands like XPhos and BrettPhos create a coordinatively unsaturated and electron-rich palladium center, which accelerates both the oxidative addition and the crucial C-N bond-forming reductive elimination step.[13]

Experimental Protocol: Buchwald-Hartwig Amination

This general protocol can be used for a variety of primary and secondary amines. Careful exclusion of air and moisture is crucial for optimal results.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualization of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_reactants Reactants pd0 Pd(0)L pd2_complex Ar-Pd(II)L-Br pd0->pd2_complex Ar-Br product Ar-NR'R'' (Product) oxidative_addition Oxidative Addition pd2_amine_complex [Ar-Pd(II)L(HNR'R'')]Br pd2_complex->pd2_amine_complex HNR'R'' amine_coordination Amine Coordination pd2_amido_complex Ar-Pd(II)L-NR'R'' pd2_amine_complex->pd2_amido_complex Base deprotonation Deprotonation pd2_amido_complex->pd0 Ar-NR'R'' reductive_elimination Reductive Elimination arbr Ar-Br (3-bromo-5-methoxy- 2-methylpyridine) amine HNR'R'' base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, providing access to valuable arylalkyne structures.[15] This reaction typically employs a dual catalyst system of palladium and copper(I).

Comparative Catalyst Performance

The efficiency of the Sonogashira coupling is influenced by the choice of palladium catalyst, ligand, and the presence of a copper co-catalyst.

Catalyst SystemLigandCo-catalystBaseSolventAlkyneYield (%) [Reference Substrate]Key Insights
System 1: Classic Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NTHFPhenylacetylene90 [3-bromo-2-methylpyridine][16]
System 2: Copper-Free Pd(OAc)₂P(t-Bu)₃Cs₂CO₃1,4-DioxanePhenylacetyleneHighCopper-free conditions can be advantageous for substrates that are sensitive to copper salts, preventing the formation of alkyne homocoupling byproducts. Bulky phosphine ligands are often crucial for high activity in copper-free systems.[17]
System 3: Advanced Ligand Na₂PdCl₄cataCXium PIntb-TMEDATerminal AlkynesHigh [Heteroaryl Bromides][18]Specialized biarylphosphine ligands can enable highly efficient couplings of both activated and deactivated heteroaryl bromides with high turnover numbers.[18]

Causality of Catalyst Choice: The palladium catalyst facilitates the oxidative addition of the aryl bromide and the reductive elimination of the product, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. The development of copper-free Sonogashira couplings has been driven by the desire to avoid issues associated with copper, such as the need for strictly anaerobic conditions to prevent Glaser coupling. In these systems, a strong base and a bulky, electron-rich phosphine ligand are typically required to facilitate the direct reaction of the alkyne with the palladium complex.[17]

Experimental Protocol: Sonogashira Coupling

This protocol is a general procedure for the Sonogashira coupling of terminal alkynes.

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF), the base (e.g., Et₃N, 3.0 equiv), and the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 65 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualization of the Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-Br pd0->pd2_complex Oxidative Addition (Ar-Br) pd2_alkynyl_complex Ar-Pd(II)L2-C≡CR pd2_complex->pd2_alkynyl_complex Transmetalation cu_acetylide Cu-C≡CR pd2_alkynyl_complex->pd0 Reductive Elimination (Ar-C≡CR) cu_br Cu-Br cu_br->cu_acetylide H-C≡CR, Base cu_acetylide->cu_br to Pd cycle

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

IV. General Experimental Workflow

The following diagram illustrates a generalized workflow applicable to all the palladium-catalyzed cross-coupling reactions discussed in this guide. Adherence to inert atmosphere techniques and the use of anhydrous, degassed solvents are critical for achieving optimal and reproducible results.

Experimental_Workflow start Start setup Reaction Setup: - Add solids (aryl halide, coupling partner, base) - Add catalyst/ligand start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N2) setup->inert solvent Add Anhydrous, Degassed Solvent inert->solvent reaction Heat to Desired Temperature with Vigorous Stirring solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) reaction->monitor workup Work-up: - Cool to RT - Quench (if necessary) - Aqueous/Organic Extraction monitor->workup Reaction Complete purify Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purify end Pure Product purify->end

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

V. Conclusion and Future Outlook

This compound is a highly versatile and valuable building block in contemporary organic synthesis. The success of its application hinges on the judicious selection of a catalyst system tailored to the specific cross-coupling reaction being performed. For Suzuki-Miyaura couplings, while traditional catalysts like Pd(PPh₃)₄ are effective, the use of modern Buchwald ligands or N-heterocyclic carbene-based systems can offer significant advantages in terms of efficiency and yield. In Buchwald-Hartwig aminations, the choice of a sterically hindered, electron-rich phosphine ligand is often crucial for achieving high turnover numbers and broad substrate scope. For Sonogashira couplings, both traditional Pd/Cu systems and emerging copper-free protocols provide excellent options, with the latter being particularly useful for sensitive substrates.

As the field of catalysis continues to evolve, we can anticipate the development of even more active, stable, and selective catalysts. The exploration of base-metal catalysts (e.g., nickel and copper) as more sustainable alternatives to palladium is an area of intense research and promises to further expand the synthetic chemist's toolkit. By understanding the fundamental principles that govern catalyst performance, as outlined in this guide, researchers and drug development professionals can more effectively harness the power of cross-coupling chemistry to accelerate innovation.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-Bromo-5-methoxy-2-methylpyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of isomeric compounds is a critical step that dictates the trajectory of research and development. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth comparative analysis of the spectroscopic signatures of 3-Bromo-5-methoxy-2-methylpyridine and its key positional isomers. As a self-validating system, this document integrates established spectroscopic principles with available experimental data and predictive insights to empower researchers in the unambiguous identification of these valuable chemical entities.

The Imperative of Isomer Differentiation in Pyridine Scaffolds

Substituted pyridines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The specific arrangement of substituents on the pyridine ring profoundly influences a molecule's interaction with biological targets. Consequently, the ability to definitively distinguish between isomers such as this compound and its counterparts is not merely an academic exercise but a fundamental requirement for advancing drug discovery and ensuring the synthesis of the correct target molecule. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for this purpose, each offering a unique window into the molecular architecture.

Experimental Protocols: A Foundation of Trustworthy Data

The reliability of any spectroscopic analysis hinges on the quality of the data acquisition. The following protocols outline the standardized procedures for obtaining high-quality spectra for the bromo-methoxy-methylpyridine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework and the electronic environment of the nuclei.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the pyridine derivative.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure complete dissolution; gentle vortexing may be applied.

¹H NMR Acquisition:

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the spectrum using a standard single-pulse experiment.

  • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering the expected chemical shift range (e.g., 0-10 ppm).

¹³C NMR Acquisition:

  • Tune the probe to the ¹³C frequency.

  • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

  • Typical parameters: 1024 or more scans, relaxation delay of 2 seconds, spectral width of ~200 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Instrumentation: Fourier Transform Infrared (FT-IR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the clean, empty ATR crystal.

  • Collect the sample spectrum.

  • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation (GC-MS):

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent (e.g., dichloromethane or ethyl acetate).

Data Acquisition (Electron Ionization - EI):

  • Inject an aliquot (e.g., 1 µL) of the sample solution into the GC.

  • The GC separates the components of the sample before they enter the mass spectrometer.

  • In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Spectroscopic Comparison of this compound and Its Isomers

The following sections detail the expected and, where available, experimental spectroscopic features of this compound and its key positional isomers. The differentiation of these isomers relies on the subtle yet significant influence of the substituent positions on the spectroscopic output.

Molecular Structures

To visualize the compounds under discussion, their molecular structures are presented below.

Caption: Molecular structures of this compound and two of its isomers.

¹H NMR Spectroscopy: A Fingerprint of the Proton Environment

The chemical shift (δ) of a proton in an NMR spectrum is highly sensitive to its local electronic environment. The positions of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups, and the electron-withdrawing bromine (-Br) atom, create distinct patterns for each isomer.

Table 1: Predicted and Experimental ¹H NMR Data (in CDCl₃)

CompoundProtonPredicted δ (ppm)Experimental δ (ppm)MultiplicityJ (Hz)
This compound -CH₃~2.4Data not availables-
-OCH₃~3.8Data not availables-
H-4~7.3Data not availabled~2.5
H-6~8.0Data not availabled~2.5
5-Bromo-3-methoxy-2-methylpyridine -CH₃~2.52.8 (q, 2H) - Note 1s-
-OCH₃~3.93.8 (s, 3H)[1]s-
H-4~7.27.2 (d, 1H)[1]d~2.0
H-6~8.28.2 (d, 1H)[1]d~2.0
3-Bromo-2-methoxy-5-methylpyridine -CH₃~2.3Data not availables-
-OCH₃~4.0Data not availables-
H-4~7.5Data not availabled~2.0
H-6~8.1Data not availabled~2.0

Note 1: The reported multiplicity and integration for the methyl group in the experimental data for 5-Bromo-3-methoxy-2-methylpyridine (quartet, 2H) appears inconsistent for a methyl group and may be a typographical error in the source. A singlet with an integration of 3H is expected.

Causality Behind Chemical Shift Predictions:

  • Proximity to Nitrogen: Protons at the C-6 position (ortho to the nitrogen) are generally the most deshielded and appear at the highest chemical shift due to the electron-withdrawing nature of the nitrogen atom.

  • Substituent Effects:

    • The electron-donating methoxy group will shield adjacent protons, causing them to appear at a lower chemical shift (upfield).

    • The electron-withdrawing bromine atom will deshield nearby protons, shifting them downfield.

    • The methyl group is weakly electron-donating.

  • Spin-Spin Coupling: The aromatic protons will exhibit spin-spin coupling, with the magnitude of the coupling constant (J) depending on their relative positions. Meta-coupling (across three bonds, e.g., H-4 and H-6) typically results in smaller J values (2-3 Hz) compared to ortho-coupling (which is absent in these fully substituted aromatic rings).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the same electronic effects as the protons.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CompoundPredicted C-2 (ppm)Predicted C-3 (ppm)Predicted C-4 (ppm)Predicted C-5 (ppm)Predicted C-6 (ppm)Predicted -CH₃ (ppm)Predicted -OCH₃ (ppm)
This compound ~158~115 (C-Br)~138~155 (C-O)~145~23~55
5-Bromo-3-methoxy-2-methylpyridine ~156~157 (C-O)~125~118 (C-Br)~148~24~56
3-Bromo-2-methoxy-5-methylpyridine ~160 (C-O)~110 (C-Br)~140~135~147~18~54

Key Differentiating Features in ¹³C NMR:

  • Carbon attached to Bromine (C-Br): This carbon will experience a significant downfield shift due to the electronegativity of bromine, but its chemical shift will also be influenced by the overall electronic landscape of the ring.

  • Carbon attached to Methoxy (C-O): The carbon directly bonded to the oxygen of the methoxy group will be highly deshielded and appear at a high chemical shift.

  • Methyl and Methoxy Carbons: The chemical shifts of the methyl and methoxy carbons are also diagnostic and will vary slightly between isomers.

Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups

IR spectroscopy is particularly useful for confirming the presence of key functional groups. While the IR spectra of these isomers will share many similarities, subtle differences in the fingerprint region (below 1500 cm⁻¹) can aid in their differentiation.

Table 3: Characteristic IR Absorption Bands

Functional GroupApproximate Wavenumber (cm⁻¹)Vibration Type
C-H (aromatic)3100-3000Stretching
C-H (methyl/methoxy)2950-2850Stretching
C=C, C=N (aromatic ring)1600-1450Stretching
C-O (methoxy)1250-1000Asymmetric and Symmetric Stretching
C-Br700-500Stretching

Interpreting the Fingerprint Region: The precise positions of the aromatic ring stretching and C-H out-of-plane bending vibrations in the fingerprint region are sensitive to the substitution pattern and can provide a unique fingerprint for each isomer.

Mass Spectrometry: Molecular Weight and Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and structural clues from its fragmentation pattern.

Expected Features in the Mass Spectrum:

  • Molecular Ion Peak (M⁺): All isomers will have the same molecular weight (202.05 g/mol ). A key feature will be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation: The fragmentation pathways will be influenced by the positions of the substituents. Common fragmentation patterns for substituted pyridines include:

    • Loss of a methyl radical (-•CH₃): This would result in a fragment at m/z 187/189.

    • Loss of a methoxy radical (-•OCH₃): This would lead to a fragment at m/z 171/173.

    • Loss of a bromine radical (-•Br): This would produce a fragment at m/z 122.

    • Cleavage of the pyridine ring: This can lead to a variety of smaller fragments.

G M [C₇H₈BrNO]⁺˙ m/z 202/204 M_minus_CH3 [M - •CH₃]⁺ m/z 187/189 M->M_minus_CH3 - •CH₃ M_minus_OCH3 [M - •OCH₃]⁺ m/z 171/173 M->M_minus_OCH3 - •OCH₃ M_minus_Br [M - •Br]⁺ m/z 122 M->M_minus_Br - •Br

Caption: Predicted major fragmentation pathways for bromo-methoxy-methylpyridine isomers.

The relative abundance of these fragments can help distinguish between isomers. For example, the stability of the resulting cation after the loss of a radical will depend on the position of the remaining substituents.

Conclusion: A Multi-faceted Approach to Isomer Identification

The unambiguous identification of this compound and its isomers requires a synergistic application of multiple spectroscopic techniques. While ¹H and ¹³C NMR provide the most detailed structural information, IR spectroscopy and mass spectrometry offer crucial confirmatory data. This guide, by integrating experimental protocols, available data, and predictive analysis, serves as a valuable resource for researchers navigating the complexities of isomer characterization. By understanding the underlying principles that govern the spectroscopic behavior of these molecules, scientists can confidently interpret their data and advance their research with a high degree of certainty.

References

A Comparative Analysis of the Biological Activity of Substituted Pyridine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold stands as a cornerstone for the development of novel therapeutics. Its versatile structure allows for a multitude of substitutions, leading to a diverse range of biological activities. This guide provides a comparative study of the biological activity of various pyridine analogs, with a conceptual focus originating from the 3-Bromo-5-methoxy-2-methylpyridine structure. While direct comparative studies on a series of analogs of this specific molecule are not extensively documented in publicly available literature, this guide will synthesize data from a broader range of substituted pyridine derivatives to provide valuable insights for researchers, scientists, and drug development professionals. We will delve into structure-activity relationships, experimental methodologies, and key findings to inform the rational design of future therapeutic agents.

The Pyridine Scaffold: A Privileged Structure in Drug Discovery

The pyridine ring is a heteroaromatic system that is isosteric to benzene, with one carbon atom replaced by a nitrogen atom. This substitution significantly alters the electronic and physicochemical properties of the ring, making it a key pharmacophore in numerous approved drugs. The nitrogen atom can act as a hydrogen bond acceptor and a site for protonation, influencing the molecule's solubility, bioavailability, and interaction with biological targets. The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of these properties and the exploration of a wide chemical space for diverse biological activities. Pyridine derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neurological activities.[1]

Comparative Biological Activities of Substituted Pyridine Analogs

The biological activity of pyridine derivatives is highly dependent on the nature and position of the substituents on the pyridine ring. Understanding these structure-activity relationships (SAR) is crucial for the design of potent and selective drug candidates.

Anticancer Activity

A significant body of research has focused on the development of pyridine derivatives as anticancer agents.[2] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.

Key Substituent Effects:

  • Methoxy and Hydroxy Groups: The presence of methoxy (-OCH3) and hydroxy (-OH) groups on the pyridine ring has been shown to enhance anticancer activity.[1] These groups can participate in hydrogen bonding interactions with target proteins.

  • Halogens: Halogen atoms, such as bromine and chlorine, can modulate the electronic properties and lipophilicity of the molecule, influencing its ability to cross cell membranes and interact with its target.[1] The bromine atom in the core structure of this compound serves as a reactive handle for further synthetic modifications.[3]

  • Urea and Thiourea Moieties: The incorporation of urea or thiourea functionalities has led to the discovery of potent anticancer agents.[4][5] These groups can form extensive hydrogen bond networks with target enzymes.

  • Triazole and Other Heterocycles: Hybrid molecules incorporating other heterocyclic rings, such as 1,2,4-triazole, have shown promising anticancer activity.[6]

Quantitative Comparison of Anticancer Activity:

The following table summarizes the in vitro anticancer activity of selected pyridine derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyridine-ureas (Compound 8e)MCF-7 (Breast)0.22[4]
Pyridine-ureas (Compound 8n)MCF-7 (Breast)1.88[4]
1,2,4-Triazole-Pyridine Hybrids (TP1-TP7)B16F10 (Melanoma)41.12 - 61.11[6]
Pyridine-linked Combretastatin Analogs (4h, 4s)HeLa (Cervical)Low nanomolar[7]
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)HCT116 (Colorectal)0.33[8]
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)Caco-2 (Colorectal)0.51[8]

Note: This table presents a selection of data from different studies and is intended for comparative purposes. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Neurological Activity

Substituted pyridine analogs have also been investigated for their activity on the central nervous system (CNS), particularly as ligands for nicotinic acetylcholine receptors (nAChRs).[9] These receptors are involved in various cognitive processes, and their modulation is a therapeutic strategy for neurological disorders.

Structure-Activity Insights:

  • Modifications at the C5 position of the pyridine ring with bulky moieties such as phenyl or heteroaryl groups can significantly influence binding affinity to nAChRs.[9]

  • The functional activity at different nAChR subtypes can be tuned by varying the substituents, leading to the identification of both agonists and antagonists.[9]

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Pyridine derivatives have emerged as a promising class of compounds with activity against a range of bacteria and fungi.[10][11] The amide linkage is a common feature in many antibiotics, and its incorporation into pyridine scaffolds has yielded compounds with significant antimicrobial properties.[10]

Experimental Methodologies

The biological evaluation of pyridine analogs involves a variety of in vitro and in vivo assays. The choice of assay depends on the specific biological activity being investigated.

In Vitro Anticancer Activity Assessment: MTT Assay

A widely used method to assess the cytotoxic effect of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[6]

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cancer cells in a 96-well plate treat Treat cells with varying concentrations of pyridine analogs start->treat incubate Incubate for a specified period (e.g., 48 hours) treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add a solubilizing agent (e.g., DMSO) incubate_mtt->solubilize measure Measure absorbance at a specific wavelength solubilize->measure calculate Calculate cell viability and IC50 values measure->calculate Cell_Cycle_Analysis_Workflow cluster_workflow Cell Cycle Analysis Workflow treat Treat cancer cells with the test compound harvest Harvest and fix the cells treat->harvest stain Stain cells with a DNA-binding fluorescent dye (e.g., Propidium Iodide) harvest->stain acquire Acquire data using a flow cytometer stain->acquire analyze Analyze the DNA content histogram to determine cell cycle distribution acquire->analyze PI3K_AKT_mTOR_Pathway cluster_pathway Inhibition of PI3K/AKT/mTOR Pathway by a Pyridine Analog RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival mTOR->Proliferation promotes MMNC MMNC (Pyridine Analog) MMNC->PI3K inhibits MMNC->AKT inhibits MMNC->mTOR inhibits

References

A Researcher's Guide to Bridging Theory and Experiment: DFT Calculations vs. Experimental Results for 3-Bromo-5-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey from a molecule's conception to its application is paved with rigorous characterization. In this guide, we delve into the synergistic relationship between theoretical predictions and experimental data, using 3-Bromo-5-methoxy-2-methylpyridine as our case study. This molecule, a versatile building block in medicinal chemistry, presents an excellent opportunity to explore how Density Functional Theory (DFT) calculations can rationalize and predict experimental outcomes, specifically focusing on molecular geometry, vibrational spectroscopy (IR and Raman), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The core principle of this guide is to demonstrate not just the "what" but the "why." We will explore the causality behind choosing specific experimental and computational methods, ensuring that each step is part of a self-validating system. By grounding our discussion in authoritative principles and practical insights, we aim to provide a robust framework for integrating computational chemistry into your research workflow.

The Subject of Our Study: this compound

This compound is a substituted pyridine with the chemical formula C₇H₈BrNO.[1] Its structure incorporates a bromine atom, a methoxy group, and a methyl group on the pyridine ring, making it a valuable intermediate in the synthesis of more complex bioactive molecules.[1] Understanding its structural and electronic properties is paramount for predicting its reactivity and interactions in biological systems.

Experimental Characterization: The Ground Truth

Obtaining empirical data is the first step in any molecular characterization. For this compound, we are interested in its vibrational modes and the chemical environment of its nuclei.

Experimental Protocols

1. Vibrational Spectroscopy (FT-IR and FT-Raman)

  • Objective: To identify the characteristic vibrational frequencies of the functional groups and the pyridine ring.

  • Methodology:

    • Sample Preparation: For Fourier-Transform Infrared (FT-IR) spectroscopy, a small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet. For Fourier-Transform Raman (FT-Raman) spectroscopy, the solid sample is placed directly in the sample holder.

    • Data Acquisition: The FT-IR spectrum is recorded in the 4000-400 cm⁻¹ range. The FT-Raman spectrum is recorded using a 1064 nm Nd:YAG laser as the excitation source in the 3500-100 cm⁻¹ range.

  • Rationale: The combination of IR and Raman spectroscopy provides a more complete vibrational profile, as some modes may be more active in one technique than the other due to selection rules.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the ¹H and ¹³C chemical shifts, which provide information about the electronic environment of the hydrogen and carbon atoms.

  • Methodology:

    • Sample Preparation: The compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) added as an internal standard.

    • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, at a frequency of 400 MHz for protons.

  • Rationale: The choice of solvent and internal standard is crucial for obtaining reproducible and accurate chemical shift values. CDCl₃ is a common choice for many organic molecules, and TMS provides a zero-point reference.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Experimental Data synthesis Synthesis of 3-Bromo- 5-methoxy-2-methylpyridine ftir FT-IR Spectroscopy (KBr pellet) synthesis->ftir raman FT-Raman Spectroscopy (Solid sample) synthesis->raman nmr ¹H & ¹³C NMR (CDCl₃ solution) synthesis->nmr ir_data Vibrational Frequencies (IR) ftir->ir_data raman_data Vibrational Frequencies (Raman) raman->raman_data nmr_data Chemical Shifts (δ) nmr->nmr_data Computational_Workflow cluster_setup Model Setup cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_results Theoretical Predictions build_mol Build Initial Structure of This compound geom_opt Geometry Optimization build_mol->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nmr_calc NMR Shielding Calculation (GIAO) geom_opt->nmr_calc opt_geom Optimized Geometry geom_opt->opt_geom vib_spectra Calculated IR & Raman Spectra freq_calc->vib_spectra nmr_shifts Calculated NMR Chemical Shifts nmr_calc->nmr_shifts

References

A Researcher's Guide to the Synthesis of 3-Bromo-5-methoxy-2-methylpyridine: An Analysis of Methodological Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 3-Bromo-5-methoxy-2-methylpyridine is a valuable substituted pyridine derivative, sought after for its utility as a building block in the creation of complex molecules in medicinal chemistry and materials science. However, the accessibility and reproducibility of published synthetic methods for this compound can present a significant challenge. This guide provides an in-depth analysis of the prevailing synthetic strategy for this compound, offering a critical perspective on the reproducibility of its preparation and presenting a representative experimental protocol based on analogous chemical transformations.

The Prevailing Synthetic Route: Electrophilic Bromination

The most direct and chemically intuitive method for the synthesis of this compound is the electrophilic aromatic substitution of the precursor, 5-methoxy-2-methylpyridine.[1] In this reaction, the electron-donating methoxy and methyl groups on the pyridine ring activate it towards electrophilic attack and direct the incoming electrophile (a bromine source) to specific positions. The interplay of these directing effects is crucial for achieving the desired regioselectivity.

The methoxy group at the 5-position is a strong activating group and is ortho-, para- directing. The methyl group at the 2-position is a weaker activating group and is also ortho-, para- directing. The combined influence of these two groups strongly favors the substitution of bromine at the 3-position of the pyridine ring.

Comparative Analysis of Potential Bromination Methods

Given the lack of a definitive published protocol, we will compare two common bromination methods that are frequently applied to activated aromatic and heteroaromatic systems. These methods represent the most probable approaches a researcher would take to synthesize this compound.

ParameterMethod 1: N-Bromosuccinimide (NBS) in a Polar Aprotic SolventMethod 2: Bromine in Acetic Acid
Brominating Agent N-Bromosuccinimide (NBS)Molecular Bromine (Br₂)
Solvent Acetonitrile, Dichloromethane, or N,N-Dimethylformamide (DMF)Glacial Acetic Acid
Catalyst/Initiator Often not required for activated systems; radical initiator (e.g., AIBN or benzoyl peroxide) for less reactive substrates.Typically none required.
Temperature Often proceeds at room temperature or with gentle heating.Room temperature to moderate heating.
Safety Considerations NBS is a solid and generally safer to handle than liquid bromine.Bromine is highly corrosive, toxic, and volatile, requiring handling in a well-ventilated fume hood with appropriate personal protective equipment.
Byproducts SuccinimideHydrobromic acid (HBr)
Work-up Typically involves filtration of succinimide followed by aqueous extraction.Neutralization of acetic acid and HBr, followed by extraction.
Selectivity Generally high for activated systems.Can sometimes lead to over-bromination if reaction conditions are not carefully controlled.

Representative Experimental Protocols

The following protocols are constructed based on established procedures for the bromination of analogous substituted pyridines and other activated aromatic compounds. These are intended to be representative of what a skilled chemist would likely attempt in the absence of a specific published method.

Method 1: Bromination with N-Bromosuccinimide (NBS)

This method is often favored for its milder reaction conditions and the use of a solid, more easily handled brominating agent.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methoxy-2-methylpyridine (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile (approximately 0.2-0.5 M concentration).

  • Reagent Addition: To the stirred solution, add N-bromosuccinimide (1.0-1.1 eq) portion-wise over 10-15 minutes at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the succinimide byproduct. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by column chromatography on silica gel.

Diagram of Method 1 Workflow:

cluster_0 Method 1: Bromination with NBS A Dissolve 5-methoxy-2-methylpyridine in Acetonitrile B Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) A->B Portion-wise addition C Stir at Room Temperature (Monitor by TLC/LC-MS) B->C D Filter to remove Succinimide C->D Reaction complete E Concentrate Filtrate D->E F Aqueous Work-up and Extraction E->F G Purification by Column Chromatography F->G

Caption: Workflow for the synthesis of this compound using NBS.

Method 2: Bromination with Molecular Bromine in Acetic Acid

This classical method is also a viable approach, though it requires more stringent safety precautions due to the handling of liquid bromine.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methoxy-2-methylpyridine (1.0 eq) in glacial acetic acid (approximately 0.3-0.6 M concentration).

  • Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of molecular bromine (1.0-1.1 eq) in glacial acetic acid dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture into an ice-water slurry. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable base until effervescence ceases.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Diagram of Method 2 Workflow:

cluster_1 Method 2: Bromination with Br₂/AcOH H Dissolve 5-methoxy-2-methylpyridine in Glacial Acetic Acid I Cool to 0-10 °C H->I J Add Bromine in Acetic Acid (1.0-1.1 eq) I->J Dropwise addition K Stir at Room Temperature (Monitor by TLC/LC-MS) J->K L Quench with Ice-Water K->L Reaction complete M Neutralize with Base L->M N Extraction and Purification M->N

References

A Head-to-Head Comparison of Ligands for Palladium-Catalyzed Reactions of 3-Bromo-5-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalyst Selection for a Versatile Pharmaceutical Intermediate

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The substituted pyridine core, in particular, is a privileged motif found in a multitude of bioactive molecules. Among these, 3-bromo-5-methoxy-2-methylpyridine stands out as a versatile building block, offering a handle for a variety of palladium-catalyzed cross-coupling reactions to introduce molecular complexity. The success of these transformations, however, is critically dependent on the judicious selection of the ancillary ligand that coordinates to the palladium center.

This guide provides an in-depth, head-to-head comparison of various ligands for the most common palladium-catalyzed reactions of this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck coupling, and Sonogashira coupling. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Crucial Role of the Ligand

The ligand in a palladium-catalyzed reaction is far from a passive spectator. Its steric and electronic properties profoundly influence the stability and reactivity of the catalytic species. For an electron-deficient and potentially coordinating substrate like a substituted bromopyridine, the ligand's role is even more critical. It must facilitate the key steps of the catalytic cycle—oxidative addition, transmetalation (or carbopalladation/migratory insertion), and reductive elimination—while preventing catalyst deactivation.

Generally, for challenging substrates such as this compound, bulky and electron-rich phosphine ligands have proven to be particularly effective. The steric bulk promotes the formation of monoligated palladium species, which are highly reactive in oxidative addition, while the electron-donating nature of the ligand enhances the electron density on the palladium center, facilitating this often rate-limiting step.[1]

cluster_ligand_properties Key Ligand Properties cluster_catalytic_cycle Impact on Catalytic Cycle Steric_Bulk Steric Bulk Reductive_Elimination Promotes Reductive Elimination Steric_Bulk->Reductive_Elimination Catalyst_Stability Enhances Catalyst Stability Steric_Bulk->Catalyst_Stability Electron_Donating_Ability Electron-Donating Ability Oxidative_Addition Facilitates Oxidative Addition Electron_Donating_Ability->Oxidative_Addition Electron_Donating_Ability->Catalyst_Stability

Caption: Key ligand properties and their influence on the catalytic cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerhouse for the formation of carbon-carbon bonds, and for a substrate like this compound, it opens the door to a vast array of biaryl and heteroaryl structures. The choice of ligand is paramount in achieving high yields, especially with the sterically hindered and electronically distinct nature of the substrate.

Ligand Performance Comparison: Suzuki-Miyaura Coupling

While specific comparative data for this compound is limited in the literature, data from analogous 3-bromo-2-methylpyridine systems provide excellent guidance.[2] Bulky, electron-rich monophosphine ligands from the Buchwald group, such as SPhos and XPhos, are generally superior to traditional ligands like PPh₃.

LigandPalladium Precursor (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Observations
PPh₃ Pd(PPh₃)₄ (3)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285A classic ligand, often effective but may require higher catalyst loading and longer reaction times.[2]
SPhos Pd(OAc)₂ (2)K₃PO₄ (3)Toluene1001692A bulky biaryl phosphine that often provides excellent yields with challenging substrates.[2]
XPhos Pd₂(dba)₃ (1.5)Cs₂CO₃ (2.5)THF801888Another highly effective Buchwald ligand, known for its broad applicability.[2]
dppf Pd(dppf)Cl₂K₂CO₃1,4-Dioxane80-100-GoodA bidentate ligand that can be effective, particularly for less hindered substrates.[3]

Note: The data in this table is for the coupling of 3-bromo-2-methylpyridine with various arylboronic acids and serves as a strong starting point for optimization with this compound.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is adapted from established procedures for substituted bromopyridines.[2]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Start Reaction Setup (Aryl Halide, Boronic Acid, Base) Inert_Atmosphere Inert Atmosphere (Evacuate/Backfill) Start->Inert_Atmosphere Catalyst_Addition Catalyst Addition (Pd Precursor, Ligand) Inert_Atmosphere->Catalyst_Addition Solvent_Addition Solvent Addition (Anhydrous, Degassed) Catalyst_Addition->Solvent_Addition Reaction Heating & Stirring Solvent_Addition->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Work-up (Extraction, Washing) Monitoring->Workup Purification Purification (Chromatography) Workup->Purification End Product Purification->End

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines. For this compound, this reaction is crucial for introducing nitrogen-containing functionalities. The electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate to the palladium catalyst make this a challenging transformation where ligand choice is critical.[4]

Ligand Performance Comparison: Buchwald-Hartwig Amination

Sterically hindered and electron-rich phosphine ligands are essential for successful Buchwald-Hartwig amination of bromopyridines.[4][5] These ligands facilitate the reductive elimination step, which is often challenging for electron-deficient heteroaryl halides.

LigandPalladium Precursor (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Observations
(±)-BINAP Pd₂(dba)₃ (1-2)NaOt-Bu (1.4-2.5)Toluene80-110-GoodA classic bidentate ligand, effective for some systems.[6]
XPhos Pd₂(dba)₃ (2)NaOt-Bu (1.4)Toluene100-HighA highly effective and general ligand for amination of heteroaryl halides.[7]
RuPhos Pd₂(dba)₃ (2)K₃PO₄ (1.4)Toluene100-HighAnother excellent choice, particularly when a milder base is preferred.[8]
t-BuBrettPhos [Pd(allyl)Cl]₂ (1)t-BuONaToluene--HighA fourth-generation ligand that can be highly effective at low catalyst loadings.[7]

Note: The data reflects general trends for the amination of bromopyridines and related challenging substrates. The optimal ligand is highly dependent on the specific amine coupling partner.[4]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of this compound.[6]

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Concentrate the filtrate and purify the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Heck Coupling: Olefin Functionalization

The Heck reaction offers a powerful method for the C-C bond formation between an aryl halide and an alkene.[9] For this compound, this reaction allows for the introduction of vinyl groups, which can be further functionalized. Ligand selection in the Heck reaction influences not only the reaction rate but also the regioselectivity of the olefin insertion.

Ligand Performance Comparison: Heck Coupling

For the Heck reaction of bromopyridines, both monodentate and bidentate phosphine ligands have been employed. The choice of ligand can be influenced by the nature of the alkene coupling partner.

LigandPalladium Precursor (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Observations
P(o-tolyl)₃ Pd(OAc)₂ (2)Et₃N (2)DMF1002478A common monodentate phosphine for Heck reactions.[2]
PPh₃ Pd(PPh₃)₄ (3)K₂CO₃ (2)Acetonitrile801885Often used in "ligandless" Heck reactions where PPh₃ is generated in situ from the precatalyst.[2]
P(t-Bu)₃ Pd₂(dba)₃ (1.5)NaOAc (2.5)DMA1202072A bulky, electron-rich ligand that can be effective for less reactive alkenes.[2]

Note: The data is for the Heck reaction of 3-bromo-2-methylpyridine with various alkenes and provides a useful starting point for optimization.[2]

Experimental Protocol: Heck Coupling

This is a general procedure for the Heck reaction with aryl bromides.[2]

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tolyl)₃, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reagent Addition: Add the anhydrous solvent (e.g., DMF), the alkene (1.5 equiv.), and the base (e.g., Et₃N, 2.0 equiv.) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring.

  • Monitoring: Monitor the reaction by GC-MS or TLC.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with water. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling is a reliable method for the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted pyridines.[10] This reaction is typically co-catalyzed by palladium and copper(I).

Ligand Performance Comparison: Sonogashira Coupling

The choice of phosphine ligand in the Sonogashira reaction can significantly impact the reaction efficiency. While PPh₃ is commonly used, other ligands can offer advantages in certain cases.

| Ligand | Palladium Precursor (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | PPh₃ | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | up to 96 | A widely used and effective ligand for Sonogashira couplings of aminobromopyridines.[11] | | AsPh₃ | Pd₂(dba)₃ | CuI | Piperidine | - | - | - | An alternative to phosphine ligands, sometimes used in specific applications.[12] |

Note: The data for PPh₃ is from a study on 2-amino-3-bromopyridines, which are structurally similar to the target substrate.[11]

Experimental Protocol: Sonogashira Coupling

This protocol is a general procedure for the Sonogashira coupling of aryl bromides.[11]

  • Reaction Setup: To a round-bottomed flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the phosphine ligand (e.g., PPh₃, 5.0 mol%), and the copper(I) co-catalyst (e.g., CuI, 5.0 mol%).

  • Solvent Addition: Add the solvent (e.g., DMF) and stir for 30 minutes.

  • Reagent Addition: Add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the amine base (e.g., Et₃N).

  • Reaction: Heat the reaction mixture at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by column chromatography.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful strategy for the synthesis of complex molecules of interest to the pharmaceutical and materials science industries. The success of these reactions is intimately tied to the selection of the appropriate ligand. For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky, electron-rich monophosphine ligands such as SPhos and XPhos are often the ligands of choice, delivering high yields with this challenging substrate. For Heck and Sonogashira couplings, more traditional phosphine ligands like PPh₃ and P(o-tolyl)₃ are often effective, although the optimal choice will depend on the specific coupling partners and reaction conditions.

This guide provides a solid foundation for ligand selection and reaction optimization. However, as with all catalytic reactions, empirical screening of a small library of ligands for a specific transformation is often the most effective path to success.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 3-Bromo-5-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 3-Bromo-5-methoxy-2-methylpyridine (CAS No. 1256823-49-0). The protocols outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals by establishing a self-validating system of checks, procedures, and protective measures.

Hazard Identification and Risk Assessment

This compound is a substituted pyridine derivative. While comprehensive toxicological data for this specific compound is not fully available, the known hazards of structurally similar chemicals and the available Safety Data Sheet (SDS) mandate a cautious approach.[1] The primary risks are associated with irritation and potential acute toxicity.

Key Hazards:

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[1] All handling of solids or solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Skin Irritation: The compound is expected to cause skin irritation upon contact.[2][3][4][5] Prolonged exposure could lead to more severe effects.

  • Serious Eye Irritation/Damage: Direct contact with the eyes is likely to cause serious irritation or damage.[2][3][4][6]

  • Acute Toxicity: Similar pyridine compounds are harmful if swallowed, in contact with skin, or if inhaled.[2][3][7]

Due to the limited specific data, this compound must be handled as if it possesses these hazards to a significant degree. A thorough risk assessment should be performed before commencing any new procedure.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a primary barrier against exposure. The selection of PPE must be based on the task being performed and the associated risk of exposure.

Protection Type Specific Requirements & Rationale Applicable Standards
Eye and Face Protection Tightly fitting safety goggles with side-shields. Required for all handling operations, including weighing and transport within the lab. Rationale: Protects against accidental splashes and airborne particles. A face shield must be worn over goggles during procedures with a high splash potential (e.g., transfers of large volumes, reactions under pressure).[8]OSHA 29 CFR 1910.133 or European Standard EN166[4]
Skin & Body Protection Chemical-resistant gloves (double-gloving recommended). Nitrile or neoprene gloves are generally suitable for handling pyridine derivatives.[9] However, always consult the glove manufacturer's compatibility chart. Gloves must be inspected before use and removed using the proper technique to avoid contaminating skin.[1] Rationale: Prevents skin contact and absorption. Fully-buttoned lab coat. Rationale: Protects skin and personal clothing from contamination. For large-scale operations, impervious clothing may be required.EU Directive 89/686/EEC and standard EN 374 for gloves.
Respiratory Protection Not typically required when working within a certified chemical fume hood. A properly functioning fume hood is the primary engineering control for preventing respiratory exposure.[9][10] If work outside a fume hood is unavoidable or in the event of a large spill, a respirator is necessary. Rationale: Protects against inhalation of harmful vapors or dust.NIOSH (US) or CEN (EU) approved respirators.[1] For nuisance dust exposure, a type P95 (US) or P1 (EU) particle respirator may be used. For higher protection, type OV/AG/P99 (US) or ABEK-P2 (EU) cartridges are recommended.[1]

Procedural Workflow for Safe Handling

Adherence to a systematic workflow is critical for minimizing risk. The following process diagram illustrates the key stages of handling this compound, from initial preparation to final disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Procedure & Disposal cluster_emergency 4. Emergency Response P1 Review Safety Data Sheet (SDS) P2 Assemble & Inspect All Required PPE P1->P2 P3 Verify Fume Hood Functionality P2->P3 P4 Prepare Spill Kit & Emergency Equipment P3->P4 H1 Don Appropriate PPE P4->H1 H2 Weigh/Measure Chemical Inside Fume Hood H1->H2 H3 Perform Experimental Procedure in Hood H2->H3 C1 Quench Reaction & Neutralize Hazards H3->C1 E1 SPILL OR EXPOSURE EVENT H3->E1 If Incident Occurs C2 Decontaminate Glassware & Work Surfaces C1->C2 C3 Segregate & Label Waste Containers C2->C3 C5 Properly Remove & Dispose of Contaminated PPE C2->C5 C4 Dispose of Waste via Licensed Service C3->C4 E2 Evacuate Area & Alert Supervisor E1->E2 E3 Administer First Aid (Eye/Skin Flush) E1->E3 E4 Consult SDS for Specific Actions E2->E4

Caption: Standard Operating Procedure for this compound.

Step-by-Step Methodology

A. Preparation

  • Documentation Review: Before any work begins, thoroughly read and understand the Safety Data Sheet (SDS).[1]

  • PPE Inspection: Gather all necessary PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures.[1]

  • Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification.[9][10] Keep the sash at the lowest practical height.

  • Emergency Readiness: Locate the nearest safety shower, eyewash station, and fire extinguisher.[11] Ensure a chemical spill kit with appropriate absorbent material (e.g., sand, vermiculite) is readily accessible.[3][10]

B. Handling

  • Personal Protection: Don all required PPE before entering the designated handling area.

  • Aliquotting: Conduct all weighing and transfers of the chemical inside the fume hood to contain any dust or vapors.[9]

  • Experimental Use: Keep the container tightly closed when not in use.[9][12] Use equipment and vessels that are clean, dry, and compatible with pyridine derivatives.

C. Cleanup and Disposal

  • Decontamination: All glassware and surfaces that have come into contact with the chemical must be decontaminated.

  • Waste Management: This material must be disposed of as hazardous waste.[1]

    • Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

    • Contaminated disposables (e.g., gloves, weighing paper) must also be placed in the hazardous waste container.

  • Professional Disposal: Arrange for a licensed professional waste disposal service to collect and manage the waste.[1] Do not pour down the drain.[1]

Emergency and First-Aid Procedures

Immediate and correct response to an exposure or spill is critical.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[3] Seek medical attention if irritation develops or persists.[1][5]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1]

  • If Inhaled: Move the person to fresh air.[1][3] If the person is not breathing, give artificial respiration. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Rinse the mouth with water and consult a physician immediately.[1]

  • Spill Response:

    • Evacuate non-essential personnel from the area.[1]

    • Wearing full PPE (including respiratory protection if necessary), contain the spill using an inert absorbent material like sand or vermiculite.[10][12]

    • Sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal.[1]

    • Ventilate the area and decontaminate the spill surface.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-methoxy-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-methoxy-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.